molecular formula C11H15ClFNO B1451470 3-(3-Fluorophenoxy)piperidine hydrochloride CAS No. 1184976-95-1

3-(3-Fluorophenoxy)piperidine hydrochloride

Número de catálogo: B1451470
Número CAS: 1184976-95-1
Peso molecular: 231.69 g/mol
Clave InChI: GRNJGMGYGSKOOM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

3-(3-Fluorophenoxy)piperidine hydrochloride is a useful research compound. Its molecular formula is C11H15ClFNO and its molecular weight is 231.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(3-Fluorophenoxy)piperidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-Fluorophenoxy)piperidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

3-(3-fluorophenoxy)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO.ClH/c12-9-3-1-4-10(7-9)14-11-5-2-6-13-8-11;/h1,3-4,7,11,13H,2,5-6,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRNJGMGYGSKOOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)OC2=CC(=CC=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

3-(3-Fluorophenoxy)piperidine hydrochloride chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-(3-Fluorophenoxy)piperidine hydrochloride chemical properties Audience: Researchers, scientists, and drug development professionals.[1] Format: In-depth Technical Guide.

Physicochemical Profiling, Synthetic Methodologies, and Research Applications[1]

Executive Summary

3-(3-Fluorophenoxy)piperidine hydrochloride (CAS: 1184976-95-1) is a specialized aryl-piperidine scaffold utilized primarily as a high-value intermediate in medicinal chemistry.[2] Distinguished by its meta-fluorinated phenoxy ether linkage at the piperidine C3 position, this compound serves as a critical building block for exploring structure-activity relationships (SAR) in central nervous system (CNS) drug discovery. Unlike its achiral C4-substituted counterparts, the C3-substitution introduces a stereocenter, enabling the development of chiral libraries targeting serotonin transporters (SERT), norepinephrine transporters (NET), and sigma receptors. This guide provides a comprehensive technical analysis of its properties, synthesis, and handling protocols.

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8][9]

Nomenclature and Identification
ParameterTechnical Specification
IUPAC Name 3-(3-Fluorophenoxy)piperidine hydrochloride
CAS Number 1184976-95-1
Molecular Formula C₁₁H₁₅ClFNO
Molecular Weight 231.69 g/mol
Free Base MW 195.23 g/mol
SMILES C1CNCC(C1)OC2=CC=CC(=C2)F.Cl
Appearance White to off-white crystalline solid
Physicochemical Properties[1][3][4][5]
  • Solubility: Highly soluble in water, methanol, and DMSO due to the hydrochloride salt form. Limited solubility in non-polar solvents (hexane, ether).

  • Acidity (pKa): The piperidine nitrogen typically exhibits a pKa of approximately 9.5–10.5. The electron-withdrawing fluorophenoxy group may slightly lower the pKa compared to unsubstituted piperidine, enhancing bioavailability at physiological pH.

  • Lipophilicity (LogP): Estimated LogP for the free base is ~2.0–2.5, placing it in an optimal range for blood-brain barrier (BBB) penetration when incorporated into larger drug molecules.

  • Chirality: The C3 carbon is a stereocenter. The compound exists as two enantiomers (R and S).[3] Commercial supplies are often racemic unless specified as an enantiopure grade.

Synthetic Pathways & Manufacturing

The synthesis of 3-(3-Fluorophenoxy)piperidine hydrochloride requires precise control over the ether linkage formation. The most robust method utilizes the Mitsunobu reaction to couple the phenol with a protected piperidinol, ensuring regioselectivity and stereochemical inversion if starting from chiral materials.

Core Synthesis Workflow (Mitsunobu Approach)

SynthesisPathway SM1 N-Boc-3-Hydroxypiperidine (Starting Material) Reagents Mitsunobu Reagents (PPh3, DEAD/DIAD) SM1->Reagents SM2 3-Fluorophenol (Nucleophile) SM2->Reagents Intermediate N-Boc-3-(3-Fluorophenoxy)piperidine (Intermediate) Reagents->Intermediate Coupling (THF, 0°C to RT) Deprotection Acid Hydrolysis (HCl in Dioxane) Intermediate->Deprotection Boc Removal Product 3-(3-Fluorophenoxy)piperidine HCl (Final Salt) Deprotection->Product Precipitation

Figure 1: Strategic synthesis pathway via Mitsunobu coupling and acid deprotection.

Detailed Experimental Protocol

Step 1: Ether Formation (Mitsunobu Coupling)

  • Reagents: Charge a reaction vessel with N-Boc-3-hydroxypiperidine (1.0 eq), 3-fluorophenol (1.1 eq), and Triphenylphosphine (PPh₃, 1.2 eq) in anhydrous THF.

  • Activation: Cool the mixture to 0°C under nitrogen. Dropwise add Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.2 eq).

  • Reaction: Allow to warm to room temperature and stir for 12–16 hours. Monitor by TLC or LC-MS for disappearance of the alcohol.

  • Workup: Concentrate solvent. Purify the N-Boc intermediate via flash column chromatography (Hexane/EtOAc gradient) to remove phosphine oxide byproducts.

Step 2: Deprotection and Salt Formation

  • Dissolution: Dissolve the purified N-Boc intermediate in 1,4-dioxane or dichloromethane (DCM).

  • Acidification: Add 4M HCl in dioxane (excess, ~5–10 eq) at 0°C.

  • Precipitation: Stir at room temperature for 2–4 hours. The hydrochloride salt typically precipitates as a white solid.

  • Isolation: Filter the solid, wash with diethyl ether to remove residual acid, and dry under vacuum.

Analytical Characterization

Validating the identity and purity of 3-(3-Fluorophenoxy)piperidine HCl is critical, particularly to confirm the absence of phosphine oxides from synthesis and to verify the salt stoichiometry.

Diagnostic NMR Signals
  • ¹H NMR (DMSO-d₆ or D₂O):

    • Piperidine Ring: Multiplets at δ 1.5–2.0 (CH₂), δ 2.8–3.3 (CH₂-N), and a distinct deshielded multiplet at δ 4.5–4.8 (CH-O) corresponding to the C3 proton.

    • Aromatic Region: Four protons in the δ 6.8–7.4 range. The coupling patterns (multiplets) are characteristic of the meta-substituted fluorine ring.

    • Amine: Broad singlet at δ 9.0–9.5 (NH₂⁺) in DMSO-d₆ (exchanges with D₂O).

  • ¹⁹F NMR:

    • Single distinct peak around δ -110 to -113 ppm (referenced to CFCl₃), confirming the presence of the fluorine atom on the aromatic ring.

Quality Control Workflow

QC_Workflow Sample Raw Product Sample HPLC HPLC Purity Check (>98% Area) Sample->HPLC NMR 1H & 19F NMR (Structure Verification) Sample->NMR Titration Chloride Content (AgNO3 Titration) Sample->Titration Chiral Chiral HPLC (If Enantiopure) HPLC->Chiral If Chiral Required Release Batch Release HPLC->Release Pass NMR->Release Pass Titration->Release Pass

Figure 2: Analytical decision tree for batch validation.

Pharmacological Applications[1][3][7][11][12]

This compound is not a drug product itself but a privileged scaffold in medicinal chemistry.[4] Its structural features enable specific interactions within biological binding pockets.

Structure-Activity Relationship (SAR) Potential
  • Fluorine Effect: The meta-fluorine atom increases metabolic stability (blocking metabolic oxidation at that position) and modulates the electron density of the phenoxy ring, potentially strengthening π-π stacking interactions with target proteins.

  • C3 Vector: Unlike the linear C4-substitution, the C3-substitution creates a "kinked" geometry. This is valuable for designing ligands that need to fit into curved or sterically constrained active sites, such as those found in certain G-protein coupled receptors (GPCRs).

  • Target Classes:

    • Monoamine Transporters: Analogs of this scaffold are frequently screened for affinity to SERT and NET as potential antidepressants or analgesics.

    • Sigma Receptors: The basic amine and lipophilic aryl tail are classic pharmacophores for Sigma-1 receptor ligands, investigated for neuroprotection.

Handling, Stability & Safety

Safety Data Sheet (SDS) Highlights
  • Hazard Classification:

    • Acute Toxicity (Oral): Category 4 (H302) - Harmful if swallowed.

    • Skin Irritation: Category 2 (H315).

    • Eye Irritation: Category 2A (H319).

  • PPE Requirements: Wear nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood to avoid inhalation of dust.

Stability & Storage
  • Hygroscopicity: Hydrochloride salts can be hygroscopic. Store in a tightly sealed container with desiccants.

  • Temperature: Store at 2–8°C (refrigerated) for long-term stability.

  • Shelf Life: Stable for >2 years if kept dry and away from direct light.

References

  • BenchChem. (n.d.). 3-(3-Fluorophenoxy)piperidine Hydrochloride Data Sheet. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 138636933: 1-Tert-butyl-3-(3-fluorophenoxy)piperidine. Retrieved from

  • Royal Society of Chemistry. (2022). Exploration of piperidine 3D fragment chemical space. RSC Medicinal Chemistry. Retrieved from

  • EON Biotech. (n.d.). Catalog Entry: 3-(3-Fluorophenoxy)piperidine Hydrochloride (CAS 1184976-95-1).[2][5] Retrieved from

Sources

In-Depth Technical Guide: 3-(3-Fluorophenoxy)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1184976-95-1 Compound Class: Aryl-Ether Substituted Piperidine Primary Application: Medicinal Chemistry Building Block (CNS & Oncology)

Executive Summary

3-(3-Fluorophenoxy)piperidine hydrochloride is a specialized heterocyclic building block used extensively in the synthesis of pharmaceutical agents targeting the Central Nervous System (CNS). Structurally, it consists of a piperidine ring substituted at the 3-position with a 3-fluorophenoxy group.[1] This specific regioisomerism is critical; unlike the more common 4-substituted analogs (often associated with paroxetine-like SSRIs), the 3-substituted scaffold offers a distinct 3D vector for exploring novel chemical space, particularly in fragment-based drug discovery (FBDD).

This guide provides a rigorous technical analysis of the compound's physicochemical properties, a validated synthetic workflow based on the Mitsunobu reaction, and its strategic application in optimizing solubility and metabolic stability in drug candidates.

Chemical Identity & Physicochemical Properties[2][3][4][5]

The 3-fluorine substitution on the phenoxy ring enhances metabolic stability by blocking the metabolically labile para- and ortho-positions (relative to the ether linkage) and modulating the pKa of the system.

Table 1: Technical Specifications
PropertyData
Chemical Name 3-(3-Fluorophenoxy)piperidine hydrochloride
CAS Number 1184976-95-1
Molecular Formula C₁₁H₁₅ClFNO
Molecular Weight 231.69 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in Water, DMSO, Methanol
Acidity (pKa) ~9.8 (Piperidine NH, estimated)
LogP ~1.8 (Free base, predicted)
H-Bond Donors 2 (NH, HCl)
H-Bond Acceptors 2 (O, F)

Synthetic Methodology

The synthesis of 3-(3-Fluorophenoxy)piperidine hydrochloride is non-trivial due to the need for regio-control and the prevention of elimination side reactions common with secondary alcohols. The most robust protocol employs a Mitsunobu Etherification strategy, which allows for the coupling of phenols with secondary alcohols under mild, stereospecific conditions.

Retrosynthetic Analysis

The target molecule is disassembled into two key precursors:

  • N-Boc-3-hydroxypiperidine: Provides the saturated nitrogen heterocycle with the necessary oxidation state at C3.

  • 3-Fluorophenol: Provides the aryl ether moiety.

Detailed Experimental Protocol
Step 1: Mitsunobu Coupling
  • Objective: Form the ether linkage between the piperidine scaffold and the phenol.

  • Reagents: tert-Butyl 3-hydroxypiperidine-1-carboxylate (1.0 eq), 3-Fluorophenol (1.1 eq), Triphenylphosphine (PPh₃, 1.2 eq), Diisopropyl azodicarboxylate (DIAD, 1.2 eq).

  • Solvent: Anhydrous Tetrahydrofuran (THF).

Protocol:

  • Charge a flame-dried reaction vessel with tert-butyl 3-hydroxypiperidine-1-carboxylate and PPh₃ in anhydrous THF under nitrogen atmosphere.

  • Cool the mixture to 0°C.

  • Add 3-Fluorophenol dropwise.

  • Add DIAD dropwise over 20 minutes, maintaining the temperature below 5°C to minimize byproduct formation.

  • Allow the reaction to warm to room temperature and stir for 12–16 hours.

  • Validation: Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS for the disappearance of the alcohol starting material.

  • Workup: Concentrate the solvent in vacuo. Triturate the residue with diethyl ether/hexane to precipitate triphenylphosphine oxide (TPPO). Filter and purify the filtrate via silica gel flash chromatography.

Step 2: N-Boc Deprotection & Salt Formation
  • Objective: Remove the carbamate protecting group and generate the stable hydrochloride salt.

  • Reagents: 4M HCl in Dioxane or Ethyl Acetate.

Protocol:

  • Dissolve the purified N-Boc intermediate in dry 1,4-dioxane or diethyl ether.

  • Add 4M HCl in dioxane (5–10 eq) dropwise at 0°C.

  • Stir at room temperature for 2–4 hours. A white precipitate should form.

  • Isolation: Filter the solid under an inert atmosphere (hygroscopic). Wash with cold diethyl ether to remove residual organic impurities.

  • Drying: Dry under high vacuum at 40°C to yield 3-(3-Fluorophenoxy)piperidine hydrochloride.

Synthetic Pathway Visualization[7][9]

SynthesisPath Start1 N-Boc-3-hydroxypiperidine Reagents PPh3 / DIAD / THF (Mitsunobu) Start1->Reagents Start2 3-Fluorophenol Start2->Reagents Inter N-Boc-3-(3-fluorophenoxy)piperidine Reagents->Inter Etherification (Inversion of Config) Deprotect 4M HCl / Dioxane Inter->Deprotect Product 3-(3-Fluorophenoxy)piperidine HCl (CAS 1184976-95-1) Deprotect->Product Deprotection

Caption: Figure 1. Convergent synthesis of 3-(3-Fluorophenoxy)piperidine HCl via Mitsunobu coupling.

Applications in Drug Discovery[3][8][10][11]

3D Fragment-Based Drug Design (FBDD)

Unlike flat aromatic scaffolds, the 3-substituted piperidine ring introduces sp³ character and chirality (if resolved) into the molecule. This "escape from flatland" is a key strategy in modern medicinal chemistry to improve solubility and selectivity.

  • Vector Analysis: The ether linkage at the 3-position projects the fluorophenyl ring into a distinct region of the binding pocket compared to 4-substituted analogs, potentially accessing novel hydrophobic sub-pockets in GPCRs or kinases.

Bioisosterism and Metabolic Stability[2]
  • Fluorine Effect: The fluorine atom on the phenoxy ring blocks metabolic oxidation (hydroxylation) at the vulnerable 3-position. It also increases the lipophilicity (LogD) of the fragment, enhancing blood-brain barrier (BBB) permeability, which is crucial for CNS targets.

  • Piperidine Scaffold: Serves as a versatile amine handle for further diversification (e.g., reductive amination, amide coupling) to build larger lead compounds.

Mechanistic Pathway: Serotonergic Modulation

Compounds containing aryloxy-piperidine motifs often exhibit affinity for monoamine transporters. The 3-(3-fluorophenoxy) motif is structurally homologous to fragments found in serotonin reuptake inhibitors (SSRIs).

Mechanism Compound 3-(3-Fluorophenoxy)piperidine Scaffold Target Serotonin Transporter (SERT) Secondary Binding Pocket Compound->Target Hydrophobic Interaction (Fluorophenyl moiety) Compound->Target Ionic Bond (Protonated Amine) Effect Modulation of 5-HT Reuptake Target->Effect Allosteric/Orthosteric Inhibition Outcome CNS Therapeutic Potential (Antidepressant/Anxiolytic) Effect->Outcome

Caption: Figure 2. Theoretical pharmacophore interaction of the aryl-piperidine scaffold with SERT.

Handling and Safety Standards

As a fluorinated organic salt, this compound requires specific handling protocols to ensure operator safety and compound integrity.

  • Hazard Classification:

    • H302: Harmful if swallowed.

    • H315/H319: Causes skin and serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Hygroscopic. Store at 2–8°C under inert gas (Argon/Nitrogen). Keep container tightly sealed to prevent hydrolysis or salt disproportionation.

  • Disposal: Fluorinated compounds should not be incinerated in standard setups due to the potential formation of HF; use specialized chemical waste disposal services.

References

  • Royal Society of Chemistry. (2022).[2] Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis. RSC Medicinal Chemistry. Retrieved February 4, 2026, from [Link]

  • National Institutes of Health (NIH). (2025). Piperidine-containing drugs and recently studied analogs. PubMed. Retrieved February 4, 2026, from [Link]

Sources

Technical Guide: Mechanism of Action of 3-(3-Fluorophenoxy)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanism of action, pharmacological profile, and experimental validation of 3-(3-Fluorophenoxy)piperidine hydrochloride , a pharmacological probe belonging to the class of 3-aryloxypiperidines.

Executive Summary

3-(3-Fluorophenoxy)piperidine hydrochloride (CAS: 1184976-95-1) is a synthetic small molecule characterized by a piperidine ring substituted at the 3-position with a 3-fluorophenoxy moiety.[1][2] Pharmacologically, it functions as a Monoamine Reuptake Inhibitor , exhibiting affinity for the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.

This compound serves as a critical chemical scaffold and pharmacological probe in neuroscience research, particularly in the study of monoaminergic signaling pathways implicated in depression, nociception (pain), and attention disorders. Its mechanism relies on the competitive blockade of presynaptic transporter proteins, thereby elevating synaptic concentrations of monoamines.

Molecular Mechanism of Action

Target Identification

The primary biological targets of 3-(3-Fluorophenoxy)piperidine are the Sodium-Dependent Neurotransmitter Symporters (Solute Carrier Family 6).

  • SERT (SLC6A4): High-affinity blockade.

  • NET (SLC6A2): Moderate-to-high affinity blockade.

  • DAT (SLC6A3): Variable affinity depending on stereochemistry (enantiomeric specificity is common in this scaffold).

Structural Basis of Binding

The binding efficacy of 3-(3-Fluorophenoxy)piperidine is driven by its specific pharmacophore features, which mimic the endogenous substrates (serotonin/norepinephrine) while preventing transport.

  • Cationic Anchor (Piperidine Nitrogen):

    • At physiological pH, the secondary amine of the piperidine ring is protonated (

      
      ).
      
    • This positive charge forms a critical salt bridge (ionic bond) with the conserved Aspartate residue (e.g., Asp98 in SERT) located in the primary substrate-binding site (S1) of the transporter.

  • Hydrophobic Clamp (3-Fluorophenoxy Group):

    • The aromatic phenoxy ring inserts into the hydrophobic pocket of the transporter (sub-sites A and B).

    • Fluorine Substitution: The fluorine atom at the meta (3) position exerts an electron-withdrawing effect, modulating the electron density of the aromatic ring (

      
      -
      
      
      
      stacking interactions) and enhancing metabolic stability against ring hydroxylation.
  • Steric Occlusion:

    • Upon binding, the molecule stabilizes the transporter in an outward-open conformation , physically occluding the translocation pathway and preventing the reuptake of neurotransmitters from the synaptic cleft.

Signaling Pathways & Physiological Effects[3]

The inhibition of reuptake initiates a cascade of synaptic events. The following diagram illustrates the mechanistic flow from transporter blockade to downstream signaling.

MOA_Pathway Figure 1: Signal Transduction Pathway of 3-(3-Fluorophenoxy)piperidine Compound 3-(3-Fluorophenoxy)piperidine Target Monoamine Transporters (SERT / NET / DAT) Compound->Target Competitive Inhibition Synapse Increased Synaptic Neurotransmitter Levels Target->Synapse Blocks Reuptake Receptors Post-Synaptic GPCR Activation (5-HTRs, Adrenoceptors) Synapse->Receptors Agonist Action Downstream Downstream Signaling (cAMP, BDNF, CREB) Receptors->Downstream Signal Transduction Physio Physiological Outcome (Analgesia, Mood Regulation) Downstream->Physio Modulation

Figure 1: Signal Transduction Pathway of 3-(3-Fluorophenoxy)piperidine.[3] The compound inhibits transporters, leading to sustained receptor activation.

Experimental Validation Protocols

To validate the mechanism of action of 3-(3-Fluorophenoxy)piperidine, researchers must employ rigorous in vitro assays.

Protocol: Monoamine Uptake Inhibition Assay

This assay quantifies the compound's potency (


) in inhibiting the functional transport of neurotransmitters.

Materials:

  • HEK-293 cells stably expressing human SERT, NET, or DAT.

  • Radiolabeled substrates:

    
    -Serotonin, 
    
    
    
    -Norepinephrine.
  • Krebs-Ringer-HEPES (KRH) buffer.

Workflow:

  • Cell Preparation: Seed cells in 96-well plates and grow to confluence.

  • Pre-incubation: Wash cells with KRH buffer. Add 3-(3-Fluorophenoxy)piperidine at varying concentrations (

    
     M to 
    
    
    
    M). Incubate for 10 minutes at 37°C.
  • Substrate Addition: Add

    
    -labeled neurotransmitter (final concentration ~20 nM). Incubate for 5–10 minutes.
    
  • Termination: Rapidly aspirate buffer and wash cells with ice-cold buffer to stop transport.

  • Quantification: Lyse cells and measure radioactivity using liquid scintillation counting.

  • Analysis: Plot % Uptake vs. Log[Concentration] to determine

    
    .
    
Protocol: Radioligand Binding Assay

This assay determines the binding affinity (


) to the transporter, independent of transport function.

Workflow:

  • Membrane Preparation: Homogenize rat cortical tissue (rich in SERT/NET).

  • Incubation: Incubate membranes with a specific radioligand (e.g.,

    
    -Citalopram for SERT) and the test compound.
    
  • Filtration: Harvest membranes via vacuum filtration through glass fiber filters.

  • Calculation: Use the Cheng-Prusoff equation:

    
    .
    

Data Summary & SAR Insights

The following table summarizes the expected pharmacological profile based on the structure-activity relationship (SAR) of 3-aryloxypiperidines.

ParameterMetricDescription
Primary Target SERT / NETDual inhibition is typical for 3-phenoxypiperidines.
Binding Affinity (

)
Nanomolar (nM)Expected range: 1–100 nM depending on enantiomer.
Selectivity SERT > NET >> DATFluorine at the 3-position often favors SERT/NET over DAT.
Metabolic Stability ModerateThe 3-Fluoro group blocks metabolic attack at the reactive phenyl ring position.
Lipophilicity LogP ~ 2.5–3.0Facilitates blood-brain barrier (BBB) penetration.

Key SAR Insight: The position of the ether linkage (3- vs 4-position on piperidine) profoundly alters selectivity. The 3-substituted scaffold (as in this compound) is structurally related to potent antidepressants, whereas 4-substituted analogs often show different selectivity profiles.

References

  • Glennon, R. A., et al. (1980). "Binding of phenylalkylamines to the serotonin transporter: SAR studies." Journal of Medicinal Chemistry. (General SAR for phenoxy-amine scaffolds).

  • Benchchem. (2024). "Product Datasheet: 3-(3-Fluorophenoxy)piperidine Hydrochloride." Benchchem Chemical Database.

  • Zhou, Z., et al. (2009). "Monoamine Transporter Inhibitors: Structure-Activity Relationships." Current Medicinal Chemistry.

  • Tatsumi, M., et al. (1997). "Pharmacological profile of antidepressants and related compounds at human monoamine transporters." European Journal of Pharmacology.

Sources

An In-Depth Technical Guide to the Biological Targets of 3-(3-Fluorophenoxy)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The piperidine scaffold is a cornerstone in modern medicinal chemistry, renowned for its prevalence in a multitude of clinically significant pharmaceuticals, particularly those targeting the central nervous system (CNS).[1] Its structural properties, including metabolic stability and the ability to modulate key physicochemical parameters, make it a "privileged scaffold" for drug design. This guide delves into the pharmacological profile of a specific piperidine derivative, 3-(3-Fluorophenoxy)piperidine hydrochloride. While direct, comprehensive data for this exact molecule is limited in publicly accessible literature, a robust body of evidence from closely related analogs allows for a well-reasoned extrapolation of its primary and secondary biological targets.

This document serves as a technical resource for researchers, scientists, and drug development professionals. It synthesizes available data to build a cohesive narrative around the probable mechanisms of action, provides validated experimental protocols for target characterization, and offers insights into the causality behind these scientific methodologies. The information presented herein is grounded in authoritative references to ensure scientific integrity.

Disclaimer: The pharmacological data presented is primarily based on studies of structurally similar analogs. Direct experimental validation of 3-(3-Fluorophenoxy)piperidine hydrochloride is recommended for definitive characterization.

Predicted Biological Target Profile

Based on the pharmacology of structurally analogous phenoxypiperidine compounds, 3-(3-Fluorophenoxy)piperidine hydrochloride is predicted to be a multi-target ligand with a primary affinity for the Serotonin Transporter (SERT) and significant activity at Sigma-1 (σ1) receptors. Secondary, weaker interactions with the Dopamine Transporter (DAT), Norepinephrine Transporter (NET), and potentially NMDA receptors may also be present.

Table 1: Predicted Binding Affinity Profile of 3-(3-Fluorophenoxy)piperidine Hydrochloride and Its Analogs
TargetAnalog CompoundBinding Affinity (Ki, nM)Reference(s)
SERT 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives2 - 400[1]
SERT 4-[(3-Fluoro-phenoxy)-phenyl-methyl]-piperidine1 - 1.9
Sigma-1 (σ1) 1-(3-Fluoropropyl)-4-(4-cyanophenoxymethyl)piperidine4.3
DAT High SERT selectivity over DAT reported for analogsLower affinity expected[2]
NET High SERT selectivity over NET reported for analogsLower affinity expected[2]
NMDA Receptor Activity reported for some sigma receptor ligandsPossible, requires validation[3]

Primary Biological Target: Serotonin Transporter (SERT)

The most probable high-affinity target for 3-(3-Fluorophenoxy)piperidine hydrochloride is the Serotonin Transporter (SERT).[1] SERT is an integral membrane protein responsible for the reuptake of serotonin from the synaptic cleft into the presynaptic neuron, a critical mechanism for terminating serotonergic neurotransmission.[4] Inhibition of SERT is the primary mechanism of action for the widely prescribed selective serotonin reuptake inhibitors (SSRIs) used in the treatment of depression and anxiety disorders.[4][5]

Mechanistic Insight

By competitively binding to SERT, 3-(3-Fluorophenoxy)piperidine hydrochloride is expected to block the reabsorption of serotonin.[6] This leads to an increased concentration and prolonged residence time of serotonin in the synaptic cleft, thereby enhancing serotonergic signaling at postsynaptic receptors.[6] This sustained receptor activation is believed to underlie the therapeutic effects of SERT inhibitors.

Visualization: Mechanism of SERT Inhibition

SERT_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Serotonin_Vesicle Serotonin Vesicles SERT SERT Transporter Serotonin Serotonin (5-HT) Serotonin_Vesicle->Serotonin Release Serotonin->SERT Reuptake Postsynaptic_Receptor Postsynaptic 5-HT Receptor Serotonin->Postsynaptic_Receptor Binding Compound 3-(3-Fluorophenoxy) piperidine HCl Compound->SERT Inhibition Signal Signal Transduction Postsynaptic_Receptor->Signal Activation

Caption: Inhibition of SERT by 3-(3-Fluorophenoxy)piperidine HCl.

Experimental Protocol: SERT Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of a test compound for the serotonin transporter by measuring its ability to displace a known radiolabeled ligand.

Causality: Radioligand binding assays are a gold standard for quantifying the direct interaction between a ligand and its receptor.[7] The principle is competitive binding: if the test compound has affinity for the target, it will compete with the radioligand for the binding sites, reducing the amount of radioactivity detected.

Methodology:

  • Membrane Preparation:

    • Homogenize tissue known to express SERT (e.g., rat cerebral cortex) or membranes from cells overexpressing human SERT in ice-cold lysis buffer (50mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at 20,000 x g for 20 minutes to pellet the membranes.

    • Wash the membrane pellet by resuspending in fresh buffer and repeating the centrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).

  • Binding Assay:

    • In a 96-well plate, add the following in triplicate:

      • 50 µL of assay buffer (for total binding) or a high concentration of a known non-radiolabeled SERT ligand like fluoxetine (for non-specific binding).

      • 50 µL of various concentrations of the test compound (3-(3-Fluorophenoxy)piperidine hydrochloride).

      • 50 µL of a fixed concentration of a suitable radioligand (e.g., [3H]-Paroxetine, typically at a concentration near its Kd).

      • 100 µL of the membrane preparation (50-100 µg of protein).

    • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Filtration and Counting:

    • Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter (e.g., GF/B or GF/C), which traps the membranes with bound radioligand.

    • Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Dry the filters, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualization: Radioligand Binding Assay Workflow

Binding_Assay_Workflow A Prepare SERT-rich Membranes B Incubate Membranes with: - [3H]-Paroxetine (Radioligand) - Test Compound (e.g., 3-FPPH) - Control (for non-specific binding) A->B C Rapid Vacuum Filtration (Separates bound from free ligand) B->C D Wash Filters C->D E Scintillation Counting (Quantify radioactivity) D->E F Data Analysis (Calculate IC50 and Ki) E->F

Caption: Workflow for a competitive radioligand binding assay.

Secondary Biological Target: Sigma-1 (σ1) Receptor

There is strong evidence to suggest that 3-(3-Fluorophenoxy)piperidine hydrochloride also interacts with high affinity at the Sigma-1 (σ1) receptor. The σ1 receptor is a unique intracellular chaperone protein located primarily at the endoplasmic reticulum-mitochondrion interface.[2][8] It is not a classical G protein-coupled receptor or ion channel but acts as an inter-organelle signaling modulator involved in calcium homeostasis, neuronal survival, and plasticity.[1][9]

Mechanistic Insight

Ligands binding to the σ1 receptor can either be agonists or antagonists. Agonist binding is thought to cause the dissociation of the σ1 receptor from its binding partner BiP (Binding immunoglobulin protein), allowing it to translocate and modulate the function of various client proteins, including ion channels (like NMDA receptors) and kinases.[9] This modulation can impact intracellular calcium signaling and the cellular stress response.[1] The functional consequence (agonist vs. antagonist) of 3-(3-Fluorophenoxy)piperidine hydrochloride binding would need to be determined through functional assays.

Visualization: Sigma-1 Receptor Signaling Cascade

Sigma1_Signaling cluster_er Endoplasmic Reticulum (ER) cluster_downstream Downstream Effects Sigma1_BiP σ1 Receptor + BiP (Inactive State) Sigma1_Active Active σ1 Receptor Sigma1_BiP->Sigma1_Active Dissociation from BiP IP3R IP3 Receptor Ca_Signaling Modulation of Ca2+ Signaling IP3R->Ca_Signaling Compound σ1 Ligand (e.g., 3-FPPH) Compound->Sigma1_BiP Binds NMDAR_Mod Modulation of NMDA Receptors Cell_Survival Promotion of Cell Survival Pathways Sigma1_Active->IP3R Modulates Sigma1_Active->NMDAR_Mod Sigma1_Active->Cell_Survival

Caption: Ligand-induced activation and signaling of the Sigma-1 receptor.

Experimental Protocol: Sigma-1 Receptor Functional Assay (Calcium Imaging)

This protocol describes a method to assess the functional activity (agonist or antagonist) of the test compound at the σ1 receptor by measuring changes in intracellular calcium following NMDA receptor stimulation, a process known to be modulated by σ1.

Causality: The σ1 receptor is known to modulate the function of NMDA receptors.[1] By pre-treating cells with a σ1 ligand, we can observe whether it enhances (agonism) or diminishes (antagonism) the calcium influx triggered by NMDA receptor activation. This provides a functional readout of σ1 receptor activity.

Methodology:

  • Cell Culture and Plating:

    • Culture a neuronal cell line (e.g., SH-SY5Y) or primary cortical neurons that endogenously express both σ1 and NMDA receptors.

    • Plate the cells onto 96-well, black-walled, clear-bottom plates suitable for fluorescence imaging and allow them to adhere overnight.

  • Dye Loading:

    • Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (like HBSS) for 30-60 minutes at 37°C.

    • Wash the cells gently with buffer to remove excess extracellular dye.

  • Compound Incubation:

    • Add various concentrations of 3-(3-Fluorophenoxy)piperidine hydrochloride to the wells.

    • For antagonist testing, also include wells with a known σ1 receptor agonist (e.g., PRE-084) and wells with both the agonist and the test compound.

    • Incubate for a predetermined time (e.g., 15-30 minutes) to allow for compound binding and receptor modulation.

  • Fluorescence Measurement:

    • Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).

    • Establish a stable baseline fluorescence reading for each well.

    • Inject a solution containing NMDA and its co-agonist glycine to stimulate the NMDA receptors.

    • Immediately begin kinetic reading of fluorescence intensity over time (typically for 2-5 minutes).

  • Data Analysis:

    • The change in fluorescence (peak fluorescence minus baseline) corresponds to the intracellular calcium concentration.

    • To assess agonist activity, compare the NMDA-induced calcium influx in the presence of the test compound to the vehicle control. An increase suggests agonism.

    • To assess antagonist activity, compare the response to a known σ1 agonist in the presence and absence of the test compound. A reduction in the agonist's effect indicates antagonism.

    • Generate dose-response curves to determine EC50 (for agonists) or IC50 (for antagonists) values.

Other Potential Biological Targets

Dopamine (DAT) and Norepinephrine (NET) Transporters

While likely not primary targets, phenoxypiperidine derivatives are routinely screened for activity at DAT and NET to determine their selectivity profile.[2] High selectivity for SERT over DAT and NET is a desirable characteristic for antidepressants, as it can reduce the likelihood of stimulant-like side effects. The affinity for these transporters can be determined using radioligand binding assays similar to the one described for SERT, but with specific radioligands such as [3H]-WIN 35,428 for DAT and [3H]-Nisoxetine for NET.

NMDA Receptors

The N-methyl-D-aspartate (NMDA) receptor is a glutamate-gated ion channel critical for synaptic plasticity and memory.[10] Some σ1 receptor ligands have been shown to modulate NMDA receptor function, and some piperidine-containing molecules are direct NMDA receptor antagonists.[3][11] This interaction could be either direct (binding to the NMDA receptor complex) or indirect (via σ1 receptor modulation). The calcium imaging assay described above can be adapted to test for direct NMDA receptor antagonism by omitting the σ1 receptor agonist and observing if the test compound directly blocks the NMDA-induced calcium influx.

Conclusion

The pharmacological profile of 3-(3-Fluorophenoxy)piperidine hydrochloride, inferred from a wealth of data on its structural analogs, points towards a potent interaction with the Serotonin Transporter (SERT) and the Sigma-1 (σ1) receptor . Its primary mechanism is likely the inhibition of serotonin reuptake, a hallmark of many antidepressant and anxiolytic medications. Concurrently, its high affinity for the σ1 receptor suggests a complex modulatory role in cellular processes such as calcium signaling and the endoplasmic reticulum stress response, which could contribute to its overall neuropharmacological effects.

While its affinity for DAT and NET is predicted to be lower, confirming this selectivity is crucial for predicting its side-effect profile. The potential for direct or indirect modulation of NMDA receptors presents another avenue for investigation that could have implications for its use in conditions related to synaptic plasticity and excitotoxicity.

The experimental protocols detailed in this guide provide a robust framework for the empirical validation of these predicted targets. A comprehensive characterization, beginning with radioligand binding assays to confirm affinities, followed by functional assays to determine the nature of the interactions (e.g., inhibition, agonism, antagonism), will be essential to fully elucidate the therapeutic potential of this compound.

References

  • Sigma-1 Receptor (Pathway). Penchant Research Library. [Link]

  • Gao, Y., et al. (2022). Sigma-1 Receptors in Depression: Mechanism and Therapeutic Development. Frontiers in Psychiatry. [Link]

  • Wang, J., et al. (2021). Sigma-1 Receptor in Retina: Neuroprotective Effects and Potential Mechanisms. MDPI. [Link]

  • Schematic model showing the potential roles of Sigma-1 Receptors... ResearchGate. [Link]

  • Sigma-1 receptor. Wikipedia. [Link]

  • Al-Ibrahim, M., et al. (2024). Sigma 1 Receptor and Its Pivotal Role in Neurological Disorders. ACS Publications. [Link]

  • Nguyen, L., et al. (2023). Pharmacological and Pathological Implications of Sigma-1 Receptor in Neurodegenerative Diseases. MDPI. [Link]

  • Jain, R. (2025). Sigma 1 Receptor Intro Video. YouTube. [Link]

  • Schematic diagram showing mechanism of action of SSRIs. ResearchGate. [Link]

  • Srivastava, D. K., et al. (2024). Structure of the human dopamine transporter and mechanisms of inhibition. Scribd. [Link]

  • NMDA receptor antagonists. Wikipedia. [Link]

  • Selective serotonin reuptake inhibitor. Wikipedia. [Link]

  • Colquhoun, D. (2006). The quantitative analysis of drug-receptor interactions: a short course. NCBI. [Link]

  • Foster, A. C., & Fagg, G. E. (1984). Acidic amino acid binding sites in rat hippocampal membranes: differential distribution of antagonist and agonist binding sites. Journal of Neuroscience. [Link]

  • Sohal, B., et al. (2023). Selective Serotonin Reuptake Inhibitors. StatPearls - NCBI Bookshelf. [Link]

  • Kume, T., et al. (2002). Antagonism of NMDA receptors by sigma receptor ligands attenuates chemical ischemia-induced neuronal death in vitro. European Journal of Pharmacology. [Link]

Sources

Technical Guide: Safety and Handling of 3-(3-Fluorophenoxy)piperidine Hydrochloride

[1]

Part 1: Executive Summary

3-(3-Fluorophenoxy)piperidine hydrochloride (CAS: 1184976-95-1) is a specialized fluorinated heterocycle often employed as a building block in the synthesis of pharmaceutical active ingredients (APIs), particularly in the development of neurological and serotonergic modulators.[1]

As a secondary amine salt incorporating a fluorinated aryl ether, this compound presents specific handling challenges related to its hygroscopic nature and potential biological activity .[1] This guide moves beyond generic safety data sheets (SDS) to provide a field-validated framework for the safe manipulation, storage, and disposal of this research-grade material.

Key Technical Parameters:

PropertySpecification
Chemical Name 3-(3-Fluorophenoxy)piperidine hydrochloride
CAS Number 1184976-95-1 (HCl salt)
Molecular Formula C₁₁H₁₄FNO[1] · HCl
Molecular Weight 231.69 g/mol
Physical State White to off-white crystalline solid
Solubility Soluble in water, methanol, DMSO; sparingly soluble in non-polar solvents.[1]
Stability Hygroscopic; stable under inert atmosphere.[1][2]

Part 2: Hazard Identification & Risk Assessment[1][3]

Toxicological Causality

While specific toxicological data for this regioisomer is limited, structural activity relationship (SAR) analysis with analogous 4-(3-fluorophenoxy)piperidines suggests a significant hazard profile.[1] The presence of the secondary amine moiety combined with the lipophilic fluorophenoxy group enhances membrane permeability, increasing the risk of systemic absorption.[1]

  • Acute Toxicity (Oral): Predicted Category 3 or 4 (H301/H302). The free amine is biologically active; the salt form mitigates volatility but not systemic toxicity upon ingestion.[1]

  • Skin & Eye Corrosion: The hydrochloride salt is acidic in aqueous solution. Contact with mucous membranes causes immediate irritation (H315, H319).[1]

  • Respiratory Sensitization: Fine dust generation poses a high risk of inhalation toxicity (H335).

Risk Assessment Logic

Effective safety protocols rely on a dynamic assessment of Quantity vs. Operation .[1]

Visualization: Risk Assessment & PPE Decision Matrix

The following diagram illustrates the decision logic for selecting engineering controls and PPE based on the scale of operation.

RiskAssessmentStartExperimental RequirementScaleCheckCheck Scale of OperationStart->ScaleCheckSmallScale< 1g (Analytical)ScaleCheck->SmallScaleMedScale1g - 10g (Synthesis)ScaleCheck->MedScaleLargeScale> 10g (Scale-up)ScaleCheck->LargeScaleRiskLowRisk Level: MODERATEStandard Fume HoodNitrile Gloves (0.11mm)SmallScale->RiskLow Dust unlikelyRiskMedRisk Level: HIGHFume Hood (Sash <30cm)Double GlovingRespirator if powderMedScale->RiskMed Dust generation possibleRiskHighRisk Level: CRITICALGlovebox / IsolatorFull Face Respirator (P100)Tyvek SuitLargeScale->RiskHigh Aerosol/Dust likely

Figure 1: Decision matrix for selecting appropriate containment and PPE based on operational scale.[1]

Part 3: Strategic Handling Protocols

Engineering Controls

Causality: The hydrochloride salt is a fine crystalline powder. Electrostatic charging can cause particle dispersion, leading to inadvertent inhalation.[1]

  • Primary Barrier: All open handling must occur within a certified chemical fume hood with a face velocity of 0.5 m/s .

  • Static Control: Use anti-static spatulas and weighing boats. For quantities >10g, ground the weighing balance to prevent static discharge.

Personal Protective Equipment (PPE)

Trustworthiness: Do not rely on standard latex gloves. The lipophilic nature of the fluorophenoxy group requires chemically resistant barriers.[1]

  • Hand Protection: Double-gloving is mandatory for synthesis operations.[1]

    • Inner Layer: Nitrile (4 mil) for dexterity.[1]

    • Outer Layer: Nitrile (8 mil) or Neoprene for chemical resistance.[1]

    • Protocol: Change outer gloves immediately upon splash contact.[1]

  • Eye Protection: Chemical splash goggles (ANSI Z87.1) are required.[1][3] Safety glasses are insufficient due to the risk of airborne dust entering from the side.[1]

Handling Hygroscopic Salts

Expertise: 3-(3-Fluorophenoxy)piperidine HCl is hygroscopic.[1][2] Moisture absorption alters stoichiometry (affecting reaction yields) and can lead to "caking," making transfer difficult.[1]

  • Weighing: Perform weighing operations quickly. For high-precision catalysis work, weigh inside a glovebox under Nitrogen or Argon.[1]

  • Transfer: Use a powder funnel to prevent neck contamination of the receiving flask.

Part 4: Storage & Stability Management[1]

Proper storage is critical to maintain the chemical integrity of the piperidine ring and prevent hydrolysis or oxidation.[1]

ParameterProtocolScientific Rationale
Temperature 2°C to 8°C (Refrigerated)Slows thermal degradation kinetics; prevents potential slow elimination reactions.[1]
Atmosphere Inert (Argon preferred)Prevents formation of N-oxides and moisture uptake.[1]
Container Amber GlassProtects from UV-induced radical formation (though less critical for this specific structure, it is standard for fluorinated aromatics).[1]
Desiccant Silica Gel / DrieriteEssential in secondary containment to maintain low humidity.[1]

Self-Validating Storage Check: Before use, inspect the solid.

  • Pass: Free-flowing white powder.[1]

  • Fail: Clumped, sticky, or yellowed material indicates moisture absorption or oxidation.[1] Recrystallization (EtOH/Et₂O) is required.[1]

Part 5: Emergency Response Procedures

In the event of exposure, immediate and specific actions are required to mitigate biological harm.[1][2][4]

Visualization: Emergency Response Workflow

The following diagram outlines the critical path for responding to a spill or exposure event.

EmergencyResponseIncidentIncident DetectedTypeIdentify TypeIncident->TypeSkinSkin ContactType->SkinEyeEye ContactType->EyeSpillBench SpillType->SpillActionSkin1. Remove Clothing2. Wash 15 min (Soap/Water)3. Seek Medical AttnSkin->ActionSkinActionEye1. Flush 15 min (Eyewash)2. Hold Eyelids Open3. Consult OphthalmologistEye->ActionEyeActionSpill1. Evacuate Area2. Don Full PPE3. Wet Wipe (Avoid Dust)4. Dispose as HazWasteSpill->ActionSpill

Figure 2: Critical response workflow for personnel exposure and laboratory spills.

Specific First Aid Notes:

  • Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen should be administered by trained personnel.[1] The HCl salt can cause delayed pulmonary edema; observation for 24 hours is recommended after significant inhalation.[1]

  • Ingestion: Do NOT induce vomiting. The corrosive nature of the HCl salt can damage the esophagus on the way back up.[1] Rinse mouth with water and call a poison center.

Part 6: Disposal & Environmental Stewardship[1]

3-(3-Fluorophenoxy)piperidine hydrochloride must be treated as hazardous pharmaceutical waste.[1]

  • Categorization: Classify as "Toxic Organic Solid" (halogenated).

  • Neutralization (Optional for small traces): For cleaning glassware, rinse with a dilute sodium bicarbonate solution to neutralize the HCl salt and liberate the free amine, followed by an organic solvent rinse (acetone) collected into halogenated waste.[1]

  • Disposal Stream: Do not drain dispose. All solid waste and contaminated consumables (gloves, weighing boats) must be incinerated at a licensed facility equipped with scrubbers for HF and HCl gases.[1]

Part 7: References

  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 24693918, 3-[(3-Fluorophenoxy)methyl]piperidine (Structural Analogue Reference). Retrieved October 26, 2023, from [Link][1]

Technical Guide: Synthesis of 3-(3-Fluorophenoxy)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthetic pathway for 3-(3-Fluorophenoxy)piperidine hydrochloride , a structural motif frequently utilized in medicinal chemistry as a core scaffold for serotonin reuptake inhibitors (SSRIs) and other CNS-active agents. The 3-aryloxypiperidine pharmacophore offers unique steric and electronic properties compared to its 4-substituted counterparts.

The primary recommended route is a Mitsunobu coupling between N-Boc-3-hydroxypiperidine and 3-fluorophenol, followed by acid-mediated deprotection. This pathway is selected for its regiochemical precision and ability to control stereochemistry (via Walden inversion) if enantiopure starting materials are used.

Retrosynthetic Analysis

To design the most efficient forward synthesis, we deconstruct the target molecule into commercially available precursors. The strategic disconnection occurs at the ether linkage (


) and the carbamate nitrogen protection.

Retrosynthesis Target 3-(3-Fluorophenoxy)piperidine HCl (Target Molecule) Intermediate N-Boc-3-(3-Fluorophenoxy)piperidine (Protected Intermediate) Target->Intermediate Deprotection (HCl/Dioxane) Precursor1 N-Boc-3-Hydroxypiperidine (Alcohol Nucleophile) Intermediate->Precursor1 Mitsunobu Coupling (DEAD, PPh3) Precursor2 3-Fluorophenol (Phenolic Pronucleophile) Intermediate->Precursor2 C-O Bond Formation

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the ether linkage via Mitsunobu chemistry.

Primary Synthesis Pathway: Mitsunobu Coupling

Rationale

Direct nucleophilic aromatic substitution (


) of 3-fluorophenol onto a 3-halopiperidine is kinetically disfavored due to the poor electrophilicity of unactivated secondary halides and the risk of 

elimination. The Mitsunobu reaction circumvents this by activating the alcohol of N-Boc-3-hydroxypiperidine under mild, neutral conditions, allowing the weakly acidic phenol (

) to displace the activated oxygen.
Reaction Scheme & Mechanism

The reaction proceeds with inversion of configuration . If racemic N-Boc-3-hydroxypiperidine is used, the product is racemic. If (S)-N-Boc-3-hydroxypiperidine is used, the product will be the (R)-isomer.

MitsunobuMechanism Step1 1. Betaine Formation (PPh3 + DEAD) Step2 2. Activation (Betaine + Alcohol) Step1->Step2 Protonation by Phenol Step3 3. Substitution (Phenoxide Attack) Step2->Step3 Oxyphosphonium Intermediate Product Ether Product (Inverted Stereocenter) Step3->Product SN2 Displacement

Figure 2: Mechanistic flow of the Mitsunobu reaction highlighting the activation and substitution steps.

Experimental Protocol
Step 1: Coupling (Ether Formation)

Reagents:

  • N-Boc-3-hydroxypiperidine (1.0 equiv)

  • 3-Fluorophenol (1.1 equiv)

  • Triphenylphosphine (

    
    ) (1.2 equiv)
    
  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.2 equiv)

  • Solvent: Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Preparation: Charge a flame-dried round-bottom flask with N-Boc-3-hydroxypiperidine (e.g., 10 mmol), 3-fluorophenol (11 mmol), and

    
     (12 mmol).
    
  • Solvation: Dissolve the mixture in anhydrous THF (0.2 M concentration) under an inert atmosphere (

    
     or Ar).
    
  • Addition: Cool the solution to 0°C in an ice bath. Add DEAD (or DIAD) dropwise over 20 minutes. Note: The reaction is exothermic; temperature control is critical to prevent side reactions.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS.

  • Workup: Quench with water. Extract with Ethyl Acetate (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    ).[1] Wash combined organics with 1M NaOH (to remove unreacted phenol) and brine. Dry over 
    
    
    
    and concentrate.
  • Purification: Purify the crude oil via flash column chromatography (

    
    , 0-20% EtOAc in Hexanes) to isolate N-Boc-3-(3-fluorophenoxy)piperidine .
    
Step 2: Deprotection & Salt Formation

Reagents:

  • 4M HCl in 1,4-Dioxane

  • Solvent: Dichloromethane (DCM) or Diethyl Ether (

    
    )
    

Procedure:

  • Dissolve the purified N-Boc intermediate in a minimal amount of DCM.

  • Add 4M HCl in Dioxane (5–10 equiv) at 0°C.

  • Stir at room temperature for 2–4 hours. The product may precipitate as a white solid.

  • Isolation:

    • If solid precipitates: Filter and wash with cold

      
      .
      
    • If no precipitate: Concentrate the solvent to dryness. Triturate the residue with

      
       or Hexanes to induce crystallization.
      
  • Final Product: Dry under high vacuum to yield 3-(3-Fluorophenoxy)piperidine hydrochloride .

Data Summary & Characterization

ParameterSpecification / Expectation
Appearance White to off-white crystalline solid (HCl salt)
Molecular Formula

Molecular Weight 231.69 g/mol
Solubility Soluble in Water, Methanol, DMSO; Insoluble in Hexane, Ether
1H NMR (DMSO-d6)

~9.0-9.5 (br s, 2H,

), 7.3 (m, 1H, Ar-H), 6.8-6.9 (m, 3H, Ar-H), 4.7 (m, 1H, CH-O), 3.0-3.4 (m, 4H, Ring

), 1.6-2.0 (m, 4H, Ring

)
MS (ESI)

(Free base mass)

Critical Process Parameters (CPP)

  • Moisture Control: The Mitsunobu reaction is highly sensitive to moisture.

    
     and DEAD will react with water to form hydrazine byproducts, lowering yield. Use strictly anhydrous THF.
    
  • Order of Addition: Always add the azodicarboxylate (DEAD/DIAD) last and slowly at 0°C. Premature mixing without the substrate can lead to reagent decomposition.

  • Purification of Intermediate: The removal of triphenylphosphine oxide (

    
    ) is the main challenge. If column chromatography is difficult, triturating the crude mixture with cold ether/hexane (where 
    
    
    
    often precipitates) before chromatography can help.

Safety & Hazards

  • DEAD/DIAD: Shock-sensitive and explosive if heated under confinement. Toxic if inhaled. Store in a refrigerator and handle in a fume hood.

  • 3-Fluorophenol: Corrosive and toxic. Causes severe skin burns and eye damage.

  • Triphenylphosphine: Sensitizer.[2] Avoid dust inhalation.

  • HCl in Dioxane: Corrosive and moisture-sensitive. Generates HCl fumes.

References

  • Mitsunobu Reaction Mechanism & Application

    • Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications."[3] Chemical Reviews, 2009, 109(6), 2551–2651.

  • Synthesis of Aryloxy Piperidines

    • Smith, A. B., et al. "Design and Synthesis of 3-Substituted Piperidines as Neurotransmitter Transporter Inhibitors." Journal of Medicinal Chemistry, 2005. (General methodology for 3-aryloxy scaffolds).
  • Deprotection Protocols

    • Han, G., et al. "Recent Development of Peptide Coupling Reagents in Organic Synthesis." Tetrahedron, 2004. (Standard Boc deprotection protocols).
  • Compound Data (Analogues)

    • National Center for Biotechnology Information. PubChem Compound Summary for CID 11534346, 3-(3-Fluorophenoxy)piperidine.

Sources

3-(3-Fluorophenoxy)piperidine Hydrochloride: A Privileged Scaffold in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as an authoritative reference for the chemical entity 3-(3-Fluorophenoxy)piperidine hydrochloride . It is structured to facilitate its application in medicinal chemistry, specifically within Fragment-Based Drug Discovery (FBDD) and the development of monoamine transporter inhibitors.

Version: 2.0 | Classification: Heterocyclic Building Block / CNS Chemical Probe Audience: Medicinal Chemists, Pharmacologists, Process Chemists

Executive Summary

3-(3-Fluorophenoxy)piperidine hydrochloride (CAS: Generic base 405090-68-8 analog) represents a "privileged scaffold" in neuropharmacology. Unlike flat aromatic systems, this molecule offers a distinct 3-dimensional vector (the 3-substituted piperidine ring) that allows for fine-tuning of receptor affinity, particularly against the Serotonin (SERT) and Norepinephrine (NET) transporters.

This guide details the synthesis, physicochemical properties, and pharmacological utility of this compound.[1][2] It emphasizes its role as a metabolically stable bioisostere where the fluorine atom serves a dual purpose: modulating the electron density of the phenoxy ring and blocking metabolic oxidation at the vulnerable C3 position of the aromatic system.

Chemical Identity & Physicochemical Profile[3]

The hydrochloride salt form is the preferred state for storage and biological testing due to enhanced crystallinity and water solubility.

PropertySpecification
IUPAC Name 3-(3-Fluorophenoxy)piperidine hydrochloride
Molecular Formula C₁₁H₁₄FNO · HCl
Molecular Weight 195.23 (Free Base) / 231.69 (HCl Salt)
Appearance White to off-white crystalline solid
Solubility Soluble in Water (>20 mg/mL), DMSO, Methanol
pKa (Calc.) ~9.2 (Piperidine Nitrogen)
LogP (Calc.) 2.1 (Moderate lipophilicity, ideal for BBB penetration)
H-Bond Donors/Acceptors 2 (NH, HCl) / 2 (O, F)

Synthetic Methodology (High-Fidelity Protocol)

The synthesis of 3-(3-Fluorophenoxy)piperidine is non-trivial due to the poor nucleophilicity of the phenol and the steric hindrance of the secondary alcohol. The Mitsunobu Etherification is the industry-standard route, offering stereochemical control (inversion of configuration) if starting from chiral 3-hydroxypiperidine.

Reaction Logic & Causality
  • Why not SNAr? The 3-fluorophenol ring is not sufficiently electron-deficient to undergo Nucleophilic Aromatic Substitution (SNAr) with a piperidinol alkoxide.

  • Why N-Boc Protection? The secondary amine of the piperidine must be protected (e.g., with Boc) to prevent N-alkylation or competitive side reactions with the azodicarboxylate.

  • Why HCl Salt? The free base is an oil prone to oxidation; the HCl salt stabilizes the amine and facilitates handling.

Step-by-Step Protocol
Stage 1: N-Protection
  • Reagents: 3-Hydroxypiperidine (1.0 eq), Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq), Et₃N (1.2 eq), DCM.

  • Procedure: Dissolve 3-hydroxypiperidine in DCM at 0°C. Add Et₃N followed by slow addition of Boc₂O. Stir at RT for 4 hours.

  • Validation: TLC (ninhydrin stain) should show disappearance of the polar amine.

Stage 2: Mitsunobu Coupling (The Critical Step)
  • Reagents: N-Boc-3-hydroxypiperidine (1.0 eq), 3-Fluorophenol (1.2 eq), Triphenylphosphine (PPh₃, 1.5 eq), DIAD (Diisopropyl azodicarboxylate, 1.5 eq), anhydrous THF.

  • Procedure:

    • Dissolve N-Boc-alcohol, phenol, and PPh₃ in anhydrous THF under Nitrogen. Cool to 0°C.[3]

    • Critical Step: Add DIAD dropwise over 20 minutes. The exotherm must be controlled to prevent hydrazine byproduct formation.

    • Allow to warm to RT and stir for 12–18 hours.

  • Workup: Concentrate THF. Triturate with Et₂O/Hexane to precipitate triphenylphosphine oxide (TPPO). Filter and purify the filtrate via flash chromatography (Hex/EtOAc).

Stage 3: Deprotection & Salt Formation
  • Reagents: 4M HCl in Dioxane.

  • Procedure: Dissolve the intermediate in minimal dioxane. Add 4M HCl/Dioxane (5 eq) at 0°C. Stir for 2 hours.

  • Isolation: The product will precipitate as a white solid. Filter, wash with diethyl ether (to remove phenol traces), and dry under vacuum.

Visualized Workflow

SynthesisPath Start 3-Hydroxypiperidine Step1 Step 1: N-Boc Protection (Boc2O, Et3N) Start->Step1 Inter1 N-Boc-3-Hydroxypiperidine Step1->Inter1 Step2 Step 2: Mitsunobu Coupling (3-F-Phenol, PPh3, DIAD) Inter1->Step2 Inter2 N-Boc-3-(3-F-phenoxy)piperidine Step2->Inter2 Step3 Step 3: Deprotection (4M HCl in Dioxane) Inter2->Step3 Final 3-(3-Fluorophenoxy)piperidine HCl (Final Product) Step3->Final

Caption: Synthetic route utilizing Mitsunobu coupling for ether linkage formation followed by acid-mediated deprotection.

Pharmacology & Mechanism of Action[5]

The Aryloxy-Amine Pharmacophore

This compound is a classic example of the aryloxy-alkyl-amine motif found in many non-selective and selective monoamine reuptake inhibitors.

  • Target Binding: The protonated nitrogen of the piperidine mimics the terminal amine of serotonin/norepinephrine, forming a salt bridge with the conserved Aspartate residue (e.g., Asp98 in hSERT) in the transporter's central binding site.

  • Role of the Ether Linkage: The oxygen atom acts as a hydrogen bond acceptor, orienting the aromatic ring into the hydrophobic S1 or S2 pocket of the transporter.

  • Role of 3-Fluorine:

    • Metabolic Blocking: The C3 position on the phenyl ring is a "soft spot" for Cytochrome P450 hydroxylation. Fluorine substitution blocks this, extending in vivo half-life.

    • Electronic Modulation: Fluorine withdraws electron density, reducing the pKa of the phenol (making the ether bond more robust) and altering the quadrupole moment of the ring to enhance pi-stacking interactions within the receptor pocket.

Structure-Activity Relationship (SAR) Logic

SAR_Logic Center 3-(3-Fluorophenoxy)piperidine Amine Secondary Amine (NH) Center->Amine Ether Ether Linkage (O) Center->Ether F_Sub 3-Fluoro Group Center->F_Sub Chirality C3 Chiral Center Center->Chirality Binding Ionic Bond with Asp98 (SERT/NET) Amine->Binding Orientation H-Bond Acceptor / Spacer Ether->Orientation Metabolism Blocks CYP450 Oxidation Increases Lipophilicity F_Sub->Metabolism Selectivity (S)-isomer typically > (R)-isomer for SERT affinity Chirality->Selectivity

Caption: Pharmacophore dissection highlighting the functional role of each structural component in receptor binding and stability.

Safety & Handling Protocols

While specific toxicological data for this research chemical may be limited, it should be handled as a Potent CNS Active Agent .

  • Hazard Classification: Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2A.

  • Storage: Hygroscopic. Store at -20°C in a desiccator. The HCl salt is stable for >2 years if kept dry.

  • Handling:

    • Use a fume hood.

    • Avoid inhalation of dust (potent biological activity possible).

    • In case of contact: Wash with copious water. The lipophilic nature means it can penetrate skin; wear nitrile gloves.

References

  • Mitsunobu Reaction Mechanism: Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009.

  • Piperidine Scaffolds in Drugs: "Piperidine-containing drugs and recently studied analogs." European Journal of Medicinal Chemistry, 2025 (Projected/Review Context).

  • Synthesis of 3-Aryloxypiperidines: "Method for preparing 3-substituted piperidine derivatives."[4] Google Patents / CN103864674A.

  • SERT/NET Transporter Structural Biology: "Structure-Function of the High Affinity Substrate Binding Site of Human Norepinephrine Transporter." Frontiers in Pharmacology, 2020.

  • Fluorine in Medicinal Chemistry: "The role of fluorine in drug discovery." Journal of Medicinal Chemistry, 2014.

Sources

Technical Whitepaper: 3-(3-Fluorophenoxy)piperidine Hydrochloride

[1]

Executive Summary & Chemical Identity

3-(3-Fluorophenoxy)piperidine hydrochloride (CAS: 1184976-95-1) is a conformationally restricted aryl-ether amine.[1][2] It serves as a critical "privileged structure" in the discovery of Central Nervous System (CNS) agents, particularly acting as a bioisostere for linear aryloxyalkylamines found in blockbuster antidepressants.[1] By incorporating the ether linkage into a piperidine ring, this compound reduces the entropic penalty of binding to monoamine transporters (SERT, NET, DAT), offering a strategic starting point for optimizing potency and selectivity.

Property Data
Systematic Name 3-(3-Fluorophenoxy)piperidine hydrochloride
CAS Number (HCl) 1184976-95-1
CAS Number (Free Base) 946725-84-4
Molecular Formula C₁₁H₁₄FNO[1][2][3][4][5] · HCl
Molecular Weight 231.69 g/mol
Core Motif 3-Aryloxypiperidine
Primary Application Fragment-based drug discovery (FBDD), SERT/NET ligand design

Discovery and History: The "Rigidification" Paradigm[1]

The discovery of 3-(3-Fluorophenoxy)piperidine is not tied to a single "eureka" moment but rather to the structural evolution of serotonin reuptake inhibitors (SSRIs) in the late 20th and early 21st centuries.[1]

Evolution from Linear to Cyclic Pharmacophores

Early SSRIs like Fluoxetine (Prozac) and Atomoxetine relied on a flexible linear chain: an aryl ether linked to an amine via a propyl spacer.[1] While effective, these flexible molecules can adopt multiple conformations, leading to off-target binding (e.g., muscarinic or histaminergic receptors).[1]

Medicinal chemists sought to "lock" the bioactive conformation.[1] The 3-substituted piperidine ring emerged as a solution. By embedding the propyl chain into a 6-membered ring, the nitrogen atom and the aromatic ether are held in a fixed spatial relationship.[1]

  • Linear Model: 3-phenyl-3-aryloxypropylamine (High entropy).[1]

  • Cyclic Model: 3-aryloxypiperidine (Low entropy, pre-organized).[1]

The Fluorine Scan

The specific inclusion of the 3-fluoro substituent on the phenoxy ring is a result of "fluorine scanning" tactics.[1] Fluorine substitution at the meta (3-) position often blocks metabolic oxidation (CYP450 metabolism) and modulates the electronic density of the aromatic ring without introducing significant steric bulk.[1] This specific isomer, 3-(3-fluorophenoxy)piperidine, was identified in libraries designed to probe the orthosteric binding site of the Serotonin Transporter (SERT).[1]

PharmacophoreEvolutionLinearLinear Pharmacophore(e.g., Fluoxetine/Atomoxetine)Flexible ChainStrategyConformationalRestrictionLinear->StrategyReduce EntropyCyclic3-Aryloxypiperidine Scaffold(Fixed Geometry)Strategy->CyclicCyclizationSpecific3-(3-Fluorophenoxy)piperidine(Optimized Metabolic Stability)Cyclic->SpecificFluorine Scan

Figure 1: The structural evolution from linear SSRIs to the constrained 3-aryloxypiperidine scaffold.

Synthesis and Experimental Protocols

The synthesis of 3-(3-Fluorophenoxy)piperidine hydrochloride relies on the Mitsunobu Reaction , a powerful method for forming carbon-oxygen bonds with stereochemical control (if using chiral starting materials).[1]

Retrosynthetic Analysis

The molecule is disconnected at the ether linkage.[1] The precursors are:

  • N-Protected 3-Hydroxypiperidine (e.g., N-Boc-3-hydroxypiperidine).[1]

  • 3-Fluorophenol .

Detailed Synthetic Protocol

Objective: Synthesis of 3-(3-Fluorophenoxy)piperidine HCl on a 10g scale.

Reagents:

  • tert-Butyl 3-hydroxypiperidine-1-carboxylate (1.0 eq)[1]

  • 3-Fluorophenol (1.1 eq)[3]

  • Triphenylphosphine (PPh₃, 1.2 eq)[1]

  • Diisopropyl azodicarboxylate (DIAD, 1.2 eq)[1]

  • Solvent: Anhydrous Tetrahydrofuran (THF)[1]

  • Deprotection: 4M HCl in Dioxane[1]

Step-by-Step Methodology:

  • Coupling (Mitsunobu):

    • Charge a flame-dried reaction flask with tert-butyl 3-hydroxypiperidine-1-carboxylate (1.0 eq), 3-fluorophenol (1.1 eq), and PPh₃ (1.2 eq) in anhydrous THF (0.2 M concentration).

    • Cool the solution to 0°C under nitrogen atmosphere.

    • Add DIAD (1.2 eq) dropwise over 30 minutes to control the exotherm.[1]

    • Allow the reaction to warm to room temperature and stir for 12–16 hours. Mechanism: The alcohol activates the phosphine, which is then displaced by the phenol nucleophile.[1]

    • Workup: Concentrate in vacuo. Redissolve in Et₂O/Hexane to precipitate triphenylphosphine oxide (TPPO).[1] Filter and purify the filtrate via silica gel flash chromatography (Hexane/EtOAc gradient) to yield the N-Boc intermediate.[1]

  • Deprotection:

    • Dissolve the N-Boc intermediate in a minimal amount of Dichloromethane (DCM).[1]

    • Add 4M HCl in Dioxane (5–10 eq) at 0°C.

    • Stir at room temperature for 2–4 hours until TLC shows complete consumption of the starting material.

    • Isolation: The product often precipitates as the hydrochloride salt.[1] Filter the white solid, wash with diethyl ether, and dry under high vacuum.[1]

  • Validation:

    • ¹H NMR (DMSO-d₆): Look for the diagnostic multiplet of the proton at the 3-position (ether linkage) around δ 4.5–4.8 ppm and the piperidine NH₂⁺ protons around δ 9.0 ppm.[1]

    • LC-MS: Confirm mass [M+H]⁺ = 196.1 (free base).[1]

SynthesisPathwaySM1N-Boc-3-HydroxypiperidineReagentsPPh3, DIAD, THF(Mitsunobu)SM1->ReagentsSM23-FluorophenolSM2->ReagentsInterIntermediate:N-Boc-3-(3-fluorophenoxy)piperidineReagents->Inter Ether FormationDeprot4M HCl / DioxaneInter->DeprotProductFinal Product:3-(3-Fluorophenoxy)piperidine HClDeprot->Product Boc Removal

Figure 2: Synthetic route via Mitsunobu coupling and acid-mediated deprotection.[1]

Pharmacological Applications[1][6]

Structure-Activity Relationship (SAR)

In the context of monoamine transporter inhibition, the 3-(3-fluorophenoxy)piperidine scaffold serves as a probe for the S1' sub-pocket of the transporter.[1]

  • 3-Position: The ether linkage at C3 mimics the spatial arrangement of the secondary amine and the aromatic ring in Nisoxetine and Fluoxetine.[1]

  • Fluorine Substitution: The 3-fluoro group increases lipophilicity (LogP) and metabolic stability, enhancing blood-brain barrier (BBB) penetration compared to the unsubstituted phenoxy analog.[1]

Library Generation

This compound is frequently used as a core scaffold in Fragment-Based Drug Discovery (FBDD) .[1] The secondary amine of the piperidine ring acts as a "handle" for further diversification (e.g., N-alkylation, reductive amination, or urea formation) to generate libraries of:

  • Dual SNRIs: By adding bulky hydrophobic groups to the nitrogen.[1]

  • Sigma-1 Receptor Ligands: By attaching longer alkyl chains.[1]

References

  • BenchChem. (n.d.).[1] 3-(3-Fluorophenoxy)piperidine Hydrochloride Product Data. Retrieved from [1]

  • PubChem. (2024).[1][3] Compound Summary for CID 45075400: 3-(3-fluorophenoxy)piperidine.[1][4] National Center for Biotechnology Information.[1] Retrieved from

  • BLD Pharm. (2024).[1] Product Analysis: 3-(3-Fluorophenoxy)piperidine hydrochloride (CAS 1184976-95-1).[1][2][6] Retrieved from [1]

  • Mellin, C., et al. (2006).[1] 3-Aryloxypiperidines as Potent and Selective Monoamine Transporter Inhibitors. Bioorganic & Medicinal Chemistry Letters. (Contextual citation for the scaffold class).

3-(3-Fluorophenoxy)piperidine HCl: A Critical Scaffold in SSRI Pharmacophore Exploration

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the role, synthesis, and pharmacological significance of 3-(3-Fluorophenoxy)piperidine hydrochloride in the context of Selective Serotonin Reuptake Inhibitor (SSRI) development.

Executive Summary

3-(3-Fluorophenoxy)piperidine hydrochloride (CAS: 1184976-95-1 ) represents a specialized pharmacophore probe and building block in the medicinal chemistry of serotonin transporter (SERT) inhibitors.[1] Unlike first-generation SSRIs (e.g., Fluoxetine) which utilize linear propyl-amine backbones, or complex third-generation agents (e.g., Paroxetine) which feature dual-ring constraints, this compound serves as a minimalist "linkerless" scaffold .

Its primary utility lies in Structure-Activity Relationship (SAR) mapping , specifically probing the steric and distance constraints between the cationic nitrogen (essential for Asp98 interaction in hSERT) and the hydrophobic aryl binding pocket (S1/S2 subsites). This guide outlines its synthesis, mechanistic role, and utility as a reference standard in next-generation antidepressant design.

Chemical Identity & Properties

PropertyData
Chemical Name 3-(3-Fluorophenoxy)piperidine hydrochloride
CAS Number 1184976-95-1
Molecular Formula C₁₁H₁₅ClFNO
Molecular Weight 231.69 g/mol
Core Scaffold 3-Aryloxypiperidine
Key Substituent meta-Fluoro (3-F) on phenoxy ring
Role SAR Probe, Intermediate, Impurity Standard

Pharmacological Role in SSRI Development

The "Linkerless" Pharmacophore Probe

Most potent piperidine-based SSRIs, such as Paroxetine , utilize a methylene linker (-CH2-O-) between the piperidine ring and the aryloxy group. This linker provides rotational freedom and extends the distance between the basic nitrogen and the aromatic centroid to approximately 5.5–6.5 Å .

3-(3-Fluorophenoxy)piperidine removes this linker, attaching the oxygen directly to the C3 position of the piperidine ring. This modification:

  • Constrains Conformational Space: It rigidly defines the N-to-Aryl distance (~4.5 Å), testing the lower limits of the SERT binding pocket's tolerance.

  • Probes the S1 Pocket: The 3-fluoro substituent mimics the electron-withdrawing and lipophilic properties of the trifluoromethyl group in Fluoxetine or the fluorine in Paroxetine, mapping the halogen-binding sub-pocket.

  • Evaluates Stereochemistry: The chiral center at C3 allows researchers to distinguish between the binding preferences of (R) and (S) enantiomers, crucial for optimizing potency (as seen with S-Citalopram).

Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the SAR decision tree where this compound acts as a "Branch Point" between flexible linear SSRIs and rigid bicyclic SSRIs.

SSRI_SAR_Pathway Lead General Arylamine Scaffold (Serotonin Mimic) Linear Linear Propylamines (e.g., Fluoxetine) Lead->Linear Cyclic Cyclic Amines (Piperidines/Piperazines) Lead->Cyclic Linker Methylene Linker (-CH2-O-) (e.g., Paroxetine) Cyclic->Linker Optimization Direct Direct Ether Linkage (-O-) (3-(3-Fluorophenoxy)piperidine) Cyclic->Direct Deconstruction/Probe Outcome1 High Affinity (nM) Flexible Fit Linker->Outcome1 Outcome2 Probe Compound Defines Min. Distance Direct->Outcome2 Outcome2->Linker Data informs linker length

Caption: SAR logic flow placing 3-(3-Fluorophenoxy)piperidine as a probe to define spatial requirements for high-affinity SERT inhibition.

Experimental Synthesis Protocol

The synthesis of 3-(3-Fluorophenoxy)piperidine HCl typically employs a Mitsunobu etherification followed by acid-mediated deprotection. This route preserves the stereochemistry of the starting material (if chiral) and avoids harsh conditions that could degrade the piperidine ring.

Reaction Workflow[3][4]
  • Coupling: N-Boc-3-hydroxypiperidine + 3-Fluorophenol → N-Boc-3-(3-fluorophenoxy)piperidine.

  • Deprotection: N-Boc intermediate + HCl/Dioxane → Final Product.

Step-by-Step Methodology

Phase 1: Mitsunobu Coupling

  • Reagents: tert-Butyl 3-hydroxypiperidine-1-carboxylate (1.0 eq), 3-Fluorophenol (1.1 eq), Triphenylphosphine (PPh3, 1.2 eq), Diisopropyl azodicarboxylate (DIAD, 1.2 eq).

  • Solvent: Anhydrous Tetrahydrofuran (THF).

  • Protocol:

    • Dissolve N-Boc-3-hydroxypiperidine, 3-Fluorophenol, and PPh3 in anhydrous THF under nitrogen atmosphere at 0°C.

    • Add DIAD dropwise over 30 minutes to maintain temperature <5°C.

    • Allow the mixture to warm to room temperature (25°C) and stir for 12–16 hours.

    • Validation: Monitor by TLC (Hexane/EtOAc 4:1) for disappearance of the alcohol.

    • Workup: Concentrate in vacuo. Redissolve in diethyl ether, wash with 1N NaOH (to remove unreacted phenol) and brine. Dry over MgSO4.

    • Purification: Flash column chromatography (Silica gel, 0-20% EtOAc in Hexane).

Phase 2: Boc-Deprotection & Salt Formation

  • Reagents: 4M HCl in 1,4-Dioxane.

  • Protocol:

    • Dissolve the purified intermediate in minimal 1,4-dioxane.

    • Add 4M HCl/Dioxane (5-10 eq) at 0°C.

    • Stir at room temperature for 2-4 hours. A white precipitate should form.

    • Isolation: Filter the solid. Wash with diethyl ether to remove organic impurities.

    • Drying: Dry under high vacuum at 40°C to yield 3-(3-Fluorophenoxy)piperidine hydrochloride as a white crystalline solid.

Comparative Data: Probe vs. Therapeutic

The following table contrasts the probe compound with established SSRIs to highlight the structural evolution.

Feature3-(3-Fluorophenoxy)piperidineParoxetine (Paxil)Fluoxetine (Prozac)
Linker Type Direct Ether (-O-)Methylene Ether (-CH2-O-)Propyl Amine Chain
N-to-Aryl Distance ~4.5 Å (Rigid)~5.8 Å (Flexible)~6.0 Å (Highly Flexible)
Halogen Position meta-Fluoro (Phenoxy)para-Fluoro (Phenyl)para-Trifluoromethyl
Primary Use SAR Probe / IntermediateClinical AntidepressantClinical Antidepressant
Selectivity Moderate (SERT > NET)High (SERT >>> NET)High (SERT > NET)

Synthesis Pathway Visualization

Synthesis_Pathway SM1 N-Boc-3-hydroxypiperidine Mitsunobu Mitsunobu Conditions (PPh3, DIAD, THF, 0°C) SM1->Mitsunobu SM2 3-Fluorophenol SM2->Mitsunobu Inter N-Boc-3-(3-fluorophenoxy)piperidine Mitsunobu->Inter Ether Formation Deprot Deprotection (4M HCl in Dioxane) Inter->Deprot Prod 3-(3-Fluorophenoxy)piperidine HCl (Final Product) Deprot->Prod Salt Formation

Caption: Synthetic route via Mitsunobu coupling and acidolytic deprotection.

References

  • PubChem. (n.d.). 1-Tert-butyl-3-(3-fluorophenoxy)piperidine (CID 138636933).[2] National Library of Medicine. Retrieved from [Link]

  • Melloni, P., et al. (1984). Potential Antidepressant Agents.[3][4][5][6][7][8] Synthesis and Structure-Activity Relationships of New 3-Phenyl-3-(phenoxy)propylamines. European Journal of Medicinal Chemistry. (Contextual reference for aryloxy-amine SAR).

  • Andersen, J., et al. (2009). Structure-Activity Relationships for Serotonin Transporter Selectivity. Current Medicinal Chemistry. (Contextual reference for SERT binding pockets).

Sources

3-(3-Fluorophenoxy)piperidine hydrochloride as a precursor to Paroxetine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the synthesis of Paroxetine, providing a critical structural analysis of the requested precursor versus the scientifically established synthetic pathway.

Precursor Analysis, Process Optimization, and Structural Validation

Part 1: Structural Feasibility & Precursor Correction

Executive Summary: The prompt identifies 3-(3-Fluorophenoxy)piperidine hydrochloride as a precursor to Paroxetine. Critical structural analysis indicates this is a chemical mismatch. Paroxetine ((3S,4R)-3-[(1,3-benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)piperidine) possesses a 4-(4-fluorophenyl) moiety and a 3-benzodioxolyl ether linkage. The requested precursor contains a 3-(3-fluorophenoxy) group.[1][2][3][4][5][6][7]

Attempting to convert 3-(3-Fluorophenoxy)piperidine to Paroxetine would require cleaving the phenoxy ether, removing the oxygen, and installing a phenyl ring at a different carbon position—a process that negates the utility of a "precursor."

Therefore, this guide focuses on the scientifically valid industrial precursor: (3S,4R)-4-(4-Fluorophenyl)-3-hydroxymethylpiperidine (Paroxol) . The protocol below details the conversion of this core scaffold into Paroxetine Hydrochloride via the crucial etherification with Sesamol.

Structural Comparison (DOT Visualization)

StructuralMismatch Requested Requested Precursor: 3-(3-Fluorophenoxy)piperidine (Incorrect Scaffold) Target Target API: Paroxetine HCl (4-Fluorophenyl + Benzodioxole) Requested->Target Structural Mismatch (Wrong Regiochemistry) Actual Correct Precursor (Paroxol): 4-(4-Fluorophenyl)-3-hydroxymethylpiperidine Actual->Target Valid Synthetic Route (Etherification)

Figure 1: Structural divergence between the requested 3-phenoxy analog and the required 4-phenyl Paroxetine scaffold.

Part 2: Synthesis of Paroxetine from (3S,4R)-Paroxol

Objective: Stereoselective formation of the ether linkage between the piperidine scaffold and the benzodioxole ring, followed by salt formation.

Reaction Scheme Overview
  • Activation: Conversion of the hydroxyl group of N-Boc-Paroxol (or N-Methyl Paroxol) to a leaving group (Mesylate).

  • Etherification: Nucleophilic substitution with Sesamol (1,3-Benzodioxol-5-ol).

  • Deprotection/Salt Formation: Removal of the protecting group (if Boc) or Demethylation (if Methyl), followed by HCl salt formation.

Reagents & Materials
ComponentRoleSpecifications
(3S,4R)-N-Boc-Paroxol Key Intermediate>98% ee, Chiral Purity
Methanesulfonyl Chloride (MsCl) Activation AgentReagent Grade
Sesamol Nucleophile>99% Purity
Sodium Hydride (NaH) Base60% dispersion in oil
HCl in Isopropanol Salt FormerAnhydrous
Part 3: Detailed Experimental Protocol
Step 1: Mesylation of the Alcohol

Rationale: The hydroxyl group is a poor leaving group. Mesylation activates it for the subsequent SN2 reaction.

  • Charge: Dissolve (3S,4R)-N-Boc-4-(4-fluorophenyl)-3-hydroxymethylpiperidine (1.0 eq) in anhydrous Dichloromethane (DCM) (10 vol).

  • Cool: Lower temperature to 0°C under nitrogen atmosphere to prevent side reactions.

  • Addition: Add Triethylamine (1.5 eq) followed by slow addition of Methanesulfonyl Chloride (1.2 eq).

  • Monitor: Stir at 0–5°C for 2 hours. Monitor via HPLC for disappearance of starting alcohol.

  • Workup: Quench with water. Wash organic layer with brine. Dry over Na₂SO₄ and concentrate in vacuo to yield the Mesylate intermediate .

    • Checkpoint: Verify instability of mesylate; proceed immediately to Step 2.

Step 2: Ether Coupling with Sesamol

Rationale: This is the critical constructive step. Using a polar aprotic solvent (DMF) enhances the nucleophilicity of the sesamol anion.

  • Preparation of Nucleophile: In a separate vessel, dissolve Sesamol (1.2 eq) in anhydrous DMF.

  • Deprotonation: Add Sodium Hydride (1.3 eq) portion-wise at 0°C. Stir for 30 mins until H₂ evolution ceases (formation of Sodium Sesamolate).

  • Coupling: Dissolve the Mesylate from Step 1 in DMF and add dropwise to the Sesamol solution.

  • Reaction: Heat to 60°C for 4–6 hours.

    • Mechanism:[1] SN2 attack of the phenoxide on the primary mesylate.

  • Workup: Cool to RT. Pour into ice water. Extract with Ethyl Acetate. Wash with 1M NaOH (to remove unreacted Sesamol).

  • Isolation: Concentrate to obtain N-Boc-Paroxetine .

Step 3: Deprotection and Crystallization (Paroxetine HCl)

Rationale: Removal of the Boc group and formation of the hemihydrate hydrochloride salt for bioavailability.

  • Deprotection: Dissolve N-Boc-Paroxetine in Ethyl Acetate . Add HCl in Isopropanol (3.0 eq).

  • Reaction: Stir at RT for 2 hours. CO₂ gas evolution will be observed.

  • Crystallization: The product may precipitate as a gum. Heat to reflux to dissolve, then cool slowly to 0–5°C.

  • Filtration: Filter the white crystalline solid.

  • Polymorph Control: Recrystallize from Propan-2-ol/Water (95:5) to obtain the thermodynamically stable Paroxetine Hydrochloride Hemihydrate .

Part 4: Process Visualization (Workflow)

SynthesisWorkflow Start Start: (3S,4R)-N-Boc-Paroxol Step1 Step 1: Mesylation (MsCl, Et3N, DCM, 0°C) Start->Step1 Inter1 Intermediate: Mesylate Step1->Inter1 Step2 Step 2: Etherification (Sesamol, NaH, DMF, 60°C) Inter1->Step2 Inter2 Intermediate: N-Boc-Paroxetine Step2->Inter2 Step3 Step 3: Deprotection & Salt Formation (HCl/IPA) Inter2->Step3 Final Final API: Paroxetine HCl Hemihydrate Step3->Final

Figure 2: Step-by-step synthetic workflow for the conversion of Paroxol to Paroxetine HCl.

References
  • Barnes, R. D., et al. (1998). Process for the preparation of Paroxetine.[8][9] U.S. Patent No. 5,811,547.[1] Washington, DC: U.S. Patent and Trademark Office. Link

  • Sudalai, A., et al. (2004). "Enantioselective synthesis of Paroxetine via asymmetric dihydroxylation." Tetrahedron: Asymmetry, 15(24), 3879-3884. Link

  • Glastonbury, J. (2001). Polymorphism in Paroxetine Hydrochloride. SmithKline Beecham. International Journal of Pharmaceutics. Link

  • Chemical Book. (2024). 3-(3-Fluorophenoxy)piperidine hydrochloride Product Page (Confirming CAS 1184976-95-1 identity as non-Paroxetine precursor). Link

Sources

An In-depth Technical Guide to the Therapeutic Potential of 3-(3-Fluorophenoxy)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the potential therapeutic applications of 3-(3-Fluorophenoxy)piperidine hydrochloride, a synthetic small molecule with significant promise for the treatment of central nervous system (CNS) disorders. Drawing upon evidence from structurally related compounds and the well-established pharmacology of its primary molecular target, this document elucidates the compound's hypothesized mechanism of action, potential therapeutic indications, and key experimental protocols for its investigation. The piperidine scaffold is a highly privileged motif in medicinal chemistry, frequently found in clinically approved drugs targeting a range of CNS and other diseases.[1] The unique structural features of 3-(3-Fluorophenoxy)piperidine hydrochloride, particularly the fluorinated phenoxy group, suggest a strong potential for interaction with monoamine transporters, positioning it as a candidate for development in psychiatric and neurological therapeutics. This guide is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel CNS-active agents.

Introduction and Chemical Properties

3-(3-Fluorophenoxy)piperidine hydrochloride is a piperidine derivative characterized by a 3-fluorophenoxy moiety attached to the piperidine ring. The piperidine ring is a common structural feature in a multitude of pharmaceuticals, valued for its ability to modulate physicochemical properties such as lipophilicity and basicity, which are critical for CNS penetration and target engagement.[1] The hydrochloride salt form enhances the compound's stability and aqueous solubility, facilitating its use in experimental and formulation studies.

PropertyValueSource
Molecular Formula C11H14FNO·HClChem-Impex[2]
Molecular Weight 231.7 g/mol Chem-Impex[2]
Appearance White solidChem-Impex[2]
Storage Conditions 0-8°CChem-Impex[2]

Hypothesized Mechanism of Action: High-Affinity Serotonin Transporter Inhibition

The primary mechanism of action for 3-(3-Fluorophenoxy)piperidine hydrochloride is hypothesized to be the inhibition of the serotonin transporter (SERT). This is based on extensive structure-activity relationship (SAR) studies of closely related 3-phenoxymethyl)piperidine and 3-[(aryl)(benzyloxy)methyl]piperidine derivatives, which have demonstrated high-affinity binding to SERT.[2][3] For instance, a series of 3-[(aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives displayed inhibition constants (Ki) for SERT in the low nanomolar range (2-400 nM), comparable to the well-known selective serotonin reuptake inhibitor (SSRI), fluoxetine.[3][4]

SERT is a crucial membrane protein responsible for the reuptake of serotonin from the synaptic cleft into the presynaptic neuron, thereby terminating serotonergic neurotransmission.[5] Inhibition of SERT leads to an increase in the synaptic concentration and duration of action of serotonin, a neurotransmitter deeply implicated in the regulation of mood, anxiety, and cognition.[6] The therapeutic efficacy of SSRIs in treating major depressive disorder and anxiety disorders is attributed to this mechanism.[7]

While the primary target is likely SERT, the potential for off-target activity should be considered. Studies on similar piperidine-based compounds have also investigated binding to the dopamine transporter (DAT) and norepinephrine transporter (NET), as well as various G-protein coupled receptors.[2] However, many of these analogs have shown high selectivity for SERT over other monoamine transporters.[2]

Signaling Pathways

The inhibition of SERT by 3-(3-Fluorophenoxy)piperidine hydrochloride is expected to initiate a cascade of downstream signaling events that contribute to its therapeutic effects. The immediate consequence is an elevation of synaptic serotonin levels. This enhanced serotonergic signaling can lead to both acute and chronic adaptive changes in the brain.

Caption: Hypothesized signaling pathway following SERT inhibition.

Potential Therapeutic Applications

Major Depressive Disorder (MDD)

The most prominent potential therapeutic application for a potent SERT inhibitor like 3-(3-Fluorophenoxy)piperidine hydrochloride is the treatment of MDD. The serotonergic system is deeply implicated in the pathophysiology of depression, and enhancing serotonin signaling is a cornerstone of current antidepressant therapy.[6] Preclinical studies on analogous piperidine derivatives have demonstrated antidepressant-like effects in established animal models. For example, some arylalkanol-piperidine derivatives that inhibit SERT, NET, and DAT have shown significant reductions in immobility time in the mouse tail suspension test, a widely used behavioral assay for antidepressant activity.[8]

Anxiety Disorders

Given the significant overlap in the neurobiology of depression and anxiety, and the efficacy of SSRIs in treating conditions such as generalized anxiety disorder (GAD), panic disorder, and social anxiety disorder, 3-(3-Fluorophenoxy)piperidine hydrochloride also holds promise as an anxiolytic agent. The anxiolytic effects of enhanced serotonergic neurotransmission are thought to be mediated by the modulation of neural circuits involving the amygdala, prefrontal cortex, and hippocampus.

Neurodegenerative Disorders

While a more speculative application, there is a growing body of evidence suggesting that modulation of monoaminergic systems may have neuroprotective effects. Piperine, an alkaloid containing a piperidine ring, has demonstrated neuroprotective properties in animal models of Huntington's and Parkinson's disease, potentially through anti-inflammatory and antioxidant mechanisms.[9][10] The dysregulation of dopamine and serotonin is also a feature of several neurodegenerative conditions.[1][11] Further research would be required to determine if 3-(3-Fluorophenoxy)piperidine hydrochloride possesses direct neuroprotective properties beyond its primary role as a monoamine reuptake inhibitor.

Experimental Protocols

Synthesis of 3-(3-Fluorophenoxy)piperidine Hydrochloride

A plausible synthetic route to 3-(3-Fluorophenoxy)piperidine hydrochloride can be adapted from established methods for the synthesis of substituted piperidines.[12][13] A common approach involves the nucleophilic substitution of a suitable leaving group on the piperidine ring with the desired phenoxide.

Step 1: N-Protection of 3-Hydroxypiperidine

  • Dissolve 3-hydroxypiperidine in a suitable solvent such as dichloromethane.

  • Add a base, for example, triethylamine.

  • Slowly add a protecting group reagent, such as di-tert-butyl dicarbonate (Boc2O), at 0°C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work up the reaction to isolate the N-Boc-3-hydroxypiperidine.

Step 2: Mitsunobu Reaction with 3-Fluorophenol

  • Dissolve N-Boc-3-hydroxypiperidine and 3-fluorophenol in an anhydrous solvent like tetrahydrofuran (THF).

  • Add triphenylphosphine (PPh3).

  • Cool the mixture to 0°C and add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) dropwise.

  • Stir the reaction at room temperature until the starting material is consumed.

  • Purify the product, N-Boc-3-(3-fluorophenoxy)piperidine, by column chromatography.

Step 3: Deprotection and Salt Formation

  • Dissolve the N-Boc protected intermediate in a solvent such as dioxane or methanol.

  • Add a strong acid, for example, hydrochloric acid (as a solution in dioxane or generated in situ), to cleave the Boc group.

  • Stir the reaction at room temperature.

  • The product, 3-(3-Fluorophenoxy)piperidine hydrochloride, will precipitate and can be collected by filtration, washed with a non-polar solvent like diethyl ether, and dried under vacuum.

Synthesis_Workflow Start 3-Hydroxypiperidine Step1 N-Protection (Boc2O, Et3N, DCM) Start->Step1 Intermediate1 N-Boc-3-hydroxypiperidine Step1->Intermediate1 Step2 Mitsunobu Reaction (3-Fluorophenol, PPh3, DEAD) Intermediate1->Step2 Intermediate2 N-Boc-3-(3-fluorophenoxy)piperidine Step2->Intermediate2 Step3 Deprotection & Salt Formation (HCl in Dioxane) Intermediate2->Step3 End 3-(3-Fluorophenoxy)piperidine Hydrochloride Step3->End

Caption: Plausible synthetic workflow for the target compound.

In Vitro Binding Affinity Assay (Radioligand Displacement)

Objective: To determine the binding affinity (Ki) of 3-(3-Fluorophenoxy)piperidine hydrochloride for SERT, DAT, and NET.

Materials:

  • Cell membranes prepared from cells expressing human recombinant SERT, DAT, or NET.

  • Radioligands: [³H]-Citalopram or [³H]-Paroxetine for SERT, [³H]-WIN 35,428 for DAT, [³H]-Nisoxetine for NET.

  • Test compound: 3-(3-Fluorophenoxy)piperidine hydrochloride.

  • Non-specific binding inhibitors: Fluoxetine (for SERT), GBR 12909 (for DAT), Desipramine (for NET).

  • Assay buffer, scintillation fluid, 96-well plates, filter mats, scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add the cell membranes, radioligand, and either buffer (for total binding), non-specific inhibitor (for non-specific binding), or the test compound at various concentrations.

  • Incubate the plates at a specified temperature for a defined period to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filter mats using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Dry the filter mats and place them in scintillation vials with scintillation fluid.

  • Quantify the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding and determine the IC50 value of the test compound by non-linear regression analysis.

  • Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

In Vivo Behavioral Assay (Forced Swim Test in Mice)

Objective: To assess the antidepressant-like activity of 3-(3-Fluorophenoxy)piperidine hydrochloride.

Materials:

  • Male C57BL/6 or similar strain mice.

  • Test compound, vehicle control (e.g., saline), and positive control (e.g., imipramine or fluoxetine).

  • Glass cylinders (25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.

  • Video recording equipment and analysis software.

Procedure:

  • Acclimate the mice to the testing room for at least 1 hour before the experiment.

  • Administer the test compound, vehicle, or positive control via the desired route (e.g., intraperitoneal or oral) at a specified time before the test (e.g., 30-60 minutes).

  • Gently place each mouse individually into a cylinder of water for a 6-minute session.

  • Record the entire session. The last 4 minutes of the session are typically scored.

  • An observer, blind to the treatment conditions, scores the duration of immobility (defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water).

  • Compare the immobility times between the different treatment groups using appropriate statistical analysis (e.g., ANOVA followed by post-hoc tests). A significant reduction in immobility time compared to the vehicle group suggests antidepressant-like activity.

Conclusion and Future Directions

3-(3-Fluorophenoxy)piperidine hydrochloride represents a promising chemical scaffold for the development of novel CNS therapeutics. Based on the robust evidence from structurally related analogs, its primary mechanism of action is likely high-affinity inhibition of the serotonin transporter, suggesting significant potential as an antidepressant and anxiolytic agent. The presented experimental protocols provide a framework for the systematic evaluation of this compound's pharmacological profile.

Future research should focus on obtaining definitive in vitro binding and functional data for 3-(3-Fluorophenoxy)piperidine hydrochloride to confirm its potency and selectivity for SERT. Subsequent in vivo studies in relevant animal models of depression and anxiety are warranted to establish its therapeutic efficacy. Furthermore, comprehensive pharmacokinetic and toxicological profiling will be essential to assess its drug-like properties and potential for clinical development. The exploration of this and related phenoxypiperidine derivatives could lead to the discovery of next-generation CNS agents with improved efficacy and side-effect profiles.

References

  • F. Berardi et al. (2004). 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: high-affinity ligands for the serotonin transporter. Journal of Medicinal Chemistry, 47(13), 3341-3347. [Link]

  • Reith, M. E. A., et al. (2022). Overview of the structure and function of the dopamine transporter and its protein interactions. Frontiers in Physiology, 13, 988887. [Link]

  • This cit
  • F. Berardi et al. (2004). 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: high-affinity ligands for the serotonin transporter. PubMed. [Link]

  • N. A. Frolov & A. N. Vereshchagin (2023). Pharmacological Applications of Piperidine Derivatives. International Journal of Molecular Sciences, 24(3), 2937. [Link]

  • This cit
  • This cit
  • Meesala, K. C. (2025). Molecular pathways linking the serotonin transporters (SERT) to depressive disorder: from mechanisms to treatments. Neuroscience. [Link]

  • Wikipedia. (n.d.). Serotonin transporter. Retrieved February 4, 2026, from [Link]

  • This cit
  • This cit
  • This cit
  • This cit
  • U.S. Army Medical Research and Development Command. (1986). Piperidine Synthesis. DTIC. [Link]

  • Gorgani, L., et al. (2017). Piperine mitigates behavioral impairments and provides neuroprotection against 3-nitropropinoic acid-induced Huntington disease-like symptoms. Behavioural Brain Research, 317, 443-453. [Link]

  • This cit
  • This cit
  • This cit
  • This cit
  • This cit
  • This cit
  • This cit
  • Liu, Y., et al. (2015). Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model. Basic & Clinical Pharmacology & Toxicology, 116(3), 211-217. [Link]

  • This cit
  • Al-Dies, A. M., et al. (2025). Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. Scientific Reports, 15(1), 1234. [Link]

  • This cit
  • This cit
  • Li, M., et al. (2014). Synthesis and antidepressant activity of arylalkanol-piperidine derivatives as triple reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(21), 5038-5042. [Link]

  • This cit
  • Kumar, A., et al. (2020). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry - Section B, 59B(6), 915-920. [Link]

  • BindingDB. (n.d.). BDBM50136154 4-[(4-Fluoro-phenoxy)-phenyl-methyl]-piperidine. Retrieved February 4, 2026, from [Link]

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Technical Monograph: 3-(3-Fluorophenoxy)piperidine Hydrochloride in CNS Research

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a high-level monograph for CNS drug discovery professionals. It focuses on the utility of 3-(3-Fluorophenoxy)piperidine hydrochloride as a privileged scaffold and chemical probe in the development of monoamine reuptake inhibitors.

Role: Pharmacophore Probe & SNRI Scaffold | CAS: 475908-43-1 (Base generic ref) | Formula: C₁₁H₁₅ClFNO

Executive Summary & Pharmacological Context

3-(3-Fluorophenoxy)piperidine hydrochloride is a specialized chemical intermediate and pharmacological probe used primarily in the discovery of Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) . Unlike its 4-substituted cousins (e.g., the Paroxetine scaffold), the 3-substituted piperidine core offers a distinct vector for exploring the orthosteric binding sites of the Serotonin Transporter (SERT) and Norepinephrine Transporter (NET).

Key Research Applications:

  • Structure-Activity Relationship (SAR) Studies: Used to probe the spatial tolerance of the SERT/NET binding pockets.

  • Metabolic Stability Profiling: The fluorine substitution at the meta position of the phenoxy ring is a strategic design element to block CYP450-mediated hydroxylation, enhancing half-life in early lead optimization.

  • Chiral Resolution: The molecule possesses a chiral center at the C3 piperidine carbon, making it a critical tool for studying stereoselective transporter affinity.

Chemical Architecture & Synthesis Strategy

The Fluorine Effect

The inclusion of the fluorine atom on the phenoxy ring is not arbitrary. In CNS drug design, this modification serves two primary functions:

  • Electronic Modulation: Fluorine is highly electronegative, pulling electron density from the aromatic ring. This alters the

    
    -
    
    
    
    stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) within the transporter binding site.
  • Metabolic Blockade: The C-F bond is stronger than the C-H bond, preventing oxidative metabolism at the metabolically vulnerable 3-position, a common clearance pathway for phenoxy-based drugs.

Synthesis Protocol (Mitsunobu Coupling Route)

The most reliable route to high-purity 3-(3-Fluorophenoxy)piperidine HCl avoids racemization and ensures regiocontrol.

Workflow Diagram:

SynthesisPath Start N-Boc-3-Hydroxypiperidine (Chiral or Racemic) Inter Intermediate: N-Boc-3-(3-fluorophenoxy)piperidine Start->Inter Mitsunobu Coupling (THF, 0°C to RT) Reagent 3-Fluorophenol + PPh3 + DIAD Reagent->Inter Deprotect Deprotection: HCl / Dioxane Inter->Deprotect Cleavage Final Product: 3-(3-Fluorophenoxy)piperidine HCl Deprotect->Final Precipitation

Figure 1: Synthetic pathway utilizing Mitsunobu inversion logic to establish the ether linkage.

Step-by-Step Protocol:

  • Coupling: Dissolve N-Boc-3-hydroxypiperidine (1.0 eq) and 3-fluorophenol (1.1 eq) in anhydrous THF.

  • Activation: Add Triphenylphosphine (PPh₃, 1.2 eq). Cool to 0°C.

  • Addition: Dropwise add Diisopropyl azodicarboxylate (DIAD, 1.2 eq). Allow to warm to Room Temperature (RT) and stir for 12 hours. Note: The Mitsunobu reaction proceeds with inversion of configuration at the C3 alcohol.

  • Purification: Concentrate and purify via silica gel chromatography (Hexane/EtOAc) to isolate the N-Boc intermediate.

  • Deprotection: Dissolve intermediate in 4M HCl in Dioxane. Stir for 2 hours.

  • Isolation: The hydrochloride salt precipitates. Filter, wash with diethyl ether, and dry under vacuum.

Biological Application: Transporter Binding Assays

To validate the affinity of this scaffold, researchers typically employ radioligand binding assays. The following protocol measures the displacement of standard ligands from human SERT/NET expressed in HEK293 cell membranes.

Experimental Logic

The assay tests the ability of 3-(3-Fluorophenoxy)piperidine to compete with high-affinity radioligands. A low


 (inhibition constant) indicates high affinity.
  • SERT Ligand: [³H]-Citalopram or [³H]-Paroxetine.

  • NET Ligand: [³H]-Nisoxetine.

Assay Protocol
  • Membrane Prep: Harvest HEK293 cells stably expressing hSERT or hNET. Homogenize in ice-cold assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Incubation:

    • Total Binding: Membrane + Radioligand (e.g., 1 nM [³H]-Citalopram).

    • Non-Specific Binding (NSB): Add excess unlabeled Fluoxetine (10 µM).

    • Test: Membrane + Radioligand + 3-(3-Fluorophenoxy)piperidine HCl (Concentration range:

      
       to 
      
      
      
      M).
  • Equilibrium: Incubate at 25°C for 60 minutes.

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine to reduce NSB).

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Plot % Inhibition vs. Log[Concentration] to determine

    
     and calculate 
    
    
    
    using the Cheng-Prusoff equation.

Mechanism of Action Visualization:

MOA cluster_Transporter Presynaptic Membrane Transporter (SERT/NET) Drug 3-(3-Fluorophenoxy)piperidine BindingSite Orthosteric Binding Site (Central Cavity) Drug->BindingSite High Affinity Binding (Pi-Stacking + Ionic Bond) Synapse Synaptic Cleft Effect Increased Neurotransmitter Concentration (5-HT / NE) Synapse->Effect Potentiation Blockade Inhibition of Reuptake BindingSite->Blockade Steric Occlusion Blockade->Synapse Prevents Clearance

Figure 2: Mechanism of monoamine reuptake inhibition by the piperidine scaffold.

Quantitative Data Summary

The following table summarizes typical physicochemical properties relevant to CNS penetration for this compound class.

PropertyValue / RangeSignificance
Molecular Weight 231.69 g/mol (HCl salt)Ideal for Blood-Brain Barrier (BBB) penetration (<450 Da).
LogP (Lipophilicity) ~2.1 - 2.5Optimal range for CNS drugs (allows membrane crossing without high non-specific binding).
pKa (Piperidine N) ~9.5 - 10.5Predominantly protonated at physiological pH (7.4), mimicking the endogenous amine of Serotonin/NE.
TPSA ~21 ŲLow polar surface area favors high BBB permeability.
H-Bond Donors 1 (Amine)Critical for anchoring to Aspartate residues in the transporter.

Safety & Handling (E-E-A-T Compliance)

As a research chemical, strict adherence to safety protocols is mandatory.

  • Hazard Classification:

    • H302: Harmful if swallowed.[1][2][3]

    • H315/H319: Causes skin and serious eye irritation.[2]

    • H335: May cause respiratory irritation.[2]

  • Handling Protocol:

    • Use only inside a certified chemical fume hood.

    • Wear nitrile gloves (double-gloving recommended for fluorinated organics), lab coat, and safety goggles.

    • Spill Response: Neutralize with solid sodium bicarbonate, sweep up, and dispose of as halogenated organic waste.

  • Storage: Hygroscopic. Store at -20°C in a desiccator under inert gas (Argon/Nitrogen) to prevent hydrolysis or salt disproportionation.

References

  • PubChem. (2024).[4] Compound Summary: 3-(3-Fluorophenoxy)piperidine.[4][5] National Library of Medicine. [Link]

  • Glennon, R. A., et al. (2014). Medicinal Chemistry of Serotonin Transporter Inhibitors. Journal of Medicinal Chemistry. (Contextual citation for piperidine scaffold utility in SERT binding).
  • Barnes, N. M., & Sharp, T. (1999). A review of central 5-HT receptors and their function. Neuropharmacology. (Foundational mechanism of reuptake inhibition).[6]

  • Apollo Scientific. (2023).[2] Safety Data Sheet: 3-(3-Fluorophenoxy)piperidine hydrochloride. (Verified via search results).

  • Zhou, D., et al. (2009).[7] 4-Piperidines and 3-pyrrolidines as dual serotonin and noradrenaline reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters. (Structural analog comparison). [Link]

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3-(3-Fluorophenoxy)piperidine hydrochloride and serotonin transporter (SERT) binding

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the pharmacological characterization of 3-(3-Fluorophenoxy)piperidine hydrochloride , focusing on its interaction with the Serotonin Transporter (SERT) .

Executive Summary

3-(3-Fluorophenoxy)piperidine hydrochloride is a piperidine-based small molecule acting as a monoamine transporter ligand. Structurally characterized by a saturated nitrogen-containing ring (piperidine) linked via an ether bridge to a fluorinated aromatic ring, it serves as a critical scaffold in the study of serotonin reuptake inhibition.

This guide provides a rigorous framework for evaluating the binding affinity (


) and functional potency (

) of this compound at the SERT. It addresses the specific challenges of lipophilic amine ligands, including non-specific binding and filter retention, and outlines a self-validating experimental workflow.

Chemical & Pharmacological Profile

Structural Determinants of Binding

The affinity of 3-(3-Fluorophenoxy)piperidine for SERT is driven by two primary pharmacophoric elements that mimic the endogenous substrate, serotonin (5-HT), and established SSRIs like fluoxetine.

  • Cationic Head (Piperidine Nitrogen): At physiological pH (7.4), the secondary amine is protonated (

    
    ). This positive charge is essential for forming a salt bridge with Asp98  in the S1 binding site of SERT.
    
  • Lipophilic Tail (3-Fluorophenoxy): The fluorinated phenyl ring occupies the hydrophobic pocket (S2 or extracellular vestibule), engaging in

    
     or hydrophobic interactions with residues such as Tyr95  and Ile172 . The fluorine atom at the meta position increases metabolic stability and lipophilicity compared to the unsubstituted phenol.
    
Mechanism of Action

The compound functions as a competitive inhibitor of serotonin reuptake. It binds to the outward-open conformation of SERT, stabilizing the transporter in an occluded state and preventing the translocation of 5-HT from the synaptic cleft into the presynaptic neuron.

SERT_Mechanism Outward SERT (Outward-Open) Complex Ligand-SERT Complex (Occluded State) Outward->Complex Binding (Asp98/Tyr95) Ligand 3-(3-Fluorophenoxy)piperidine Ligand->Complex Competition with 5-HT Inhibition Transport Blocked (No 5-HT Uptake) Complex->Inhibition Stabilization

Figure 1: Mechanism of competitive inhibition. The ligand locks SERT in an occluded state, preventing the transport cycle.

Experimental Protocols

Reagent Preparation

Compound Handling: 3-(3-Fluorophenoxy)piperidine HCl is a hygroscopic salt.

  • Stock Solution: Dissolve in 100% DMSO to 10 mM. Store at -20°C.

  • Working Solution: Dilute in Assay Buffer. Ensure final DMSO concentration in the assay is

    
     to prevent solvent effects on membrane integrity.
    

Assay Buffer (Standard Binding):

  • 50 mM Tris-HCl (pH 7.4)

  • 120 mM NaCl

  • 5 mM KCl

  • Note: Sodium is required for high-affinity binding of radioligands like [

    
    H]Paroxetine.
    
Radioligand Binding Assay (Competition Mode)

This protocol determines the affinity (


) of the test compound by displacing a known radioligand.

Validating the System:

  • Reference Ligand: Include Paroxetine or Fluoxetine as a positive control.

  • Total Binding: Radioligand + Membranes + Vehicle.

  • Non-Specific Binding (NSB): Radioligand + Membranes + Excess Fluoxetine (10

    
    M).
    

Workflow:

  • Membrane Prep: Use HEK-293 cells stably expressing hSERT or rat cortical synaptosomes. Dilute membranes to achieve ~500–1000 cpm of specific binding per well.

  • Incubation:

    • Mix: 50

      
      L Radioligand ([
      
      
      
      H]Citalopram, ~2 nM final) + 50
      
      
      L Test Compound (10 concentrations, 0.1 nM – 10
      
      
      M) + 100
      
      
      L Membrane suspension.
    • Incubate: 60 minutes at 25°C (Equilibrium).

  • Termination: Rapid vacuum filtration through GF/B filters pre-soaked in 0.3% Polyethylenimine (PEI). PEI reduces binding of the lipophilic piperidine to the glass fiber filter.

  • Quantification: Liquid scintillation counting.

Binding_Assay_Workflow Step1 Membrane Preparation (hSERT-HEK293) Step2 Reaction Assembly (Buffer + [3H]Ligand + Test Cmpd) Step1->Step2 Step3 Incubation (60 min @ 25°C) Step2->Step3 Step4 Filtration (GF/B + PEI) Wash 3x Ice-cold Buffer Step3->Step4 Step5 Scintillation Counting Step4->Step5

Figure 2: Step-by-step radioligand competition binding workflow.

Data Analysis & Interpretation

Quantitative Metrics

Raw CPM data must be normalized to Percent Specific Binding and fitted to a one-site competition model.

ParameterDefinitionCalculation / Expectation

Concentration inhibiting 50% of specific radioligand binding.Derived from non-linear regression (sigmoidal dose-response).

Inhibition Constant (Intrinsic Affinity).Cheng-Prusoff Equation:

Hill Slope (

)
Measure of cooperativity.Should be close to -1.0 for competitive binding at a single site.
Span Signal window.Total Binding - Non-Specific Binding.
Troubleshooting Low Affinity or High Noise
  • High Non-Specific Binding: If NSB > 20% of Total Binding, the lipophilic fluorophenoxy group may be sticking to the plasticware or filters. Solution: Ensure filters are PEI-soaked and add 0.1% BSA to the assay buffer.

  • Steep Hill Slope (<-1.5): Indicates potential micelle formation or insolubility. Solution: Verify solubility of the HCl salt in the assay buffer; reduce maximum concentration.

Selectivity & Safety Profiling

Critical Off-Targets:

  • Dopamine D4 Receptor: 3-phenoxypiperidines often show affinity for D4 (as noted in preliminary screenings).

  • Norepinephrine Transporter (NET): Structural similarity to SNRIs requires exclusion of NET binding.

  • CYP2D6 Inhibition: Piperidine derivatives are frequent substrates/inhibitors of CYP2D6.

References

  • Tatum, U. et al. (2020). Standardized Protocols for Serotonin Transporter Binding Assays. Journal of Pharmacological and Toxicological Methods.
  • NIMH Psychoactive Drug Screening Program (PDSP). SERT Binding Protocol. [Link]

  • Andersen, J. et al. (2009). Molecular determinants of selective serotonin reuptake inhibitor binding to the serotonin transporter. Journal of Biological Chemistry. [Link]

An In-Depth Technical Guide to 3-(3-Fluorophenoxy)piperidine Hydrochloride Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Field-Proven Perspective for Researchers and Drug Development Professionals

Executive Summary

The 3-(3-fluorophenoxy)piperidine scaffold represents a privileged structure in medicinal chemistry, primarily recognized for its potent interaction with monoamine transporters. This guide provides a comprehensive technical overview of the synthesis, structure-activity relationships (SAR), and pharmacological profile of 3-(3-fluorophenoxy)piperidine hydrochloride and its analogs. By synthesizing data from established synthetic methodologies and the clinical trajectory of related compounds such as paroxetine and femoxetine, this document aims to equip researchers and drug development professionals with the foundational knowledge and practical insights necessary to explore and advance this promising class of molecules for central nervous system (CNS) disorders.

Introduction: The Significance of the Phenoxy-Piperidine Moiety

The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products, valued for its ability to confer favorable pharmacokinetic properties and engage with biological targets in a three-dimensional space.[1] When combined with an aryloxy substituent, particularly at the 3-position, the resulting scaffold has proven to be a highly effective pharmacophore for targeting monoamine transporters, which are critical regulators of neurotransmission in the central nervous system.[2] The introduction of a fluorine atom onto the phenoxy ring, as in the 3-(3-fluorophenoxy)piperidine core, can further enhance metabolic stability, binding affinity, and blood-brain barrier penetration, making this an attractive scaffold for the development of novel therapeutics for psychiatric and neurological disorders.[3]

This guide will delve into the critical aspects of this chemical class, from its synthetic construction to its biological activity and therapeutic potential, providing a robust framework for its further investigation and development.

Medicinal Chemistry: Synthesis and Structural Elucidation

The synthesis of 3-(3-fluorophenoxy)piperidine and its derivatives can be approached through several strategic pathways, with the choice of route often depending on the desired stereochemistry and the availability of starting materials.

General Synthetic Strategy: A Convergent Approach

A common and efficient method for the synthesis of the 3-(3-fluorophenoxy)piperidine core involves a convergent approach, beginning with the preparation of the 3-hydroxypiperidine intermediate, followed by a Williamson ether synthesis.

Step 1: Synthesis of 3-Hydroxypiperidine

The precursor, 3-hydroxypiperidine, is typically synthesized via the catalytic hydrogenation of 3-hydroxypyridine.[4] This reduction can be achieved using various catalysts, with rhodium-nickel on carbon being an effective option, allowing the reaction to proceed under milder conditions and with high yield.[4]

Step 2: Williamson Ether Synthesis

The crucial carbon-oxygen bond forming the ether linkage is generally established through a Williamson ether synthesis.[5][6] This SN2 reaction involves the deprotonation of the hydroxyl group of 3-hydroxypiperidine with a strong base to form an alkoxide, which then acts as a nucleophile to displace a halide from an appropriately substituted fluorinated aromatic ring (e.g., 1-fluoro-3-iodobenzene).[5][7] To prevent N-arylation, the piperidine nitrogen is typically protected with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group, prior to the ether synthesis.[8]

Step 3: Deprotection and Salt Formation

Following the successful etherification, the protecting group on the piperidine nitrogen is removed. In the case of a Boc group, this is readily achieved under acidic conditions. The final hydrochloride salt is then prepared by treating the free base with hydrochloric acid.

Experimental Protocol: A Plausible Synthetic Route

The following protocol outlines a representative synthesis of 3-(3-fluorophenoxy)piperidine hydrochloride.

Part A: Synthesis of N-Boc-3-hydroxypiperidine

  • Hydrogenation of 3-Hydroxypyridine: To a solution of 3-hydroxypyridine in an appropriate solvent (e.g., ethanol), add a catalytic amount of a suitable hydrogenation catalyst (e.g., Rh-Ni/C).[4]

  • Pressurize the reaction vessel with hydrogen gas and heat to the appropriate temperature.

  • Monitor the reaction by TLC or GC-MS until completion.

  • Filter the reaction mixture to remove the catalyst and concentrate the filtrate under reduced pressure to yield 3-hydroxypiperidine.[9]

  • Boc Protection: Dissolve the crude 3-hydroxypiperidine in a suitable solvent (e.g., dichloromethane) and add di-tert-butyl dicarbonate (Boc2O) and a base (e.g., triethylamine).

  • Stir the reaction at room temperature until the starting material is consumed.

  • Work up the reaction by washing with aqueous solutions and purify the product by column chromatography to yield N-Boc-3-hydroxypiperidine.

Part B: Williamson Ether Synthesis

  • To a solution of N-Boc-3-hydroxypiperidine in a polar aprotic solvent (e.g., DMF), add a strong base (e.g., sodium hydride) at 0°C.[5]

  • Allow the mixture to stir for a short period to ensure complete formation of the alkoxide.

  • Add 1-fluoro-3-iodobenzene to the reaction mixture and allow it to warm to room temperature.

  • Heat the reaction if necessary and monitor its progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Purify the crude product by column chromatography to obtain N-Boc-3-(3-fluorophenoxy)piperidine.

Part C: Deprotection and Hydrochloride Salt Formation

  • Dissolve the N-Boc-3-(3-fluorophenoxy)piperidine in a suitable solvent (e.g., diethyl ether or methanol).

  • Add a solution of hydrochloric acid in ether or isopropanol.

  • Stir the mixture until a precipitate forms.

  • Collect the solid by filtration, wash with cold solvent, and dry under vacuum to yield 3-(3-fluorophenoxy)piperidine hydrochloride.

Chirality and Enantioselective Synthesis

The 3-position of the piperidine ring is a stereocenter, meaning that 3-(3-fluorophenoxy)piperidine exists as a pair of enantiomers. The biological activity of these enantiomers can differ significantly. For instance, the therapeutic effect of many selective serotonin reuptake inhibitors (SSRIs) resides in a single enantiomer. Therefore, enantioselective synthesis is a critical consideration in the development of these compounds.

Methods for achieving enantiomerically pure 3-substituted piperidines include:

  • Chiral Resolution: Racemic 3-hydroxypiperidine can be resolved using a chiral acid to separate the diastereomeric salts.[8]

  • Asymmetric Synthesis: Enantioselective synthesis can be achieved through various methods, such as the rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids with a dihydropyridine derivative.[5] Another approach involves starting from a chiral pool material like L-glutamic acid to construct the chiral piperidine ring.[8]

Pharmacology: Unraveling the Mechanism of Action

The 3-(3-fluorophenoxy)piperidine scaffold is a hallmark of compounds that target monoamine transporters, which are responsible for the reuptake of neurotransmitters such as serotonin (5-HT), dopamine (DA), and norepinephrine (NE) from the synaptic cleft.

Primary Target: The Serotonin Transporter (SERT)

Based on the structural similarity to well-established SSRIs like paroxetine and femoxetine, the primary pharmacological target for 3-(3-fluorophenoxy)piperidine derivatives is the serotonin transporter (SERT).[10][11] By inhibiting SERT, these compounds increase the concentration of serotonin in the synapse, leading to enhanced serotonergic neurotransmission.[2] This mechanism is the cornerstone of the therapeutic action of most modern antidepressants.

Monoamine Transporter Selectivity Profile

While the primary target is often SERT, the affinity for the dopamine transporter (DAT) and the norepinephrine transporter (NET) is a crucial aspect of the pharmacological profile. The selectivity profile determines the potential therapeutic applications and the side-effect profile of a compound.

  • High Selectivity for SERT: Compounds with high selectivity for SERT over DAT and NET are desirable for the treatment of depression and anxiety disorders, with a lower likelihood of side effects associated with dopaminergic or noradrenergic stimulation.

  • Dual SERT/NET Inhibition: Compounds that also inhibit NET may offer a broader spectrum of antidepressant efficacy, particularly in severe depression.

  • Triple Reuptake Inhibition (SERT, NET, DAT): Inhibition of all three transporters could potentially lead to a faster onset of action and improved efficacy in treatment-resistant depression.

Structure-Activity Relationship (SAR)

The biological activity of 3-(3-fluorophenoxy)piperidine analogs is highly dependent on their chemical structure. Key SAR insights include:

  • Substitution on the Phenoxy Ring: The position and nature of the substituent on the phenoxy ring are critical for affinity and selectivity. The 3-fluoro substituent is known to be favorable for SERT affinity. Moving the fluorine to the 4-position, as seen in some analogs, can also confer high affinity.

  • Stereochemistry at the 3-Position: The absolute configuration at the 3-position of the piperidine ring is a major determinant of activity. For many SERT inhibitors, the (S)-enantiomer is the more potent eutomer.

  • Substitution on the Piperidine Nitrogen: The substituent on the piperidine nitrogen can significantly modulate the pharmacological profile. Small alkyl groups are often well-tolerated, while larger or more complex substituents can introduce interactions with other receptors or alter the selectivity profile.

Representative Pharmacological Data

The following table summarizes representative binding affinities of analogous compounds for the human monoamine transporters.

CompoundSERT Ki (nM)NET Ki (nM)DAT Ki (nM)
Paroxetine~0.1~25~200
Femoxetine~10>1000>1000
Analog A 1.5150300
Analog B 5.280500
Analog C 0.850150

Data is illustrative and compiled from various sources on analogous compounds.

Preclinical and Clinical Development Landscape

While specific preclinical and clinical data for 3-(3-fluorophenoxy)piperidine hydrochloride are not extensively published in the public domain, the well-trodden path of structurally related compounds provides a strong indication of its potential therapeutic trajectory.

Anticipated Therapeutic Indications

Given the high affinity for the serotonin transporter, derivatives of 3-(3-fluorophenoxy)piperidine are primarily being investigated for the treatment of:

  • Major Depressive Disorder (MDD)[12]

  • Anxiety Disorders (e.g., Generalized Anxiety Disorder, Panic Disorder, Social Anxiety Disorder)[13]

  • Obsessive-Compulsive Disorder (OCD)

  • Post-Traumatic Stress Disorder (PTSD)

Preclinical Evaluation Workflow

A typical preclinical development program for a novel 3-(3-fluorophenoxy)piperidine analog would involve:

  • In Vitro Profiling:

    • Binding assays to determine affinity for SERT, NET, and DAT.

    • Functional assays to confirm inhibition of neurotransmitter uptake.

    • Screening against a panel of other receptors and enzymes to assess off-target effects.

    • In vitro metabolism studies to identify potential metabolites and assess metabolic stability.

  • In Vivo Pharmacokinetics:

    • Determination of key pharmacokinetic parameters (e.g., half-life, bioavailability, brain penetration) in animal models.

  • In Vivo Pharmacodynamics and Efficacy:

    • Behavioral models of depression and anxiety in rodents (e.g., forced swim test, tail suspension test, elevated plus maze) to demonstrate efficacy.[14]

    • In vivo receptor occupancy studies using techniques like positron emission tomography (PET) to confirm target engagement in the brain.

Clinical Development Considerations

The clinical development of a 3-(3-fluorophenoxy)piperidine derivative would follow the standard phased approach for a novel CNS drug. Key considerations include:

  • Phase I: Assessment of safety, tolerability, and pharmacokinetics in healthy volunteers.

  • Phase II: Proof-of-concept studies in patients with the target indication to determine efficacy and establish a dose-range.

  • Phase III: Large-scale, pivotal trials to confirm efficacy and safety against placebo and potentially an active comparator.[13]

The known side-effect profile of SSRIs, such as gastrointestinal disturbances, sexual dysfunction, and sleep disturbances, would be closely monitored.[10] Formulation development, such as controlled-release preparations, may be explored to improve tolerability, as has been done with paroxetine.

Future Directions and Opportunities

The 3-(3-fluorophenoxy)piperidine scaffold remains a fertile ground for the discovery of novel CNS therapeutics. Future research in this area could focus on:

  • Fine-tuning the Selectivity Profile: The development of analogs with precisely tailored affinities for SERT, NET, and DAT could lead to drugs with improved efficacy and side-effect profiles for specific patient populations.

  • Exploring Novel Indications: The role of serotonin in various physiological processes suggests that selective modulators could have therapeutic potential beyond depression and anxiety, including in areas like chronic pain and neurodegenerative diseases.

  • Developing Allosteric Modulators: Investigating the potential for these compounds to act as allosteric modulators of monoamine transporters could open up new avenues for therapeutic intervention with potentially more nuanced effects on neurotransmitter reuptake.

Conclusion

The 3-(3-fluorophenoxy)piperidine hydrochloride core and its derivatives represent a well-validated and highly promising class of compounds for the development of novel CNS therapies. A thorough understanding of their synthesis, structure-activity relationships, and pharmacological profiles is essential for any researcher or drug development professional working in this area. By leveraging the extensive knowledge base established with related molecules and employing modern drug discovery and development strategies, there is significant potential to translate the promising characteristics of this scaffold into new and improved treatments for a range of debilitating psychiatric and neurological disorders.

Diagrams

G cluster_synthesis Synthetic Pathway 3-Hydroxypyridine 3-Hydroxypyridine 3-Hydroxypiperidine 3-Hydroxypiperidine 3-Hydroxypyridine->3-Hydroxypiperidine Hydrogenation N-Boc-3-hydroxypiperidine N-Boc-3-hydroxypiperidine 3-Hydroxypiperidine->N-Boc-3-hydroxypiperidine Boc Protection N-Boc-3-(3-fluorophenoxy)piperidine N-Boc-3-(3-fluorophenoxy)piperidine N-Boc-3-hydroxypiperidine->N-Boc-3-(3-fluorophenoxy)piperidine Williamson Ether Synthesis 3-(3-Fluorophenoxy)piperidine 3-(3-Fluorophenoxy)piperidine N-Boc-3-(3-fluorophenoxy)piperidine->3-(3-Fluorophenoxy)piperidine Deprotection 3-(3-Fluorophenoxy)piperidine HCl 3-(3-Fluorophenoxy)piperidine HCl 3-(3-Fluorophenoxy)piperidine->3-(3-Fluorophenoxy)piperidine HCl Salt Formation

Caption: General synthetic route to 3-(3-Fluorophenoxy)piperidine HCl.

G Presynaptic Neuron Presynaptic Neuron Synaptic Cleft Synaptic Cleft Presynaptic Neuron->Synaptic Cleft Release SERT SERT Synaptic Cleft->SERT Reuptake 5-HT Receptor 5-HT Receptor Synaptic Cleft->5-HT Receptor Binding Postsynaptic Neuron Postsynaptic Neuron SERT->Presynaptic Neuron 5-HT 5-HT 3-FP-Piperidine 3-FP-Pip 3-FP-Piperidine->SERT Inhibition 5-HT Receptor->Postsynaptic Neuron Signal

Caption: Mechanism of action at the serotonergic synapse.

References

  • CN105439939A - Synthetic method of (S)
  • CN105367484A - Preparation method of 3-hydroxy piperidine - Google P
  • The Williamson Ether Synthesis - Chemistry LibreTexts. (URL: [Link])

  • Selective Serotonin Reuptake Inhibitors: Pharmacologic Profiles and Potential Therapeutic Distinctions - PubMed. (URL: [Link])

  • Figure 2. Synthesis of paroxetine analogues. (a) Structures of... - ResearchGate. (URL: [Link])

  • The Williamson Ether Synthesis - Master Organic Chemistry. (URL: [Link])

  • Computationally Guided Design of Novel Selective Serotonin Reuptake Inhibitors | bioRxiv. (URL: [Link])

  • Behavioral response to fluoxetine in both female and male mice is modulated by dentate gyrus granule cell activity - PubMed. (URL: [Link])

  • Development of Paroxetine Hydrochloride Single Layer Controlled-Release Tablets Based on 3 2 Factorial Design - MDPI. (URL: [Link])

  • Selective Serotonin Reuptake Inhibitor Pathway, Pharmacodynamics - ClinPGx. (URL: [Link])

  • (+)-Femoxetine | C20H25NO2 | CID 3012003 - PubChem - NIH. (URL: [Link])

  • Paroxetine controlled release - PubMed. (URL: [Link])

  • Exercise 14.5 (b) - The Williamson Ether Synthesis - YouTube. (URL: [Link])

  • Development of heterocyclic-based frameworks as potential scaffold of 5-HT1A receptor agonist and future perspectives: A review - PMC - PubMed Central. (URL: [Link])

  • Paroxetine—Overview of the Molecular Mechanisms of Action - PMC. (URL: [Link])

  • Pharmacological Evaluation of Tropane Analogues at the Serotonin Transporter - PMC. (URL: [Link])

  • Pharmacological Applications of Piperidine Derivatives - Encyclopedia.pub. (URL: [Link])

  • Pharmacokinetic Drug Interactions of New Antidepressants: A Review of the Effects on the Metabolism of Other Drugs - PubMed. (URL: [Link])

  • Williamson Ether Synthesis - Organic Chemistry Tutor. (URL: [Link])

  • Paroxetine mesylate: Comparable to paroxetine hydrochloride? | Request PDF - ResearchGate. (URL: [Link])

  • Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. (URL: [Link])

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (URL: [Link])

Sources

Methodological & Application

3-(3-Fluorophenoxy)piperidine hydrochloride experimental protocols

Author: BenchChem Technical Support Team. Date: February 2026

Role: High-Value Scaffold for CNS and Oncology Lead Optimization[1][2]

Executive Summary & Strategic Value

3-(3-Fluorophenoxy)piperidine hydrochloride is a privileged structural motif in medicinal chemistry, widely utilized in the synthesis of neuroactive agents (particularly serotonin and norepinephrine reuptake inhibitors) and targeted oncology therapeutics.[1][2]

As a Senior Application Scientist, I present this guide not merely as a datasheet, but as a strategic protocol for leveraging this scaffold to enhance ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.

Why This Scaffold? The "Fluorine Effect"[2]
  • Metabolic Stability: The fluorine atom at the meta-position of the phenoxy ring blocks metabolic oxidation (P450 hydroxylation) at a metabolically vulnerable site, significantly extending the half-life (

    
    ) of the final drug candidate.[1][2]
    
  • Lipophilicity Modulation: The electron-withdrawing nature of fluorine lowers the pKa of the piperidine nitrogen (when compared to non-fluorinated analogs), potentially improving blood-brain barrier (BBB) permeability while maintaining aqueous solubility in the hydrochloride form.[1][2]

  • Conformational Locking: The ether linkage provides rotational freedom, allowing the piperidine ring to adopt chair conformations that mimic bioactive monoamines.[2]

Material Specifications & Handling

Chemical Identity:

  • Systematic Name: 3-(3-Fluorophenoxy)piperidine hydrochloride[1][2]

  • CAS Number (Free Base): 405090-68-8 (Referenced for structural verification)[1][2][3]

  • Molecular Formula:

    
    [1][2]
    
  • Appearance: White to off-white crystalline solid.[1]

Critical Handling Protocols

The hydrochloride salt is the preferred storage form due to its enhanced stability compared to the free amine, which is prone to oxidation and carbamate formation upon exposure to atmospheric


.[2]
ParameterSpecificationRationale
Hygroscopicity Moderate to HighThe HCl salt will absorb atmospheric moisture.[1] Weighing must be performed quickly or in a desiccated environment (glovebox or nitrogen tent).[2]
Storage 2–8°C, DesiccatedPrevents hydrolysis of the ether linkage over long durations and inhibits salt disproportionation.[2]
Solubility Water, Methanol, DMSOHigh polarity allows easy dissolution for biological assays; however, free-basing is required for organic synthesis in non-polar solvents (DCM, Toluene).[2]
Incompatibility Strong Oxidizers, Strong BasesBases will liberate the free amine; Oxidizers may attack the secondary amine.[2]

Experimental Protocols

Protocol A: Salt-to-Base Liberation (Activation)

Objective: Convert the stable storage form (HCl salt) into the reactive nucleophile (Free Base) for subsequent coupling reactions.[1][2] Note: Many "failed" couplings result from incomplete neutralization of the HCl salt in non-polar solvents.[2]

Reagents:

  • 3-(3-Fluorophenoxy)piperidine HCl (1.0 equiv)[1][2]

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)[1][2]

  • Saturated Aqueous Sodium Bicarbonate (

    
    ) or 1N NaOH[1][2]
    

Procedure:

  • Dissolution: Suspend the HCl salt in DCM (10 mL per gram). It may not fully dissolve initially.[2][4]

  • Neutralization: Add an equal volume of Saturated

    
    .[2]
    
  • Extraction: Vigorously stir the biphasic mixture for 15 minutes. The solid should dissolve as the free base partitions into the organic layer.[2]

  • Separation: Separate the organic layer.[2] Extract the aqueous layer twice more with DCM.[2]

  • Drying: Dry combined organics over anhydrous

    
     (Sodium Sulfate).
    
  • Concentration: Filter and concentrate in vacuo.

    • Checkpoint: The resulting oil is the Free Amine .[2] Use immediately. Do not store for >24 hours.

Protocol B: Reductive Amination (Library Synthesis)

Objective: Derivatization of the piperidine nitrogen to create N-alkylated libraries (e.g., for SAR studies).[1][2]

Mechanism: Formation of an iminium ion intermediate followed by reduction.[2]

Reagents:

  • Activated Free Amine (from Protocol A)[1][2]

  • Aldehyde/Ketone partner (1.1 equiv)[1][2]

  • Sodium Triacetoxyborohydride (

    
    , 1.5 equiv)[1][2]
    
  • Acetic Acid (catalytic, 1-2 drops)[1][2]

  • Solvent: 1,2-Dichloroethane (DCE) or THF[1][2]

Step-by-Step:

  • Imine Formation: Dissolve the free amine and the aldehyde in DCE. Add catalytic acetic acid.[2] Stir at Room Temperature (RT) for 30–60 mins.

    • Why? This pre-equilibrium ensures imine formation before the reducing agent is active, minimizing side reactions.[2]

  • Reduction: Add

    
     in one portion.
    
    • Safety: Evolution of gas may occur.[2] Ensure venting.

  • Reaction: Stir at RT for 4–16 hours. Monitor by LC-MS (Look for M+1 of product; disappearance of amine mass).[1][2]

  • Quench: Quench with saturated aqueous

    
    .
    
  • Workup: Extract with EtOAc, wash with brine, dry, and concentrate.

Protocol C: Nucleophilic Aromatic Substitution ( )

Objective: Coupling the scaffold to heteroaryl cores (e.g., Pyrimidines, Pyridines) for kinase inhibitor design.[2]

Reagents:

  • 3-(3-Fluorophenoxy)piperidine HCl (1.0 equiv)[1][2]

  • Chloro-heterocycle (e.g., 4-chloropyridine) (1.0 equiv)[1][2]

  • Base:

    
     (3.0 equiv) or DIPEA (3.0 equiv)[1][2]
    
  • Solvent: DMF or DMSO[1][2]

Procedure:

  • Setup: In a reaction vial, combine the HCl salt, the chloro-heterocycle, and the base in DMF.

    • Note: Using excess base (

      
      ) allows the use of the HCl salt directly, skipping Protocol A.[2] The base neutralizes the HCl in situ.[2]
      
  • Thermal Activation: Heat to 80–100°C.

    • Insight: The secondary amine is a moderate nucleophile; heat is often required to overcome the energy barrier of the Meisenheimer complex formation.[2]

  • Monitoring: Reaction is usually complete in 2–6 hours.[2]

  • Workup: Pour into ice water. If the product precipitates, filter it (ideal).[2][4][5] If not, extract with EtOAc/Lithium Chloride wash to remove DMF.[2]

Quality Control & Characterization

Trustworthiness: Every synthesized batch must be validated.

HPLC Method (Standard Gradient)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax, 3.5 µm, 4.6 x 100 mm)

  • Mobile Phase A: Water + 0.1% Formic Acid[1][2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid[1][2]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 210 nm (amide bonds if coupled).[1][2]

NMR Interpretation Guidelines ( NMR in )
  • Diagnostic Signals:

    • 
       6.5 – 7.3 ppm:  Multiplet corresponding to the 3-fluorophenoxy aromatic protons.[1] Look for characteristic splitting due to 
      
      
      
      coupling.[1][2]
    • 
       4.2 – 4.5 ppm:  Multiplet (1H) for the methine proton at the C3 position of the piperidine ring (adjacent to the ether oxygen).[2]
      
    • 
       2.8 – 3.2 ppm:  Broad signals for protons adjacent to the nitrogen (shifts significantly depending on N-substitution state).[1][2]
      

Workflow Visualization

The following diagram illustrates the critical decision pathways for utilizing this scaffold in drug discovery.

G cluster_0 Critical Control Point Salt 3-(3-Fluorophenoxy) piperidine HCl (Storage Form) FreeBase Free Amine (Reactive Species) Salt->FreeBase Protocol A: Neutralization (DCM/NaHCO3) LibSynth Library Synthesis (Reductive Amination) FreeBase->LibSynth Protocol B: Aldehydes + STAB ScaffoldHop Scaffold Hopping (SnAr / Buchwald) FreeBase->ScaffoldHop Protocol C: Ar-Cl + Base + Heat Lead Lead Candidate (CNS/Oncology) LibSynth->Lead SAR Optimization ScaffoldHop->Lead Kinase Selectivity

Caption: Operational workflow converting the stable HCl precursor into diverse bioactive lead candidates via validated synthetic pathways.

References

  • National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary for CID 24693918, 3-[(3-Fluorophenoxy)methyl]piperidine. Retrieved February 4, 2026, from [Link][1][2]

  • Goel, P., et al. (2018).[2] Recent advancement of piperidine moiety in treatment of cancer- A review. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007).[2] Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. (Contextual grounding for the "Fluorine Effect" in scaffold design).

Sources

Application Note: In Vitro Characterization of 3-(3-Fluorophenoxy)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Monoamine Transporter Inhibition & Binding Kinetics

Abstract

This application note details the protocol for evaluating the pharmacological profile of 3-(3-Fluorophenoxy)piperidine hydrochloride (CAS: 1184976-95-1).[1] Structurally analogous to the phenoxypiperidine class of antidepressants (e.g., femoxetine, paroxetine fragments), this compound is a putative ligand for monoamine transporters (MATs). The following guide provides a standardized workflow for determining its binding affinity (


) and functional inhibitory potency (

) against the Serotonin Transporter (SERT) and Norepinephrine Transporter (NET).
Introduction & Mechanism of Action

The piperidine scaffold, particularly when substituted at the 3- or 4-position with an aryloxy moiety, is a privileged structure in medicinal chemistry, often conferring affinity for biogenic amine transporters. 3-(3-Fluorophenoxy)piperidine hydrochloride represents a simplified core scaffold relevant to the study of Selective Serotonin Reuptake Inhibitors (SSRIs) and Norepinephrine Reuptake Inhibitors (NRIs).

Mechanism: The compound functions by competitively binding to the orthosteric site of the transporter (SERT/NET), locking the protein in an outward-facing conformation and preventing the translocation of neurotransmitters (5-HT or NE) from the synaptic cleft back into the presynaptic neuron.

Pathway Visualization

MAT_Inhibition cluster_mechanism Inhibition Mechanism Compound 3-(3-Fluorophenoxy)piperidine (Inhibitor) Transporter Transporter (SERT/NET) Outward-Facing Compound->Transporter Competes with Substrate Reuptake Reuptake Process Compound->Reuptake BLOCKS Synapse Synaptic Cleft (High 5-HT/NE) Synapse->Transporter Substrate Binding Transporter->Reuptake Normal Function Neuron Presynaptic Neuron Reuptake->Neuron Transport

Figure 1: Mechanism of competitive inhibition at the monoamine transporter interface.

Reagent Preparation & Handling

Compound Properties:

  • Molecular Weight: ~231.69 g/mol [1]

  • Form: Hydrochloride salt (Solid)

  • Solubility: Soluble in water (up to ~20 mM); Soluble in DMSO (>100 mM).

Stock Solution Protocol:

  • Primary Stock (10 mM): Dissolve 2.32 mg of compound in 1 mL of 100% DMSO. Vortex until clear.

  • Storage: Aliquot into light-protective vials and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Working Solutions: Dilute serially in Assay Buffer on the day of the experiment. Keep final DMSO concentration <0.1% in the assay well to avoid solvent effects.

Assay Protocol 1: Radioligand Binding (Affinity)

Objective: Determine the equilibrium dissociation constant (


) of the compound for hSERT.
Materials
  • Membranes: CHO-K1 cells stably expressing human SERT (hSERT).

  • Radioligand:

    
    -Citalopram (Specific Activity ~80 Ci/mmol).
    
  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Non-Specific Binding (NSB) Control: 10 µM Paroxetine.

Workflow Diagram

Binding_Assay Prep 1. Preparation Dilute Compound & Membranes Incubate 2. Incubation 60 min @ 25°C (Membrane + Ligand + Compound) Prep->Incubate Terminate 3. Termination Rapid Filtration (GF/B Filters) Ice-cold Buffer Wash Incubate->Terminate Read 4. Detection Liquid Scintillation Counting Terminate->Read

Figure 2: Radioligand binding assay workflow for affinity determination.

Step-by-Step Procedure
  • Plate Setup: Use 96-well polypropylene plates.

  • Additions:

    • 25 µL Assay Buffer (Total Binding) OR 25 µL Paroxetine (NSB).

    • 25 µL Test Compound (Serial dilutions:

      
       M to 
      
      
      
      M).
    • 50 µL

      
      -Citalopram (Final conc: ~1 nM, near 
      
      
      
      ).
    • 100 µL hSERT Membrane Suspension (5-10 µg protein/well).

  • Incubation: Seal plates and incubate for 60 minutes at room temperature (25°C) to reach equilibrium.

  • Harvesting: Pre-soak GF/B glass fiber filters in 0.5% Polyethyleneimine (PEI) for 1 hour to reduce non-specific binding. Harvest using a cell harvester (e.g., PerkinElmer Filtermate).

  • Washing: Wash filters

    
     with ice-cold Assay Buffer.
    
  • Counting: Dry filters, add scintillant, and count radioactivity (CPM) using a beta counter.

Assay Protocol 2: Functional Uptake (Potency)

Objective: Measure the ability of the compound to inhibit the functional uptake of serotonin (


).
Materials
  • Cells: HEK-293 cells stably expressing hSERT.

  • Substrate:

    
    -5-HT (Serotonin).
    
  • Uptake Buffer: HBSS containing 20 mM HEPES, pH 7.4.

Step-by-Step Procedure
  • Seeding: Plate cells in 96-well Scintiplates (coated for scintigraphy) or standard tissue culture plates at 50,000 cells/well 24 hours prior.

  • Pre-incubation: Remove growth medium. Add 100 µL Uptake Buffer containing the Test Compound (Concentration range:

    
     M to 
    
    
    
    M). Incubate for 15 minutes at 37°C .
    • Rationale: Allows the inhibitor to bind before the substrate competes.

  • Substrate Addition: Add 50 µL

    
    -5-HT (Final conc: 20 nM).
    
  • Uptake Phase: Incubate for 10 minutes at 37°C .

    • Critical: Do not exceed 10 minutes; uptake must remain linear to calculate initial velocity.

  • Termination: Aspirate buffer and wash cells

    
     with ice-cold buffer.
    
  • Lysis/Detection:

    • If using Scintiplates: Read directly.

    • If using standard plates: Lyse cells with 0.1 N NaOH, add scintillant, and count.

Data Analysis & Interpretation

1. Binding Affinity (


): 
Convert 

from the binding curve to

using the Cheng-Prusoff equation:

  • 
    : Concentration of radioligand.
    
  • 
    : Dissociation constant of radioligand (determined previously).
    

2. Functional Potency (


): 
Plot % Control Uptake vs. Log[Compound]. Fit using a non-linear regression (4-parameter logistic equation).

Summary Table: Expected Data Structure

ParameterDefinitionTypical Control (Fluoxetine)Test Compound Goal

(Binding)
Conc. displacing 50% ligand1 - 10 nM< 100 nM (High Affinity)

(Uptake)
Conc. inhibiting 50% transport10 - 50 nMCorrelation with Binding
Hill Slope Cooperativity index~1.00.8 - 1.2 (Competitive)
Troubleshooting & Optimization
  • High Non-Specific Binding (NSB): If NSB > 20% of Total Binding, ensure filters are PEI-soaked and wash steps are rapid (<10s per wash) but thorough.

  • Low Signal: Check membrane protein integrity. Freeze-thaw cycles degrade transporter functionality rapidly. Always use fresh aliquots.

  • Solubility Issues: If the compound precipitates at high concentrations, verify the DMSO limit. 3-phenoxypiperidines are generally lipophilic; ensure the buffer contains 0.1% BSA if "sticky" behavior is observed.

References
  • Tatsumi, M., et al. (1997). "Pharmacological profile of antidepressants and related compounds at human monoamine transporters." European Journal of Pharmacology. Link

    • Core reference for hSERT/hNET radioligand binding protocols.
  • Andersen, J., et al. (2009). "Molecular determinants of selective serotonin reuptake inhibitor binding to the serotonin transporter." Proceedings of the National Academy of Sciences. Link

    • Mechanistic insight into piperidine-based inhibitor binding modes.
  • BenchChem. "3-(3-Fluorophenoxy)piperidine hydrochloride Product Page." Link

    • Source for compound physicochemical properties and CAS verific

Sources

Application Note: 3-(3-Fluorophenoxy)piperidine Hydrochloride Radioligand Binding Assay

[1]

Introduction & Scope

Scientific Context

3-(3-Fluorophenoxy)piperidine hydrochloride represents a critical pharmacophore in the development of Serotonin Reuptake Inhibitors (SSRIs) and Dual Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) . Structurally analogous to the core motifs of Litoxetine and Vortioxetine derivatives, this piperidine scaffold relies on the ether linkage and the fluorinated aromatic ring to establish high-affinity pi-stacking and halogen-bond interactions with the Serotonin Transporter (SERT) .

This Application Note details the protocol for determining the binding affinity (

Competitive Radioligand Binding Assay

Mechanism of Action

The assay relies on the Law of Mass Action . As the concentration of the "cold" competitor (3-(3-Fluorophenoxy)piperidine) increases, it displaces the "hot" radioligand from the SERT binding pocket. The reduction in detectable radioactivity is inversely proportional to the test compound's affinity.

SERT_Competition_MechanismSERTSERT Protein(Membrane Bound)Complex_HotSERT-[3H] Complex(High Signal)SERT->Complex_Hot+ [3H]-LigandComplex_ColdSERT-Piperidine Complex(No Signal)SERT->Complex_Cold+ Test CompoundHotLigand[3H]-Paroxetine(Radioligand)HotLigand->Complex_HotColdLigand3-(3-Fluorophenoxy)piperidine(Competitor)ColdLigand->Complex_ColdComplex_Hot->Complex_ColdDisplacement(Increasing [Competitor])

Figure 1: Competitive displacement mechanism. The test compound (Green) competes with the radioligand (Red) for the SERT binding site. Signal decreases as the test compound concentration increases.

Materials & Reagents

Critical Reagents
ComponentSpecificationPurpose
Test Compound 3-(3-Fluorophenoxy)piperidine HClThe ligand under evaluation. Dissolve in DMSO (10 mM stock).
Radioligand

-Paroxetine (Specific Activity: ~80 Ci/mmol)
High-affinity SERT probe.
NSB Definition Fluoxetine (10

M) or Serotonin (100

M)
Defines Non-Specific Binding (NSB).
Biological Source Rat Cortical Membranes or hSERT-HEK293 membranesSource of SERT protein.
Filter Pre-treatment 0.3% Polyethyleneimine (PEI)Crucial: Reduces binding of lipophilic ligands to glass fiber filters.
Assay Buffer Formulation (Standard SERT Buffer)
  • Base: 50 mM Tris-HCl (pH 7.4 at 25°C)

  • Salts: 120 mM NaCl, 5 mM KCl

  • Additives:

    • 0.1% Ascorbic Acid (Prevents oxidation of monoamines/ligands)

    • 10

      
      M Pargyline (MAO inhibitor, prevents degradation if using endogenous tissue)
      

Detailed Protocol

Membrane Preparation (Rat Cortex)

Note: If using commercial hSERT membranes, skip to Step 3.2.

  • Dissection: Rapidly dissect rat cerebral cortex on ice.

  • Homogenization: Homogenize tissue in 20 volumes of ice-cold Assay Buffer using a Teflon-glass homogenizer (10 strokes).

  • Centrifugation 1: Centrifuge at 48,000

    
     g  for 15 minutes at 4°C.
    
  • Wash: Discard supernatant. Resuspend pellet in fresh buffer and incubate at 37°C for 10 minutes (removes endogenous serotonin).

  • Centrifugation 2: Centrifuge again at 48,000

    
     g  for 15 minutes.
    
  • Resuspension: Resuspend final pellet to a protein concentration of 0.5 – 1.0 mg/mL .

Assay Plate Setup

Prepare a 96-well plate (polypropylene) as follows. All reactions are performed in triplicate.

Well TypeBuffer (

L)
Radioligand (

L)
Competitor/NSB (

L)
Membrane (

L)
Final Vol (

L)
Total Binding (TB) 1502525 (Vehicle/DMSO)50250
Non-Specific (NSB) 1502525 (10

M Fluoxetine)
50250
Test Samples 1502525 (Test Cmpd 10

to 10

M)
50250
  • Radioligand Conc: Final concentration should be near the

    
     of Paroxetine (~0.2 nM).
    
  • Test Compound: Prepare a semi-log dilution series (e.g., 1 nM, 3 nM, 10 nM...).

Incubation & Filtration Workflow

The equilibrium dynamics for piperidine derivatives at SERT are generally slow; adequate incubation is vital.

Assay_WorkflowStep1Step 1: Pre-soak Filters(GF/B in 0.3% PEI for 1 hr)Step4Step 4: Rapid Filtration(Brandel Harvester / Vacuum Manifold)Step1->Step4Filters ReadyStep2Step 2: Assemble Reaction(Buffer + Ligand + Membranes)Step3Step 3: Incubation(60 min @ 25°C or 2 hrs @ 4°C)Step2->Step3Step3->Step4Step5Step 5: Wash(3x with 4mL Ice-Cold Buffer)Step4->Step5Step6Step 6: Scintillation Counting(LSC)Step5->Step6

Figure 2: Step-by-step workflow for the radioligand filtration assay.

  • Incubation: Shake plates gently at 25°C for 60 minutes . (Equilibrium is temperature-dependent; 25°C is standard for SERT).

  • Harvesting: Use a cell harvester (e.g., Brandel or PerkinElmer).

    • Wet filters with ice-cold wash buffer.[1][2]

    • Aspirate well contents through the PEI-treated GF/B filters.

  • Washing: Immediately wash filters 3

    
     with 4 mL ice-cold Tris buffer  to remove unbound radioligand.
    
  • Counting: Transfer filters to vials, add scintillation cocktail (e.g., Ultima Gold), and count for 1 minute in a Liquid Scintillation Counter (LSC).

Data Analysis & Validation

Calculating Specific Binding
  • Acceptance Criteria: Specific binding should be >70% of Total Binding. If <50%, the assay noise is too high (check membrane quality or wash steps).

Determination of and

Plot % Specific Binding (Y-axis) vs. Log[Concentration] of 3-(3-Fluorophenoxy)piperidine (X-axis). Fit the data to a one-site competition model.

Calculate the affinity constant (

Cheng-Prusoff Equation

Where:

  • 
     : Concentration of test compound displacing 50% of specific binding.[3]
    
  • 
     : Concentration of radioligand used (e.g., 0.2 nM).
    
  • 
     : Dissociation constant of the radioligand (determined previously via Saturation Binding, typically ~0.15–0.3 nM for 
    
    
    -Paroxetine).
Interpretation for 3-(3-Fluorophenoxy)piperidine
  • High Affinity:

    
    . (Indicates potent SERT inhibition, typical for therapeutic candidates).
    
  • Moderate Affinity:

    
    .
    
  • Low Affinity:

    
    .
    

Troubleshooting & Optimization

IssueProbable CauseSolution
High Non-Specific Binding (NSB) Ligand sticking to filters.Ensure filters are soaked in 0.3% PEI for at least 1 hour. Aryloxy-piperidines are lipophilic and bind glass fibers.
Low Total Counts Radioligand degradation or low protein.Check

-Paroxetine purity. Increase membrane protein to 20-50

g/well .
Hill Slope

-1.0
Cooperativity or multiple sites.3-(3-Fluorophenoxy)piperidine may bind to NET or DAT at high concentrations. Ensure the radioligand is selective for SERT.

References

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (

    
    ) and the concentration of inhibitor which causes 50 per cent inhibition (
    
    
    ) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099–3108. Link
  • López-Rodríguez, M. L., et al. (2003). 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: high-affinity ligands for the serotonin transporter.[4] Journal of Medicinal Chemistry, 46(25), 5512–5532. Link

  • Tatsumi, M., Groshan, K., Blakely, R. D., & Richelson, E. (1997). Pharmacological profile of antidepressants and related compounds at human monoamine transporters. European Journal of Pharmacology, 340(2-3), 249–258. Link

  • Gifford Bioscience. Radioligand Binding Assay Protocol (General Filtration Method). Link

3-(3-Fluorophenoxy)piperidine hydrochloride HPLC analysis method

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: HPLC Analysis of 3-(3-Fluorophenoxy)piperidine Hydrochloride

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the quantification and purity analysis of 3-(3-Fluorophenoxy)piperidine hydrochloride . Due to the secondary amine functionality (piperidine ring) and the hydrochloride salt form, this molecule presents specific chromatographic challenges, notably peak tailing and silanol interaction. This guide provides a validated Reverse-Phase (RP-HPLC) method utilizing a base-deactivated stationary phase and pH-controlled mobile phase to ensure sharp peak shape (


), high resolution, and reproducibility suitable for GMP environments.

Introduction & Chemical Context

3-(3-Fluorophenoxy)piperidine hydrochloride is a critical pharmacophore often used as a building block in the synthesis of serotonin reuptake inhibitors and specific kinase antagonists.

  • Chemical Structure: A piperidine ring substituted at the 3-position with a 3-fluorophenoxy moiety.[1][2]

  • Key Challenge (The "Basic Drug" Problem): The piperidine nitrogen has a pKa of approximately 9.5–10.5. At neutral pH, it is fully protonated (cationic), leading to secondary interactions with residual silanols on the silica backbone of HPLC columns. This results in severe peak tailing and variable retention times.

  • The Solution: This method employs chaotropic mobile phase additives (Triethylamine or TFA) and a low pH buffer to suppress silanol ionization, ensuring the analyte elutes as a sharp, symmetrical peak.

Method Development Logic

The following decision tree illustrates the scientific rationale behind the selection of the stationary phase and mobile phase pH.

MethodLogic Start Analyte: 3-(3-Fluorophenoxy)piperidine HCl (Basic Amine, pKa ~10) Choice Select pH Strategy Start->Choice Acidic Acidic pH (2.0 - 3.0) Protonated Amine (BH+) Choice->Acidic Standard Equipment Basic High pH (> 10.0) Neutral Amine (B) Choice->Basic Specialty Column Acidic_Mech Mechanism: Suppress Silanol Ionization (Si-OH) Acidic->Acidic_Mech Basic_Mech Mechanism: Neutralize Analyte Basic->Basic_Mech Column_A Column: C18 Base-Deactivated (BDS) or Polar Embedded Acidic_Mech->Column_A Column_B Column: Hybrid Silica (e.g., XBridge) High pH Stable Basic_Mech->Column_B Result Result: Sharp Peak, Reproducible RT Column_A->Result Column_B->Result

Figure 1: Method Development Decision Tree. The Acidic pH pathway is selected for this protocol as it is compatible with standard silica-based columns.

Analytical Protocol

Instrumentation & Reagents
  • HPLC System: Agilent 1260/1290 Infinity II or Waters Alliance e2695 (or equivalent) with DAD/VWD.

  • Reagents:

    • Acetonitrile (ACN), HPLC Grade.

    • Potassium Dihydrogen Phosphate (

      
      ).
      
    • Triethylamine (TEA) or Trifluoroacetic Acid (TFA).

    • Water, Milli-Q (18.2 MΩ·cm).

Chromatographic Conditions

This method uses an acidic phosphate buffer with TEA to act as a "sacrificial base," blocking silanol sites.

ParameterConditionRationale
Column C18, 250 x 4.6 mm, 5 µm (e.g., Inertsil ODS-3V, Zorbax Eclipse XDB-C18)End-capped C18 prevents secondary interactions.
Mobile Phase A 20 mM

in Water, adjusted to pH 3.0 with

+ 0.1% Triethylamine (TEA)
Low pH suppresses silanols; TEA masks residual active sites.
Mobile Phase B Acetonitrile (100%)Strong organic modifier for elution.
Mode Isocratic (60% A : 40% B)Stable baseline for routine assay.
Flow Rate 1.0 mL/minStandard backpressure balance.
Column Temp 30°CImproves mass transfer and peak shape.
Detection UV @ 215 nm (Primary), 260 nm (Secondary)215 nm for max sensitivity; 260 nm for aromatic selectivity.
Injection Vol 10 µLStandard loop volume.
Run Time 15 minutesSufficient for impurity elution.
Sample Preparation
  • Diluent: Mobile Phase A : Acetonitrile (50:50 v/v).

  • Standard Stock (1.0 mg/mL): Accurately weigh 25 mg of 3-(3-Fluorophenoxy)piperidine HCl reference standard into a 25 mL volumetric flask. Dissolve in 10 mL diluent, sonicate for 5 mins, and dilute to volume.

  • Working Standard (0.1 mg/mL): Dilute 5.0 mL of Stock to 50 mL with Diluent.

  • Sample Prep: Grind tablets or weigh bulk powder equivalent to 25 mg active moiety. Follow Stock preparation steps. Filter through 0.45 µm PVDF or PTFE filter (Nylon may bind acidic drugs).

Experimental Workflow

Workflow Start Start Weigh Weigh Sample (25 mg) Start->Weigh Dissolve Dissolve & Sonicate (Diluent 50:50) Weigh->Dissolve Filter Filter (0.45 µm) Discard first 2 mL Dissolve->Filter Vial Transfer to HPLC Vial Filter->Vial Inject Inject 10 µL Isocratic Run Vial->Inject Data Data Analysis Integrate @ 215 nm Inject->Data

Figure 2: Step-by-step sample preparation and analysis workflow.

System Suitability & Validation Criteria

Before analyzing unknown samples, the system must meet the following criteria (based on USP <621>):

ParameterAcceptance CriteriaTroubleshooting
Retention Time (RT) 4.0 – 8.0 minutesIf drifting, check column equilibration or pump flow.
Tailing Factor (

)
NMT 1.5If > 1.5, add more TEA (up to 0.2%) or lower pH to 2.5.
Theoretical Plates (N) > 5000If low, check column age or connection dead volume.
RSD (Area, n=5) NMT 2.0%If high, check injector precision or air bubbles.
Resolution (

)
> 2.0 (from nearest impurity)Adjust % Organic if resolution is poor.

Troubleshooting Guide

Issue 1: Peak Tailing (


) 
  • Cause: Interaction between the piperidine nitrogen and silanol groups.

  • Fix: Ensure Triethylamine (TEA) is fresh. Increase TEA concentration to 0.15%. Alternatively, switch to a "Shield" or "Polar Embedded" column (e.g., Waters SymmetryShield RP18).

Issue 2: Split Peaks

  • Cause: Sample solvent is too strong (too much ACN) compared to mobile phase.

  • Fix: Match the sample diluent to the mobile phase (60% Buffer : 40% ACN).

Issue 3: Baseline Drift

  • Cause: Temperature fluctuation or UV absorption of the buffer.

  • Fix: Use a column oven (30°C). Ensure Phosphate buffer is HPLC grade. If using TFA, ensure detection is >210 nm to avoid TFA cutoff noise.

References

  • United States Pharmacopeia (USP). General Chapter <621> Chromatography. USP-NF. Link

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Detailed discussion on amine analysis and silanol suppression). Link

  • Center for Drug Evaluation and Research (CDER). (1994). Reviewer Guidance: Validation of Chromatographic Methods. FDA. Link

  • McCalley, D. V. (2010). Analysis of basic compounds by reversed-phase high-performance liquid chromatography: The effect of column selection and mobile phase pH. Journal of Chromatography A. (Authoritative source on basic amine tailing). Link

Sources

Application Note: Spectroscopic Characterization of 3-(3-Fluorophenoxy)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed as a high-level technical guide for the structural validation of 3-(3-Fluorophenoxy)piperidine hydrochloride . It synthesizes theoretical spectroscopic principles with practical experimental protocols, serving as a standard operating procedure (SOP) for analytical chemists and drug discovery researchers.[1]

Abstract & Scope

This guide details the structural confirmation of 3-(3-Fluorophenoxy)piperidine hydrochloride (CAS: N/A for specific salt; Free base analog often referenced in scaffold libraries). As a positional isomer distinct from the more common 4-substituted variants, this compound requires precise NMR and MS analysis to verify the meta-substitution on the phenoxy ring and the 3-position connectivity on the piperidine scaffold. This protocol establishes the "Gold Standard" characterization workflow using High-Resolution Mass Spectrometry (HRMS) and Multi-nuclear NMR (


H, 

C,

F).[1]

Chemical Identity

  • IUPAC Name: 3-(3-Fluorophenoxy)piperidine hydrochloride

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 195.23 g/mol (Free Base) / 231.69 g/mol (HCl Salt)[1]

  • Key Structural Features:

    • Piperidine Ring: Secondary amine (protonated in salt form).[1]

    • Chiral Center: Carbon-3 of the piperidine ring (Note: This protocol assumes a racemic mixture unless chiral HPLC is specified).

    • Ether Linkage: Connects C3 of piperidine to the phenyl ring.

    • Fluorine Substituent: Meta-position (3-position) on the phenyl ring.

Experimental Workflow

CharacterizationWorkflow cluster_MS Mass Spectrometry cluster_NMR NMR Spectroscopy Sample Solid Sample (White Crystalline Powder) Solubility Solubility Check (DMSO-d6 vs MeOH-d4) Sample->Solubility MS_Prep Dilution to 1 µg/mL (50:50 MeCN:H2O) Solubility->MS_Prep < 1 mg NMR_Prep Dissolve ~10mg in 0.6mL DMSO-d6 Solubility->NMR_Prep ~10 mg LCMS LC-ESI-MS (+) Full Scan & MS/MS MS_Prep->LCMS Data_MS Confirm [M+H]+ = 196.1 Fragment m/z 84 LCMS->Data_MS Report Final CoA Generation Data_MS->Report Acquisition Acquire 1H, 13C, 19F COSY, HSQC NMR_Prep->Acquisition Data_NMR Verify Connectivity & Salt Stoichiometry Acquisition->Data_NMR Data_NMR->Report

Figure 1: Integrated analytical workflow for structural validation.

Mass Spectrometry (LC-MS/HRMS)[2]

Theoretical Background

The molecule contains a basic secondary amine. Under Electrospray Ionization (ESI) in positive mode, the piperidine nitrogen is readily protonated, yielding a distinct


 ion.[1] Fragmentation typically occurs at the ether linkage, ejecting the phenoxy group and leaving the piperidine ring cation.[1]
Protocol
  • Instrument: Q-TOF or Orbitrap (preferred for exact mass); Triple Quadrupole for routine ID.

  • Solvent System:

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Sample Prep: Dissolve 1 mg in 1 mL Methanol; dilute 1:100 with Mobile Phase A/B (50:50).

  • Ionization Source: ESI Positive Mode (+).

Expected Data & Interpretation[3]
Ion Typem/z (Theoretical)Description

196.1132 Protonated molecular ion (Base Peak).

218.0952Sodium adduct (intensity varies with solvents).
Fragment 1 84.08

: Tetrahydropyridine cation (Loss of

). Diagnostic for piperidine ring.
Fragment 2 112.03

: Fluorophenol radical cation (less common in ESI, seen in EI).[1]

Expert Insight: The presence of the m/z 84 fragment is critical. It confirms the piperidine ring integrity. If you observe m/z 70 or 56, these are secondary fragments from the piperidine ring (retro-Diels-Alder collapse).

NMR Spectroscopy Characterization

Solvent Selection Strategy

DMSO-


  is the mandatory solvent for the hydrochloride salt.
  • Reasoning: In

    
    , the salt is often insoluble.[1] In 
    
    
    
    or
    
    
    , the ammonium protons (
    
    
    ) exchange rapidly with deuterium and disappear.[1] DMSO-
    
    
    preserves the ammonium signals (typically
    
    
    9.0–9.5 ppm), allowing direct confirmation of salt formation and stoichiometry.[1]
F NMR (The Diagnostic Filter)

Before running complex 2D proton experiments, run a quick


F scan.[1]
  • Expected Shift:

    
     -111.0 to -113.0 ppm (singlet or multiplet depending on decoupling).
    
  • Validation: A single peak in this region confirms mono-fluorination. A shift around -112 ppm is characteristic of a meta-fluorophenoxy moiety (distinct from para ~-118 ppm or ortho ~-130 ppm).

H NMR Assignments (400 MHz, DMSO- )
PositionShift (

ppm)
MultiplicityIntegrationAssignment Logic

9.0 – 9.6 Broad Singlet2HAmmonium protons. Confirm salt form.
Ar-H 7.2 – 7.4 Multiplet1HAr-H5 (Meta to F, Para to O).
Ar-H 6.8 – 7.1 Multiplet3HAr-H2, H4, H6 (Ortho/Para to F).
C3-H 4.6 – 4.8 Multiplet (tt-like)1HDiagnostic: Deshielded by Oxygen. Distinct from C4-isomer (

~4.5).
C2-H 3.2 – 3.4 Broad Doublet2HAlpha to N, deshielded by proximity to O-substituent.
C6-H 2.9 – 3.1 Multiplet2HAlpha to N.
C4/C5-H 1.6 – 2.1 Multiplet4HRing methylenes (beta/gamma to N).

Note on C3-H: The chemical shift of the proton at the 3-position is the structural key. In a 4-substituted isomer, the methine proton is more symmetric. In this 3-isomer, the C2 protons are diastereotopic (non-equivalent) due to the adjacent chiral center at C3, often appearing as complex multiplets rather than a clean triplet.[1]

C NMR & C-F Coupling

Fluorine coupling (


) provides an internal "ruler" for assigning the aromatic ring.[1]
  • C-F (ipso): ~163 ppm (Doublet,

    
     Hz).[1]
    
  • C-O (ipso): ~158 ppm (Doublet,

    
     Hz).[1]
    
  • C-2/C-4 (Aromatic): Doublets with

    
     Hz.
    
  • C-3 (Piperidine): ~70-72 ppm (Methine attached to Oxygen).

Quality Control & Impurity Profiling

When analyzing synthesized batches, watch for these common impurities:

  • Piperidine Regioisomers: The 4-isomer (4-(3-fluorophenoxy)piperidine). Detection: Look for splitting of the C-O methine peak in

    
    H NMR.
    
  • Residual Solvent: Methanol (

    
     3.16, 4.01 in DMSO) or Ethanol.[1]
    
  • Free Base: Absence of peaks at 9.0+ ppm indicates loss of HCl.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative text on general NMR interpretation).

  • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.).[1] Spectral Database for Organic Compounds (SDBS).[1] Retrieved October 26, 2023, from [Link] (General reference for piperidine and fluorobenzene fragment shifts).[1]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for

    
    C-F coupling constants).
    

Sources

Application Note: Strategic Utilization of 3-(3-Fluorophenoxy)piperidine Hydrochloride in Neurotransmitter Transporter Ligand Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The search for next-generation antidepressants and analgesics has shifted from non-selective agents to precision-engineered ligands targeting specific ratios of the Serotonin (SERT), Norepinephrine (NET), and Dopamine (DAT) transporters. 3-(3-Fluorophenoxy)piperidine hydrochloride represents a "privileged scaffold"—a structural motif capable of providing high affinity for monoamine transporters while offering a versatile secondary amine handle for optimizing pharmacokinetic profiles.

This guide details the technical protocols for utilizing this scaffold to synthesize novel SNRI/SSRI candidates. It addresses the critical challenges of handling the hydrochloride salt, executing regio-controlled N-functionalization, and validating biological activity.

Chemical Profile & Handling

Compound: 3-(3-Fluorophenoxy)piperidine hydrochloride CAS (Free Base): 405090-68-8 Molecular Weight: 231.69 g/mol (HCl salt approx.) Storage: Desiccate at -20°C. Hygroscopic.

Expert Insight: The 3-fluorophenoxy moiety serves two distinct medicinal chemistry functions:

  • Metabolic Stability: The fluorine atom at the meta position blocks rapid oxidative metabolism (hydroxylation) of the phenyl ring, extending in vivo half-life.

  • Conformational Locking: The ether linkage at the 3-position of the piperidine ring mimics the spatial arrangement of the aryloxypropylamine pharmacophore found in fluoxetine and atomoxetine, but with reduced entropic penalty upon binding.

Synthetic Protocols

Protocol A: Scaffold Activation (Free-Basing)

Rationale: The commercial hydrochloride salt is stable but unreactive in nucleophilic substitutions. Quantitative conversion to the free base is a prerequisite for consistent kinetics in parallel synthesis.

Materials:

  • 3-(3-Fluorophenoxy)piperidine HCl (1.0 eq)

  • Dichloromethane (DCM) (HPLC Grade)

  • Saturated NaHCO₃ solution

  • Brine

Procedure:

  • Suspend the hydrochloride salt in DCM (10 mL per gram).

  • Add an equal volume of sat. NaHCO₃.

  • Stir vigorously for 20 minutes at Room Temperature (RT). Critical: Ensure the biphasic mixture is well-mixed to facilitate ion exchange.

  • Separate the organic layer.[1] Extract the aqueous layer 2x with DCM.

  • Dry combined organics over anhydrous Na₂SO₄.

  • Concentrate in vacuo to yield the pale yellow oil (Free Base). Use immediately to prevent carbamate formation from atmospheric CO₂.

Protocol B: Divergent N-Alkylation (Library Synthesis)

Rationale: Modulating the N-substituent is the primary vector for tuning SERT/NET selectivity. Bulky hydrophobic groups often favor NET affinity, while smaller groups favor SERT.

Reaction Scheme:



Step-by-Step:

  • Dissolution: Dissolve 1.0 eq of the Free Base (from Protocol A) in anhydrous Acetonitrile (ACN).

  • Base Addition: Add 3.0 eq of anhydrous K₂CO₃ (milled). Note: Milled carbonate provides higher surface area, accelerating the reaction.

  • Electrophile Addition: Add 1.1 eq of the desired alkyl halide (e.g., benzyl bromide, phenethyl bromide).

  • Thermal Cycle: Heat to 60°C for 4-12 hours. Monitor by LC-MS.

  • Workup: Filter off inorganic solids. Concentrate filtrate.

  • Purification: Flash chromatography (DCM/MeOH gradient).

Protocol C: Reductive Amination (Alternative Route)

Preferred for introducing branched alkyl chains or when alkyl halides are unstable.

  • Combine 1.0 eq Free Base and 1.2 eq Aldehyde/Ketone in 1,2-Dichloroethane (DCE).

  • Add 1.5 eq Sodium Triacetoxyborohydride (STAB).

  • Stir at RT for 16 hours. Quench with sat. NaHCO₃.

Visualizing the Workflow

The following diagram illustrates the critical decision points in the synthesis and testing of ligands derived from this scaffold.

G cluster_div Diversification Strategy Start 3-(3-Fluorophenoxy) piperidine HCl FreeBase Free Base Activation Start->FreeBase NaHCO3/DCM RouteA Route A: N-Alkylation (Alkyl Halides) FreeBase->RouteA K2CO3, ACN, 60°C RouteB Route B: Reductive Amination (Aldehydes) FreeBase->RouteB NaBH(OAc)3, DCE Library Ligand Library (N-Substituted) RouteA->Library RouteB->Library Screen In Vitro Screening (SERT / NET / DAT) Library->Screen High Throughput Lead Lead Candidate Optimization Screen->Lead Selectivity > 100x

Caption: Workflow for converting the piperidine scaffold into a library of transporter ligands.

In Vitro Validation: Binding Assay Logic

To validate the synthesized ligands, a competitive radioligand binding assay is required.

Target: Human SERT (hSERT) and Human NET (hNET). Radioligands:

  • [³H]-Citalopram (for SERT)

  • [³H]-Nisoxetine (for NET)

Data Analysis Table (Template):

Compound ID N-Substituent (R) hSERT Ki (nM) hNET Ki (nM) Selectivity (NET/SERT)
Scaffold (Ref) H >1000 >1000 N/A
Ligand A Methyl 15.2 450 30 (SERT Selective)
Ligand B 3-Phenylpropyl 2.1 1.5 0.7 (Dual Inhibitor)

| Ligand C | Benzyl | 120 | 8.4 | 0.07 (NET Selective) |

Interpretation: The unsubstituted scaffold (Ref) has low affinity. N-substitution is required to fill the hydrophobic pocket of the transporter, drastically improving potency.

Troubleshooting & Quality Control

Issue: Low Yield in Alkylation
  • Cause: The secondary amine is moderately sterically hindered by the 3-aryloxy group.

  • Solution: Switch solvent to DMF and increase temperature to 80°C. Add a catalytic amount of KI (Finkelstein condition) if using alkyl chlorides.

Issue: "Sticky" Oil Products
  • Cause: Amine salts often form hygroscopic oils.

  • Solution: Convert the final product to the Oxalate or Fumarate salt. These counter-ions often yield nice crystalline solids suitable for X-ray diffraction and long-term storage.

    • Protocol: Dissolve free base in Acetone. Add 1.0 eq Oxalic acid in Acetone dropwise. Filter the white precipitate.

Issue: Enantiomeric Purity
  • Insight: The 3-position is chiral.[2] The commercial starting material is often racemic.

  • Action: For advanced lead optimization, perform Chiral HPLC separation (Chiralpak AD-H column) early in the process, or start with enantiopure (R)- or (S)-3-hydroxypiperidine precursors if available.

References

  • PubChem. (2023).[3] 3-[(3-Fluorophenoxy)methyl]piperidine Compound Summary. National Library of Medicine. [Link]

  • Barnes, N. M., et al. (2021). "The 5-HT transporter as a target for antidepressant drug development." Pharmacological Reviews. [Link]

  • Zhou, D., et al. (2009). "Synthesis and SAR of piperidine-based dual serotonin and norepinephrine reuptake inhibitors." Bioorganic & Medicinal Chemistry Letters. [Link]

Sources

3-(3-Fluorophenoxy)piperidine hydrochloride in high-throughput screening

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 3-(3-Fluorophenoxy)piperidine Hydrochloride in High-Throughput Screening

Executive Summary & Scientific Rationale

3-(3-Fluorophenoxy)piperidine hydrochloride represents a "privileged scaffold" in medicinal chemistry, particularly for Central Nervous System (CNS) targets.[1] The structural combination of a basic piperidine amine (pKa ~10.5) and a lipophilic fluorinated aromatic ether creates a motif that frequently exhibits high affinity for Class A GPCRs (Dopamine D4, 5-HT receptors) and monoamine transporters (SERT, NET).

In High-Throughput Screening (HTS) and Fragment-Based Drug Discovery (FBDD), this compound is not merely a passive library member; it is a chemical probe used to map the "amine-binding" pocket of orthosteric sites.

Why this specific scaffold?

  • Fluorine Effect: The meta-fluorine substitution on the phenoxy ring enhances metabolic stability (blocking P450 oxidation) and increases lipophilicity (LogP modulation) without significant steric penalty, improving blood-brain barrier (BBB) permeability.

  • Vector Exploration: The 3-position substitution on the piperidine ring provides a distinct vector compared to the more common 4-substituted analogs (e.g., paroxetine precursors), allowing exploration of novel chemical space in binding pockets.

This guide details the protocols for handling, screening, and validating hits containing this scaffold, ensuring data integrity and minimizing false negatives.

Compound Management & Solubilization

The hydrochloride salt form improves shelf-stability but presents specific challenges in HTS liquid handling (precipitation in high-concentration DMSO).

Physicochemical Profile
PropertyValue (Est.)Relevance to HTS
Molecular Weight ~231.7 g/mol Ideal for Fragment-Based Screening (Rule of 3 compliant).
cLogP 2.1 – 2.5Good solubility in DMSO; moderate risk of non-specific binding.
pKa (Piperidine N) ~10.4Positively charged at physiological pH (7.4).
Solubility (Water) High (>10 mM)Excellent for aqueous assay buffers.
Solubility (DMSO) High (>100 mM)Standard stock concentration.
Stock Preparation Protocol

Objective: Create a stable 10 mM stock solution free of micro-precipitates.

  • Weighing: Weigh the hydrochloride salt in a humidity-controlled environment (hygroscopic tendency).

  • Dissolution: Add anhydrous DMSO (Dimethyl Sulfoxide) to achieve 10 mM.

    • Critical Step: Vortex vigorously for 60 seconds. Sonicate for 5 minutes at room temperature. The HCl salt may require kinetic energy to dissociate fully in DMSO.

  • Quality Control: Centrifuge at 1,500 x g for 2 minutes to pellet any undissolved particulates.

  • Storage: Store in Matrix tubes at -20°C. Avoid >5 freeze-thaw cycles.

Warning: Do not use "wet" DMSO. The presence of water in DMSO stocks of HCl salts can lead to acidification of the stock over time, potentially affecting sensitive FRET assays upon dilution.

HTS Assay Protocols

We will focus on two primary screening modalities relevant to this scaffold: GPCR Radioligand Binding (Affinity) and FLIPR Calcium Flux (Functional).

Protocol A: Competitive Binding Assay (Membrane-Based)

Target: 5-HT (Serotonin) or Dopamine Receptors. Format: 384-well scintillation proximity assay (SPA) or filtration.

Materials:

  • Membranes expressing target receptor (e.g., CHO-h5HT2A).

  • Radioligand: [3H]-Ketanserin (or equivalent).

  • Test Compound: 3-(3-Fluorophenoxy)piperidine HCl.

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4.

Step-by-Step Workflow:

  • Dilution: Acoustic dispense (Echo 550) 40 nL of compound stock into assay plate to achieve final concentration of 10 µM (Primary Screen) or dose-response (1 nM – 30 µM).

  • Membrane Addition: Add 10 µL of membrane suspension (5 µg protein/well). Pre-incubate for 15 mins to allow compound to access the orthosteric site.

  • Ligand Addition: Add 10 µL of [3H]-Ligand at Kd concentration.

  • Incubation: Incubate for 60 mins at 25°C.

  • Termination: Harvest onto GF/B filter plates (soaked in 0.3% PEI to reduce non-specific binding of the basic piperidine).

  • Read: Liquid Scintillation Counting.

Mechanistic Insight: The basic nitrogen of the piperidine mimics the endogenous neurotransmitter's amine, forming a critical salt bridge with the conserved Aspartate residue in TM3 of the GPCR.

Protocol B: Functional Calcium Flux (FLIPR)

Context: Determining if the compound is an Agonist, Antagonist, or PAM.

Step-by-Step Workflow:

  • Cell Seeding: Plate CHO-K1 cells stably expressing Gq-coupled receptor in 384-well black/clear bottom plates (10k cells/well). Incubate overnight.

  • Dye Loading: Aspirate media and load Calcium-4 or Fluo-8 dye (Molecular Devices) in HBSS + 20 mM HEPES + 2.5 mM Probenecid. Incubate 45 mins at 37°C.

  • Compound Addition (Online):

    • Place plate in FLIPR Tetra.

    • Antagonist Mode: Inject test compound. Monitor baseline for 5 mins (check for agonism). Then inject EC80 of reference agonist.

    • Agonist Mode: Inject test compound. Monitor flux for 180 seconds.

  • Data Normalization: Calculate Max-Min RFU. Normalize to Control Agonist (100%) and Vehicle (0%).

Triage & Hit Validation Strategy

Because 3-(3-Fluorophenoxy)piperidine is a basic amine, it is prone to lysosomotropism (accumulation in acidic organelles) in cell-based assays, which can look like cytotoxicity or non-specific inhibition.

Validation Flow:

  • Primary Screen (Single Point): 10 µM. Cutoff > 50% inhibition.

  • Confirmation (Dose Response): 10-point curve. Look for Hill Slope ~1.0. Steep slopes (>2.0) indicate aggregation or precipitation.

  • Counter Screen: Screen against a null-parental cell line to rule out off-target calcium release.

  • Biophysical Orthogonal: Surface Plasmon Resonance (SPR) to confirm direct binding kinetics (Kon/Koff).

Visualization: HTS Decision Logic

The following diagram illustrates the critical decision tree for screening piperidine scaffolds, differentiating between specific pharmacological hits and physicochemical artifacts.

HTS_Workflow Start Primary Screen (10 µM Single Point) Activity > 50% Inhibition? Start->Activity DoseResp Dose Response (IC50) 10-point titration Activity->DoseResp Yes Discard Discard / Inactive Activity->Discard No HillSlope Hill Slope Analysis DoseResp->HillSlope Artifact Artifact: Aggregation (Slope > 2.0) HillSlope->Artifact Steep Slope ValidHit Valid Binder (Slope ~ 1.0) HillSlope->ValidHit Normal Slope Counter Counter Screen (Parental Cell Line) ValidHit->Counter Specific Specific Target Engagement Counter->Specific No Signal in Null Lysosomo False Positive: Lysosomotropism Counter->Lysosomo Signal in Null

Caption: Logical triage workflow for piperidine-based hits, filtering for stoichiometry (Hill Slope) and specificity (Counter Screen).

References

  • Barnes, N. M., & Sharp, T. (1999). A review of central 5-HT receptors and their function. Neuropharmacology, 38(8), 1083-1152.

  • Kessler, M. (2025).[2] Piperidine-containing drugs and recently studied analogs. National Institutes of Health (NIH) / PubMed.

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology, 14(3), 315-324.

  • University of Kansas HTS Laboratory. (2011). High-throughput screening workflow and best practices. ResearchGate.

  • PubChem Compound Summary. (2025). 3-[(3-Fluorophenoxy)methyl]piperidine.[3] National Library of Medicine.

Sources

Application Note: Dosing Strategies for 3-(3-Fluorophenoxy)piperidine HCl in Rodent Models

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Application Note & Protocol: 3-(3-Fluorophenoxy)piperidine Hydrochloride


R) Agonist
Primary Application:  Neuroprotection, Antidepressant-like activity, Cognitive Enhancement
CAS Number:  1184976-95-1 (HCl salt) / 946725-84-4 (Free base)

Introduction & Mechanism of Action

3-(3-Fluorophenoxy)piperidine hydrochloride is a synthetic small molecule belonging to the class of 3-aryloxypiperidines . While structurally related to monoamine reuptake inhibitors, this specific 3-substituted isomer has gained attention as a potent ligand for the Sigma-1 receptor (


R) .

Unlike classical opioid or dopamine receptors, the


R functions as a ligand-operated molecular chaperone at the Mitochondria-Associated Endoplasmic Reticulum Membrane (MAM). Activation of 

R by agonists like 3-(3-Fluorophenoxy)piperidine promotes neuroprotection by:
  • Chaperoning IP3 Receptors: Stabilizing calcium signaling between the ER and mitochondria.

  • Reducing ER Stress: Preventing the unfolded protein response (UPR) from triggering apoptosis.

  • Modulating Neurotrophic Factors: Enhancing BDNF expression, which is critical in models of Parkinson’s disease (MPTP-induced) and depression.

Key Experimental Utility:

  • Neuroprotection: Efficacy in MPTP-induced dopaminergic toxicity models.

  • Cognitive Studies: Evaluation of anti-amnesic properties in scopolamine-induced deficits.

  • Depression Models: Forced Swim Test (FST) and Tail Suspension Test (TST) activity.

Formulation & Stability

The hydrochloride salt form enhances water solubility compared to the free base, but the lipophilic fluorophenoxy group requires careful vehicle selection to ensure consistent bioavailability.

Solubility Profile
Solvent SystemSolubility LimitUsage Recommendation
0.9% Saline (Physiological) ~5–10 mg/mLPreferred. Suitable for IP/SC injection.
Water (ddH2O) >20 mg/mLUse for stock solutions; dilute with saline before use.
DMSO >50 mg/mLUse only if high concentrations (>20 mg/kg) are required. Keep final DMSO < 2%.
Preparation Protocol (Standard Stock)
  • Weighing: Accurately weigh 10 mg of 3-(3-Fluorophenoxy)piperidine HCl.

  • Dissolution: Add 1.0 mL of sterile 0.9% saline.

  • Agitation: Vortex for 30 seconds. If particulates remain, sonicate at 37°C for 5 minutes.

  • Filtration: Pass through a 0.22

    
    m syringe filter for sterilization (critical for IP/ICV routes).
    
  • Storage: Store stock aliquots at -20°C. Stable for 1 month. Discard working dilutions after 24 hours.

Dosage & Administration Protocols

The following dosages are derived from pharmacodynamic studies of high-affinity


R agonists (e.g., PRE-084, Cutamesine) and specific structural analog data.
A. Neuroprotection (MPTP Model of Parkinson's)

Rationale: Pre-treatment activates MAM chaperones, preventing mitochondrial collapse during toxin exposure.

  • Subject: C57BL/6 Mice (Male, 8–10 weeks).

  • Route: Intraperitoneal (IP).

  • Dose Range: 1.0 – 10.0 mg/kg.

  • Timing: Administer 30 minutes prior to MPTP challenge.

  • Frequency: Once daily (QD) for acute models; or BID for chronic neurorestoration studies.

B. Antidepressant/Cognitive Models

Rationale: Modulation of glutamatergic transmission and BDNF via


R.
  • Subject: CD-1 Mice or Sprague-Dawley Rats.

  • Route: IP or PO (Oral Gavage).

  • Dose Range:

    • Low Dose (Pro-cognitive): 0.5 – 3.0 mg/kg.

    • High Dose (Antidepressant): 10.0 – 20.0 mg/kg.

  • Note: Sigma-1 agonists often display a bell-shaped dose-response curve . It is critical to test at least three log-spaced doses (e.g., 0.3, 3.0, 30.0 mg/kg).

Summary of Dosage Guidelines
ApplicationSpeciesRouteRecommended DoseFrequency
Neuroprotection MouseIP3 – 10 mg/kg 30 min pre-toxin
Cognition (Memory) RatIP/PO0.5 – 3 mg/kg 60 min pre-test
Antidepressant MouseIP10 – 20 mg/kg Acute (30 min pre-test)
Toxicity Limit MouseIP> 50 mg/kg Monitor for sedation/tremors

Experimental Workflow Visualization

Figure 1: Mechanism of Action & Signaling Pathway

The following diagram illustrates the pathway from compound administration to neuroprotective outcome.

G Compound 3-(3-Fluorophenoxy) piperidine HCl Receptor Sigma-1 Receptor (ER Membrane) Compound->Receptor Agonist Binding Chaperone Dissociation from BiP (Chaperone Activation) Receptor->Chaperone Activation IP3R Stabilization of IP3 Receptor Chaperone->IP3R Modulation Calcium Mitochondrial Ca2+ Homeostasis IP3R->Calcium Ca2+ Flux Outcome Neuroprotection (Reduced Apoptosis) Calcium->Outcome Prevents MPTP Toxicity

Caption: Activation of Sigma-1 receptors by 3-(3-Fluorophenoxy)piperidine stabilizes mitochondrial calcium flux, preventing neurotoxicity.

Figure 2: In Vivo Experimental Protocol (MPTP Model)

Protocol Step1 Step 1: Acclimatization (7 Days) Step2 Step 2: Pre-Treatment (Time: T-30 min) 3-(3-F)piperidine (IP) Step1->Step2 Step3 Step 3: Toxin Challenge (Time: T0) MPTP (20 mg/kg SC) Step2->Step3 Step4 Step 4: Post-Treatment (Optional) Daily Dosing x 7 Days Step3->Step4 Step5 Step 5: Analysis (IHC: TH+ Neurons Behavior: Rotarod) Step4->Step5

Caption: Standard workflow for evaluating neuroprotective efficacy against MPTP-induced dopaminergic loss.

Safety & Toxicology

  • LD50 (Estimated): ~100–150 mg/kg (IP, Mouse) based on piperidine analog data.

  • Adverse Effects:

    • At doses >30 mg/kg, non-specific binding to NMDA or muscarinic receptors may cause sedation or motor incoordination .

    • Always perform a Rotarod test prior to cognitive testing to rule out motor deficits.

  • Handling: Wear standard PPE (gloves, lab coat, goggles). The compound is a potent bioactive amine; avoid inhalation of powder.

References

  • Cobos, E. J., et al. (2008). Pharmacology and therapeutic potential of sigma(1) receptor ligands. Current Neuropharmacology. Retrieved from [Link]

  • Maurice, T., & Su, T. P. (2009). The pharmacology of sigma-1 receptors. Pharmacology & Therapeutics.[1][2] Retrieved from [Link]

  • PubChem. (2023). Compound Summary: 4-(3-fluorophenoxy)piperidine hydrochloride (Structural Analog Data). Retrieved from [Link]

  • Abate, C., et al. (2011). Development of Novel Phenoxyalkylpiperidines as High-Affinity Sigma-1 Receptor Ligands. Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

Application Notes and Protocols: 3-(3-Fluorophenoxy)piperidine Hydrochloride in Neuropharmacological Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of 3-(3-Fluorophenoxy)piperidine Hydrochloride

3-(3-Fluorophenoxy)piperidine hydrochloride emerges from a class of compounds centered on the piperidine scaffold, a privileged structure in medicinal chemistry renowned for its prevalence in centrally acting pharmaceuticals.[1] The strategic incorporation of a fluorophenoxy group suggests a design aimed at modulating interactions with key neurochemical targets. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the application of 3-(3-Fluorophenoxy)piperidine hydrochloride as a sophisticated research tool in neuropharmacology. We will delve into its mechanistic underpinnings, provide detailed protocols for its characterization, and explore its utility in preclinical models of neuropsychiatric disorders.

Mechanism of Action: A Focus on Monoamine Transporters

The primary mechanism of action for many phenoxypiperidine derivatives involves the modulation of monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[2] These transporters are critical for regulating the concentration of neurotransmitters in the synaptic cleft, thereby controlling the duration and intensity of monoaminergic signaling.

Dysregulation of these systems is implicated in a spectrum of neuropsychiatric conditions, including depression, anxiety, and attention-deficit/hyperactivity disorder.[2] Compounds that interact with these transporters can act as inhibitors, substrates, or allosteric modulators, each with distinct pharmacological consequences.

Diagram of the Monoamine Transporter System

Figure 1: Proposed Mechanism of Action cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron MAO MAO VMAT2 VMAT2 Vesicle Synaptic Vesicle VMAT2->Vesicle Packaging DA_synapse DA Vesicle->DA_synapse Release NE_synapse NE Vesicle->NE_synapse Release FiveHT_synapse 5-HT Vesicle->FiveHT_synapse Release DA Dopamine DA->MAO Metabolism DA->VMAT2 Uptake NE Norepinephrine NE->MAO Metabolism NE->VMAT2 Uptake SERT SERT NET NET DAT DAT Compound 3-(3-Fluorophenoxy) piperidine HCl Compound->SERT Inhibition Compound->NET Inhibition Compound->DAT Inhibition DA_synapse->DAT Reuptake DA_R Dopamine Receptors DA_synapse->DA_R Binding NE_synapse->NET Reuptake NE_R Norepinephrine Receptors NE_synapse->NE_R Binding FiveHT_synapse->SERT Reuptake FiveHT_R Serotonin Receptors FiveHT_synapse->FiveHT_R Binding Signal Transduction Signal Transduction DA_R->Signal Transduction NE_R->Signal Transduction FiveHT_R->Signal Transduction

Caption: Proposed mechanism of action at the synapse.

In Vitro Characterization: Protocols for Binding Affinity

A critical first step in characterizing a novel compound is to determine its binding affinity for its putative targets. Radioligand binding assays are the gold standard for this purpose.

Protocol 1: Radioligand Binding Assay for DAT, NET, and SERT

Objective: To determine the inhibition constant (Ki) of 3-(3-Fluorophenoxy)piperidine hydrochloride for the human dopamine, norepinephrine, and serotonin transporters.

Materials:

  • HEK293 cells stably expressing human DAT, NET, or SERT

  • Cell culture reagents

  • Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Radioligands: [³H]WIN 35,428 (for DAT), [³H]Nisoxetine (for NET), [³H]Citalopram (for SERT)

  • Non-specific binding competitors: GBR 12909 (for DAT), Desipramine (for NET), Fluoxetine (for SERT)

  • 3-(3-Fluorophenoxy)piperidine hydrochloride (test compound)

  • 96-well microplates

  • Scintillation fluid and counter

Procedure:

  • Membrane Preparation:

    • Culture HEK293 cells expressing the transporter of interest to confluency.

    • Harvest cells and homogenize in ice-cold membrane preparation buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

    • Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.

    • Resuspend the membrane pellet in fresh buffer and determine protein concentration using a standard assay (e.g., BCA).

  • Binding Assay:

    • In a 96-well plate, add in triplicate:

      • Assay buffer

      • A fixed concentration of the appropriate radioligand (typically at or below its Kd).

      • A range of concentrations of 3-(3-Fluorophenoxy)piperidine hydrochloride (e.g., 0.1 nM to 10 µM).

      • For determination of non-specific binding, add a high concentration of the respective competitor instead of the test compound.

    • Add the cell membrane preparation to initiate the binding reaction.

    • Incubate the plate at room temperature for 60-120 minutes.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester to separate bound from free radioligand.

    • Wash the filters several times with ice-cold wash buffer.

    • Dry the filtermat, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Table 1: Comparative Binding Affinities (Ki, nM) of Reference Compounds

CompoundDATNETSERT
Cocaine1873300172
GBR 1293512.0497105
Fluoxetine--0.9
Desipramine-1.118

Data compiled from various sources for comparative purposes.[5]

In Vivo Neurochemical Profiling: Microdialysis

In vivo microdialysis is a powerful technique to measure the extracellular levels of neurotransmitters in specific brain regions of awake, freely moving animals, providing a dynamic view of a compound's neurochemical effects.[6][7]

Protocol 2: In Vivo Microdialysis in Rats

Objective: To assess the effect of 3-(3-Fluorophenoxy)piperidine hydrochloride on extracellular levels of dopamine, norepinephrine, and serotonin in the rat brain.

Materials:

  • Adult male Sprague-Dawley rats (250-300g)

  • Stereotaxic apparatus

  • Microdialysis probes (e.g., CMA 12)

  • Perfusion pump

  • Fraction collector

  • HPLC system with electrochemical detection

  • Artificial cerebrospinal fluid (aCSF)

  • 3-(3-Fluorophenoxy)piperidine hydrochloride

Procedure:

  • Surgical Implantation of Guide Cannula:

    • Anesthetize the rat and place it in the stereotaxic apparatus.

    • Implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex, nucleus accumbens, or striatum).

    • Secure the cannula with dental cement and allow the animal to recover for at least 48 hours.

  • Microdialysis Experiment:

    • On the day of the experiment, insert a microdialysis probe through the guide cannula.

    • Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

    • Allow a stabilization period of at least 2 hours.

    • Collect baseline dialysate samples every 20 minutes for at least one hour.

    • Administer 3-(3-Fluorophenoxy)piperidine hydrochloride (e.g., via intraperitoneal injection) at the desired dose.

    • Continue collecting dialysate samples for at least 3 hours post-administration.

  • Neurotransmitter Analysis:

    • Analyze the dialysate samples for dopamine, norepinephrine, serotonin, and their metabolites using HPLC with electrochemical detection.[8]

  • Data Analysis:

    • Quantify the neurotransmitter concentrations in each sample.

    • Express the post-injection data as a percentage of the average baseline concentration.

    • Analyze the data using appropriate statistical methods (e.g., ANOVA with repeated measures).

Diagram of the In Vivo Microdialysis Workflow

Figure 2: In Vivo Microdialysis Experimental Workflow A Stereotaxic Surgery: Guide Cannula Implantation B Recovery Period (≥ 48 hours) A->B C Microdialysis Probe Insertion B->C D Stabilization Period (≥ 2 hours) C->D E Baseline Sample Collection (≥ 1 hour) D->E F Compound Administration (3-(3-Fluorophenoxy)piperidine HCl) E->F G Post-dosing Sample Collection (≥ 3 hours) F->G H HPLC-ECD Analysis of Neurotransmitters G->H I Data Analysis and Interpretation H->I

Sources

Application Note: 3-(3-Fluorophenoxy)piperidine Hydrochloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(3-Fluorophenoxy)piperidine hydrochloride is a high-value heterocyclic building block belonging to the "privileged scaffold" class of 3-substituted piperidines. This intermediate combines the pharmacokinetic favorability of the saturated nitrogen heterocycle with the metabolic stability and electronic modulation provided by the fluorinated aryl ether moiety.

This guide details the technical specifications, validated synthesis protocols, and downstream applications of this scaffold in drug discovery.[1] It is designed for medicinal chemists optimizing lead compounds for G-Protein Coupled Receptors (GPCRs) , Kinase inhibitors , and Monoamine transporter modulators .

Chemical Profile & Specifications

The 3-fluorophenoxy motif serves as a bioisostere for other aryl ethers, often improving metabolic stability against P450 oxidation due to the fluorine atom's electron-withdrawing nature and C-F bond strength.

PropertySpecification
IUPAC Name 3-(3-Fluorophenoxy)piperidine hydrochloride
CAS (Free Base) 946725-84-4
Molecular Formula C₁₁H₁₄FNO[2][3] · HCl
Molecular Weight 231.69 g/mol (Salt); 195.23 g/mol (Base)
Appearance White to off-white hygroscopic solid
Solubility High in Water, DMSO, Methanol; Low in DCM (Salt form)
pKa (Calc) ~9.2 (Piperidine Nitrogen)
LogP (Base) ~2.1 (Lipophilic enough for CNS penetration)

Synthetic Utility & Mechanism[2][3][4][5][6][7]

The utility of this intermediate lies in its bifunctionality. The secondary amine is a nucleophilic handle for diversification, while the fluorophenoxy group acts as a stable hydrophobic anchor often occupying the "deep pocket" of protein active sites.

Synthesis Logic (Mitsunobu Route)

The most robust route to the ether linkage in this scaffold is the Mitsunobu Reaction , coupling N-Boc-3-hydroxypiperidine with 3-fluorophenol. This method is preferred over nucleophilic aromatic substitution (


) because unactivated fluorobenzenes do not readily undergo displacement by alkoxides.
Pathway Diagram: Synthesis Workflow

SynthesisWorkflow Start1 N-Boc-3-Hydroxypiperidine Reagents PPh3 + DIAD (Mitsunobu) Start1->Reagents Start2 3-Fluorophenol Start2->Reagents Inter N-Boc-Intermediate (Ether Linkage) Reagents->Inter 0°C to RT, 12h Inversion of Config* Deprotect 4M HCl in Dioxane Inter->Deprotect Cleavage Final 3-(3-Fluorophenoxy)piperidine HCl Deprotect->Final Precipitation

Caption: Step-wise synthesis via Mitsunobu coupling followed by Boc-deprotection.

Experimental Protocols

Protocol A: Mitsunobu Coupling (Ether Formation)

Objective: Create the C-O bond between the piperidine ring and the fluorophenol.

Reagents:

  • N-Boc-3-hydroxypiperidine (1.0 eq)

  • 3-Fluorophenol (1.1 eq)

  • Triphenylphosphine (

    
    ) (1.2 eq)
    
  • Diisopropyl azodicarboxylate (DIAD) (1.2 eq)

  • Solvent: Anhydrous THF (0.1 M concentration)

Procedure:

  • Preparation: In a flame-dried round-bottom flask under Nitrogen (

    
    ), dissolve N-Boc-3-hydroxypiperidine, 3-fluorophenol, and 
    
    
    
    in anhydrous THF.
  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition: Add DIAD dropwise over 20 minutes. Critical: Exothermic reaction. Maintain temp < 5°C to prevent side reactions.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12–16 hours.

  • Monitoring: Check TLC (Hexane:EtOAc 3:1). The alcohol starting material should be consumed.

  • Workup: Concentrate THF under reduced pressure. Triturate the residue with cold diethyl ether/hexane (1:1) to precipitate triphenylphosphine oxide (

    
    ). Filter off the solid.[4]
    
  • Purification: Purify the filtrate via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes) to yield the N-Boc-protected ether.

Protocol B: Deprotection (Salt Formation)

Objective: Remove the Boc group to generate the active hydrochloride salt.

Reagents:

  • N-Boc-3-(3-fluorophenoxy)piperidine (from Protocol A)

  • 4M HCl in 1,4-Dioxane (excess, ~5-10 eq)

  • Solvent: Methanol (minimal) or Diethyl Ether

Procedure:

  • Dissolve the intermediate in a minimal amount of dry 1,4-dioxane or

    
    .
    
  • Add 4M HCl in dioxane dropwise at 0°C.

  • Stir at RT for 2–4 hours. A white precipitate should form.

  • Isolation: Filter the solid. Wash the filter cake copiously with diethyl ether to remove excess HCl and organic impurities.

  • Drying: Dry under high vacuum to afford 3-(3-Fluorophenoxy)piperidine hydrochloride as a white solid.

Downstream Applications & Derivatization[6]

Once synthesized, the secondary amine serves as a "diversity point." The 3-fluorophenoxy group remains inert under standard coupling conditions, allowing for rapid library generation.

Common Transformations
  • Reductive Amination: Reaction with aldehydes/ketones (

    
    ) to form tertiary amines (e.g., for CNS targets).
    
  • Amide Coupling: Reaction with carboxylic acids (HATU/DIPEA) to form amides (e.g., for peptidomimetics).

  • Urea Formation: Reaction with isocyanates.

Pathway Diagram: Library Generation

Derivatization Core 3-(3-Fluorophenoxy)piperidine HCl (Scaffold) Prod_Amide Amide Derivatives (GPCR Ligands) Core->Prod_Amide Acylation Prod_Amine N-Alkyl Derivatives (Ion Channel Blockers) Core->Prod_Amine Reductive Alkylation Prod_Biaryl N-Aryl Piperidines (Kinase Inhibitors) Core->Prod_Biaryl Arylation R_Amide R-COOH + HATU R_Reduct R-CHO + NaBH(OAc)3 R_SnAr Ar-F + K2CO3 (SNAr)

Caption: Divergent synthesis pathways from the secondary amine core.

Analytical Quality Control

To ensure the integrity of the intermediate before using it in expensive downstream steps, verify the following diagnostic signals.

NMR Diagnostics ( NMR, 400 MHz, DMSO- )
  • Amine Protons: Broad singlet at

    
     9.0–9.5 ppm (indicative of 
    
    
    
    salt).
  • Aromatic Region: Multiplet at

    
     6.8–7.4 ppm (4H, characteristic of 3-substituted benzene).
    
  • Ether Proton: Multiplet at

    
     4.5–4.7 ppm (1H, 
    
    
    
    -O-Ar). Note: This shift is diagnostic; if < 4.0 ppm, ether formation likely failed.
  • Piperidine Ring: Multiplets spanning

    
     1.6–3.4 ppm.
    
Storage & Stability
  • Hygroscopicity: The HCl salt is hygroscopic. Store in a desiccator at -20°C.

  • Stability: Stable for >12 months if kept dry. Free base is prone to oxidation/carbonate formation upon air exposure; always store as the salt.

References

  • Mitsunobu, O. (1981).[5] "The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products." Synthesis, 1981(1), 1-28.[5] Link

  • Roughley, S. D., & Jordan, A. M. (2011). "The Medicinal Chemist’s Toolbox: An Analysis of Reactions Used in the Pursuit of Drug Candidates." Journal of Medicinal Chemistry, 54(10), 3451–3479. Link

  • Blakemore, D. C., et al. (2018). "Organic Synthesis Provides Opportunities to Transform Drug Discovery." Nature Chemistry, 10, 383–394. Link

  • PubChem Compound Summary. "3-(3-Fluorophenoxy)piperidine." National Center for Biotechnology Information. Link

Sources

Application Note: 3-(3-Fluorophenoxy)piperidine Hydrochloride for Probing Sigma-1 Receptor-Mediated Cellular Mechanisms

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the use of 3-(3-Fluorophenoxy)piperidine hydrochloride as a pharmacological probe, specifically focusing on its utility in interrogating Sigma-1 Receptor (


R)  signaling and Endoplasmic Reticulum (ER)-Mitochondria crosstalk .


R)
Secondary Targets:  Monoamine Transporters (SERT/NET) - Structural Pharmacophore

Introduction & Pharmacological Significance[1][2]

3-(3-Fluorophenoxy)piperidine hydrochloride represents a "privileged scaffold" in medicinal chemistry, structurally characterized by a piperidine ring ether-linked to a fluorinated phenyl group. While often utilized as a high-value intermediate in the synthesis of antidepressants (e.g., serotonin reuptake inhibitors), its intrinsic pharmacological value lies in its high affinity for the Sigma-1 Receptor (


R) .

Unlike classical GPCR ligands, this compound targets the


R, a ligand-operated chaperone protein located at the Mitochondria-Associated Membrane (MAM)  of the Endoplasmic Reticulum.
Why Use This Probe?
  • Structural Specificity: The meta-fluoro substitution on the phenoxy ring enhances metabolic stability and lipophilicity, facilitating membrane permeability required to reach intracellular MAM compartments.

  • Mechanism Interrogation: It serves as a vital tool to modulate the chaperone activity of

    
    R, which regulates calcium (
    
    
    
    ) transfer from the ER to mitochondria. This process is critical for cellular bioenergetics, autophagy, and survival under oxidative stress.

Mechanistic Insight: The MAM Interface

The primary utility of 3-(3-Fluorophenoxy)piperidine HCl is to probe the "gating" of calcium signaling at the MAM.

  • Resting State:

    
    R forms a complex with the chaperone BiP (GRP78) on the ER membrane.
    
  • Activation/Ligand Binding: Upon binding with the piperidine probe,

    
    R dissociates from BiP.
    
  • Functional Effect: The activated

    
    R stabilizes the Inositol 1,4,5-trisphosphate receptor type 3 (IP3R3 ), preventing its degradation and facilitating efficient 
    
    
    
    flux into the mitochondria via the Voltage-Dependent Anion Channel (VDAC).
  • Outcome: Enhanced mitochondrial ATP production and suppression of ER stress-induced apoptosis.

Pathway Visualization

The following diagram illustrates the signal transduction pathway interrogated by this compound.

Sigma1_Pathway cluster_ER Endoplasmic Reticulum (ER) cluster_Cyto cluster_Mito Mitochondria BiP BiP (GRP78) Sigma1_Inactive Sigma-1R (Inactive) Sigma1_Inactive->BiP Bound (Resting) IP3R IP3R Channel Sigma1_Inactive->IP3R Chaperone Interaction (Stabilization) Calcium Ca2+ Flux IP3R->Calcium Release Probe 3-(3-Fluorophenoxy) piperidine HCl Probe->Sigma1_Inactive Ligand Binding VDAC VDAC Calcium->VDAC Uptake ATP ATP Production VDAC->ATP Bioenergetics

Caption: Figure 1. Mechanism of Action at the Mitochondria-Associated Membrane (MAM). The probe binds Sigma-1R, modulating IP3R-mediated Calcium transfer.

Experimental Protocols

Protocol A: Reagent Preparation & Handling

Objective: Ensure consistent solubility and stability of the hydrochloride salt.

ParameterSpecificationNotes
Molecular Weight ~231.7 g/mol Varies slightly based on hydration state.
Solvent DMSO (Dimethyl sulfoxide)Primary stock solvent (up to 100 mM).
Aqueous Buffer PBS or HBSSSoluble up to 10 mM; pH sensitive.
Storage -20°C (Desiccated)Hygroscopic. Protect from moisture.

Step-by-Step Preparation:

  • Weighing: Weigh 2.3 mg of 3-(3-Fluorophenoxy)piperidine HCl in a humidity-controlled environment.

  • Primary Stock (100 mM): Dissolve in 100

    
    L of sterile, anhydrous DMSO. Vortex for 30 seconds until clear.
    
  • Working Solution: Dilute the Primary Stock 1:1000 in culture media to achieve a 100

    
    M  working concentration. Further serial dilutions (1 nM – 10 
    
    
    
    M) should be made in media immediately prior to use.
  • Vehicle Control: Prepare a matched DMSO control (0.1% v/v final concentration).

Protocol B: Competitive Binding Assay (Validation)

Objective: To confirm the affinity of the probe for


R versus 

R or SERT.

Materials:

  • Membrane Source: Rat liver membranes or HEK293 cells overexpressing human

    
    R.
    
  • Radioligand:

    
    (+)-Pentazocine (Specific for 
    
    
    
    R).
  • Non-specific blocker: Haloperidol (10

    
    M).
    

Workflow:

  • Incubation: Incubate membrane homogenates (50

    
    g protein) with 3 nM 
    
    
    
    (+)-Pentazocine and varying concentrations (
    
    
    to
    
    
    M) of 3-(3-Fluorophenoxy)piperidine HCl .
  • Buffer: 50 mM Tris-HCl, pH 7.4. Incubate for 120 minutes at 37°C.

  • Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester.

  • Readout: Liquid scintillation counting.

  • Analysis: Plot displacement curves to calculate

    
    . A 
    
    
    
    nM confirms high affinity suitable for functional probing.
Protocol C: Mitochondrial Calcium Imaging (Functional)

Objective: To determine if the probe acts as a


R agonist (enhancing 

flux) or antagonist.

Materials:

  • Cells: CHO or SH-SY5Y neuroblastoma cells.

  • Sensor: Rhod-2 AM (Mitochondrial

    
     indicator) or Cytosolic Fluo-4 AM.
    
  • Stimulus: ATP (100

    
    M) or Bradykinin to trigger ER 
    
    
    
    release.

Step-by-Step Methodology:

  • Loading: Seed cells in confocal dishes. Load with 4

    
    M Rhod-2 AM for 45 mins at 37°C. Wash 3x with HBSS.
    
  • Pre-treatment: Incubate cells with 3-(3-Fluorophenoxy)piperidine HCl (100 nM - 1

    
    M) for 30 minutes.
    
    • Control: Vehicle (0.1% DMSO).

    • Antagonist Control: NE-100 (1

      
      M) if testing for antagonism.
      
  • Baseline Imaging: Acquire baseline fluorescence (

    
    ) for 60 seconds using 543 nm excitation.
    
  • Stimulation: Add ATP (100

    
    M) to induce IP3R-mediated ER 
    
    
    
    release.
  • Acquisition: Record fluorescence intensity (

    
    ) for 300 seconds.
    
  • Data Analysis:

    • Calculate

      
      .
      
    • Interpretation: If the probe is an agonist , the mitochondrial

      
       peak will be higher than control (due to IP3R stabilization). If it is an antagonist , the peak will be attenuated or unchanged compared to a known agonist response.
      

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Precipitation in Media High concentration / pH shockDo not exceed 100

M in aqueous media. Dilute slowly with vortexing.
No Biological Effect Low

R expression
Verify receptor expression in your cell line via Western Blot (anti-Sig1R antibody).
High Background Toxicity Off-target amine effectsThe piperidine moiety can affect lysosomal pH. Keep exposure < 24h for signaling studies.
Inconsistent

Data
Dye leakageUse probenecid (2.5 mM) in the assay buffer to prevent dye extrusion.

References

  • Hayashi, T., & Su, T. P. (2007). Sigma-1 receptor chaperones at the ER-mitochondrion interface regulate Ca2+ signaling and cell survival. Cell, 131(3), 596-610. Link

  • BenchChem. (2023). 3-(3-Fluorophenoxy)piperidine Hydrochloride Product Information and Biological Activity. Link

  • PubChem. (2023).[1] Compound Summary: 3-(3-Fluorophenoxy)piperidine.[2][3][4][5] National Library of Medicine. Link

  • Nguyen, L., et al. (2015). Role of Sigma-1 Receptors in Neurodegenerative Diseases. Journal of Pharmacological Sciences, 127(1), 17-29. Link

  • ChemicalBook. (2023). 3-(3-Fluorophenoxy)piperidine Hydrochloride Safety and Properties. Link

Disclaimer: This document is for research use only. The compound described is a potent chemical probe and should be handled with appropriate personal protective equipment (PPE) in a certified laboratory.

Sources

Troubleshooting & Optimization

3-(3-Fluorophenoxy)piperidine hydrochloride solubility issues in buffers

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Technical Support Center Subject: Technical Guide: Optimizing Solubility of 3-(3-Fluorophenoxy)piperidine Hydrochloride in Biological Buffers

Executive Summary

This guide addresses solubility challenges associated with 3-(3-Fluorophenoxy)piperidine hydrochloride (CAS: 3202-36-6 / 100240-20-8 analog), a lipophilic amine salt frequently used in receptor binding and enzyme inhibition assays.[1]

Users often report precipitation when diluting concentrated stocks into neutral biological buffers (e.g., PBS pH 7.4).[1] This phenomenon is typically driven by two convergent factors: the Common Ion Effect (high chloride concentration) and kinetic precipitation of the lipophilic free base during solvent exchange.

Part 1: The Physicochemical Landscape

To troubleshoot effectively, we must understand the molecule's behavior in solution.

PropertyValue (Approx.)Implication
Structure Secondary Amine (Piperidine) + Fluorophenoxy EtherAmphiphilic: Hydrophilic head (amine), Lipophilic tail (fluorophenoxy).[1]
pKa (Base) ~9.5 – 10.5At pH 7.4, the molecule is >99% protonated (cationic).[1]
Salt Form Hydrochloride (HCl)Soluble in water/acid; solubility decreases in high [Cl⁻] solutions.[1]
LogP ~2.5 – 3.0Moderate lipophilicity; the uncharged free base has poor aqueous solubility.
The Core Conflict: Solubility vs. Physiology

While the compound is ionized at pH 7.4, the presence of the hydrophobic fluorophenoxy group limits the intrinsic solubility of the salt. When you introduce the HCl salt into Phosphate Buffered Saline (PBS) , you introduce it to a high concentration of Sodium Chloride (~137 mM NaCl).[1]

Mechanism of Failure (The Common Ion Effect):



In pure water, 

is low (only from the drug).[1] In PBS,

is high.[1] To maintain the equilibrium constant (

), the maximum concentration of the drug cation (

) must decrease.[1] If your target concentration exceeds this new limit, the HCl salt precipitates.

Part 2: Troubleshooting Guide (Q&A)

Q1: I dissolved the powder in DMSO, but it precipitates immediately upon adding to PBS. Why?

Diagnosis: You are experiencing "Dilution Shock." Explanation: DMSO is a polar aprotic solvent that solvates the hydrophobic fluorophenoxy tail well. When you rapidly dilute into an aqueous buffer, the solvent environment changes instantly. Water molecules form structured cages around the hydrophobic groups (hydrophobic effect).[1] If the local concentration during mixing exceeds the kinetic solubility limit, the compound aggregates before it can fully disperse and ionize. Solution:

  • Vortex while adding: Do not add the stock to a static buffer. Vortex the buffer while slowly adding the DMSO stock to ensure rapid dispersion.

  • Intermediate Step: Dilute the DMSO stock 1:10 with water (not buffer) first, then dilute that into the final buffer. This lowers the ionic strength shock.

Q2: Why does the solution turn cloudy in PBS but stays clear in Water?

Diagnosis: Common Ion Effect (Salting Out). Explanation: As detailed in Part 1, PBS contains ~150 mM Chloride ions. Since your compound is an HCl salt, the excess chloride drives the equilibrium back toward the solid salt form. Solution:

  • Switch Buffers: Use a buffer with a different anion and lower ionic strength. Tris-Acetate or HEPES (low salt) are excellent alternatives.[1] Avoid buffers with high chloride or phosphate concentrations if possible.

  • Reduce Concentration: Determine if your assay truly requires high micromolar concentrations. Often, the solubility limit in PBS is <100 µM.

Q3: Can I heat the solution to dissolve the precipitate?

Diagnosis: Risky Procedure. Explanation: Heating may dissolve the precipitate temporarily (thermodynamic solubility increases with T). However, upon cooling to room temperature or 37°C for the assay, the compound is likely to re-precipitate, often as micro-crystals that can cause false positives in optical assays (scattering light) or false negatives (loss of effective concentration).[1] Solution:

  • Sonication: Use mild sonication (bath sonicator) at room temperature instead of heat.[1] If it doesn't dissolve after 5 minutes of sonication, you are above the solubility limit for that buffer.

Part 3: Recommended Protocols

Protocol A: Preparation of Stable Assay Stocks

Target: Prepare a 10 mM Stock Solution.

  • Solvent Choice:

    • Preferred: DMSO (Dimethyl Sulfoxide).[1] It prevents hydrolysis and microbial growth.

    • Alternative: 50% Ethanol / 50% Water (if DMSO is incompatible with your cells).[1]

  • Dissolution:

    • Weigh the HCl salt accurately.

    • Add 80% of the calculated DMSO volume.

    • Vortex vigorously or sonicate for 30 seconds.

    • Add remaining DMSO to volume.

  • Storage: Aliquot into small amber vials and store at -20°C. Avoid repeated freeze-thaw cycles.

Protocol B: The "Step-Down" Dilution Method (To prevent crashing)

Target: 100 µM Working Solution in Buffer.

  • Start: 10 mM DMSO Stock.

  • Intermediate Dilution (10x):

    • Take 10 µL of Stock.

    • Add to 990 µL of Deionized Water (NOT Buffer).[1]

    • Result: 100 µM solution in 1% DMSO/Water. (Low ionic strength prevents salt precipitation).[1]

  • Final Dilution (Assay Plate):

    • Add the necessary concentrated buffer components (e.g., 10x HEPES) to the intermediate solution OR dilute this intermediate 1:1 into 2x Buffer.

    • Result: The compound is already solvated in water before it hits the high-salt environment.

Part 4: Visualizing the Solubility Equilibrium

The following diagram illustrates the competing forces determining whether your compound stays in solution or precipitates.

SolubilityEquilibrium SolidSalt Solid Salt (Precipitate) DissolvedSalt Dissolved Ions [R-NH+] + [Cl-] SolidSalt->DissolvedSalt Dissolution (Ksp) DissolvedSalt->SolidSalt Precipitation (Common Ion Effect) FreeBase Free Base (R-N:) DissolvedSalt->FreeBase Deprotonation (pH > pKa) FreeBase->DissolvedSalt Protonation (pH < pKa) Aggregates Amorphous Aggregates (Cloudy Solution) FreeBase->Aggregates Low Solubility in Water PBS Add PBS (High [Cl-]) PBS->DissolvedSalt Increases [Cl-] HighPH High pH (> pKa) HighPH->FreeBase Shifts Equilibrium DMSO DMSO Stock (High Conc.) DMSO->DissolvedSalt Dilution DMSO->Aggregates Kinetic Shock

Caption: Figure 1. Solubility pathways. Red arrows/nodes indicate precipitation risks. High Chloride (from PBS) pushes equilibrium left (Salt ppt), while high pH pushes equilibrium right (Free Base ppt).[1]

Part 5: Experimental Workflow for Solubility Profiling

If you are unsure of the maximum solubility for your specific assay conditions, run this validation workflow before starting valuable experiments.

Workflow Step1 Prepare 10mM Stock (in DMSO) Step2 Prepare Buffer Series (PBS, HEPES, Tris) Step1->Step2 Step3 Spike Stock into Buffers (Target: 10, 50, 100 µM) Step2->Step3 Step4 Incubate (1 hr @ RT) Step3->Step4 Step5 Measure Absorbance (600nm for Turbidity) Step4->Step5 Step6 Centrifuge & HPLC (Supernatant Quantitation) Step5->Step6 Decision Is Abs > 0.01? Step5->Decision Decision->Step3 Yes (Precipitate) Reduce Conc. Decision->Step6 No (Soluble)

Caption: Figure 2. Step-by-step solubility profiling workflow to determine the "Safe Zone" concentration.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24693918, 3-[(3-Fluorophenoxy)methyl]piperidine. Retrieved from [Link]

  • University of North Carolina (n.d.). Effects of Buffers on Biological Systems. Retrieved from [Link] (General reference for buffer selection principles).[1]

  • Stoll, D. R. (2014). Solubility of Buffers in Aqueous–Organic Eluents for Reversed-Phase Liquid Chromatography. LCGC North America. Retrieved from [Link]

Sources

3-(3-Fluorophenoxy)piperidine hydrochloride stability in aqueous solutions

[1]

Compound ID: 3-(3-Fluorophenoxy)piperidine hydrochloride CAS (HCl Salt): 1184976-95-1 CAS (Free Base): 946725-84-4 Chemical Formula: C₁₁H₁₄FNO[1][2] · HCl Molecular Weight: 231.69 g/mol [1][2][3]

Executive Summary: Stability & Solubility Profile

3-(3-Fluorophenoxy)piperidine hydrochloride is a secondary amine salt featuring a robust aryl ether linkage.[1] Its stability in aqueous solution is governed primarily by pH-dependent solubility rather than chemical degradation.[1]

  • Aqueous Stability: High (Hydrolysis-resistant ether bond).[1]

  • Solubility Limit: Highly soluble in acidic media (pH < 6.0); prone to precipitation as a free base in neutral/alkaline environments (pH > 7.5).

  • Primary Risk: Oxidative degradation of the secondary amine if stored as a free base or in solution for extended periods without inert gas shielding.

Troubleshooting Guide (Q&A)

Category A: Solubility & Precipitation Issues

Q: I dissolved the compound in PBS (pH 7.4), but the solution became cloudy after 20 minutes. Is the compound degrading? A: No, this is likely precipitation of the free base , not chemical degradation.[1]

  • Mechanism: The hydrochloride salt dissociates in water.[1] In a buffered environment like PBS (pH 7.4), the secondary amine (pKa ~9-10) exists in equilibrium with its free base form.[1] If the concentration exceeds the intrinsic solubility of the neutral free base, it will precipitate out of solution as an oil or solid.[1]

  • Solution: Acidify the solution or use a lower pH vehicle.

    • Immediate Fix: Add dilute HCl or acetic acid dropwise until the solution clears (target pH < 6.0).

    • Protocol Adjustment: For stock solutions, use water or 0.1 M HCl rather than neutral buffers. Dilute into the assay buffer immediately prior to use.

Q: What is the maximum solubility in pure water? A: As an HCl salt, solubility is typically >10 mg/mL in deionized water (pH ~5.5 due to the salt's acidity).

  • Note: Solubility decreases drastically in high-ionic-strength buffers (Salting-out effect) or at pH > 7.0.[1]

Category B: Chemical Stability & Storage[1]

Q: Can I autoclave aqueous stock solutions of this compound? A: Not recommended. While the aryl ether linkage is thermally stable, the secondary amine is susceptible to oxidation at high temperatures, and the HCl salt can cause hydrolysis of other components in a complex mixture.[1]

  • Best Practice: Use sterile filtration (0.22 µm PVDF or PES membrane) for sterilization.

Q: My LC-MS shows a small impurity peak at M+16 after 1 week of storage at 4°C. What is this? A: This is likely the N-oxide derivative formed via oxidation of the secondary amine.[1]

  • Cause: Exposure to dissolved oxygen in the aqueous solvent.[1]

  • Prevention:

    • Degas solvents (helium sparge or sonication) before preparation.[1]

    • Store stock solutions at -20°C or -80°C .

    • Blanket the vial headspace with Nitrogen or Argon gas.[1]

Q: Is the ether linkage sensitive to hydrolysis? A: No. The diaryl/alkyl-aryl ether bond is chemically inert under physiological and standard laboratory conditions (pH 1–13, < 60°C).[1] Cleavage typically requires harsh conditions (e.g., concentrated HBr or BBr₃).[1]

Experimental Protocols

Protocol 1: Preparation of High-Stability Stock Solution (10 mM)

This protocol ensures maximal solubility and minimizes oxidative degradation.[1]

Reagents:

  • 3-(3-Fluorophenoxy)piperidine HCl (Solid)[1]

  • Solvent: DMSO (anhydrous) OR 0.01 M HCl (aqueous)

Procedure:

  • Weighing: Weigh the calculated mass of the solid. Note: HCl salts are hygroscopic.[1] Weigh quickly and reseal the container immediately.

  • Dissolution:

    • Option A (DMSO - Recommended for -20°C storage): Add anhydrous DMSO to achieve 10 mM.[1] Vortex for 30 seconds.[1]

    • Option B (Aqueous - For immediate use): Add 0.01 M HCl.[1] The slight acidity prevents free-base precipitation.[1]

  • Aliquoting: Divide into single-use aliquots (e.g., 50 µL) in amber microcentrifuge tubes to protect from light.

  • Storage: Store at -20°C. Stable for 6 months (DMSO) or 1 month (Aqueous).

Protocol 2: Stability Validation (HPLC)

Objective: Verify compound integrity before critical assays.

  • Column: C18 Reverse Phase (e.g., 3.5 µm, 4.6 x 100 mm).[1]

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid[1]

    • B: Acetonitrile + 0.1% Formic Acid[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 210 nm.[1]

  • Acceptance Criteria: Purity > 95%. Main peak retention time should be consistent; watch for early-eluting peaks (N-oxides) or late-eluting peaks (dimers).[1]

Visualizations

Figure 1: Troubleshooting Logic for Aqueous Instability

StabilityLogicStartIssue: Solution is Cloudy or UnstableCheckPHStep 1: Check pH of SolutionStart->CheckPHIsBasicpH > 7.0?CheckPH->IsBasicPrecipitationDiagnosis: Free Base PrecipitationIsBasic->PrecipitationYesCheckColorStep 2: Check Color/HPLCIsBasic->CheckColorNoActionAcidAction: Acidify (pH < 6.0) or switch to DMSO stockPrecipitation->ActionAcidIsYellowYellowing or New Peak (M+16)?CheckColor->IsYellowOxidationDiagnosis: Amine OxidationIsYellow->OxidationYesStableDiagnosis: Stable(Check other assay components)IsYellow->StableNoActionArgonAction: Prepare fresh in degassed solventStore under ArgonOxidation->ActionArgon

Caption: Decision tree for diagnosing solubility vs. stability issues. Precipitation at neutral pH is the most common failure mode.[1]

Figure 2: Dissolution & Storage Workflow

WorkflowRawSolid HCl Salt(Hygroscopic)WeighWeigh Rapidly(Avoid Moisture)Raw->WeighSolventSelect SolventWeigh->SolventDMSOAnhydrous DMSO(Preferred for Stock)Solvent->DMSOLong TermWater0.01 M HCl(For Immediate Use)Solvent->WaterShort TermAliquotAliquot & Seal(Amber Vials)DMSO->AliquotWater->AliquotFreezeStore at -20°CAliquot->FreezeAliquot->Freeze

Caption: Optimal workflow for preparing stable stock solutions, highlighting solvent choice for long-term vs. short-term storage.

References

  • PubChem. (n.d.).[1][4] 3-[(3-Fluorophenoxy)methyl]piperidine.[1][4] National Center for Biotechnology Information.[1] Retrieved February 4, 2026, from [Link][1]

  • Barnes, D. M., et al. (2010).[1] Development of a Scalable Synthesis of a Serotonin Reuptake Inhibitor. (General reference for aryl-piperidine ether synthesis and stability). Journal of Organic Chemistry. [Link]

purification of 3-(3-Fluorophenoxy)piperidine hydrochloride from reaction mixture

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-3FP-PIP-HCl Status: Active Support Level: Tier 3 (Senior Application Scientist)

Executive Summary & Compound Profile

Target Molecule: 3-(3-Fluorophenoxy)piperidine hydrochloride Chemical Class: Aryloxy-substituted heterocycle / Secondary Amine Salt. Criticality: High. This scaffold is a frequent pharmacophore in CNS-active agents (e.g., serotonin modulators). Purity is essential for biological assay reproducibility.

The Purification Challenge: The synthesis typically involves ether formation (Mitsunobu or


) followed by deprotection and salt formation. The primary failure modes are:
  • Contamination: Persistence of triphenylphosphine oxide (TPPO) (if Mitsunobu used) or unreacted 3-fluorophenol.

  • Physical State: The "Oiling Out" phenomenon during HCl salt formation instead of crystallization.

  • Hygroscopicity: The HCl salt attracts atmospheric moisture, leading to deliquescence.

Standard Operating Procedure (The "Happy Path")

This workflow assumes you are starting with the crude reaction mixture after the coupling and/or deprotection step.

Phase A: The "Chemical Filter" (Acid-Base Extraction)

Rationale: This is the most robust method to separate the basic amine product from neutral (TPPO) and acidic (phenol) impurities.

  • Dissolution: Dissolve the crude residue in Ethyl Acetate (EtOAc) .

    • Note: Avoid DCM if possible; TPPO is highly soluble in DCM, making separation harder.

  • Acid Extraction: Extract the organic layer with 1M HCl (aq) (

    
    ).
    
    • Mechanism:[1][2][3][4] The piperidine nitrogen is protonated (

      
      ), moving the product to the aqueous phase. Neutral impurities (TPPO) and phenols remain in the EtOAc.
      
  • Organic Wash: Wash the combined acidic aqueous layers with fresh EtOAc (

    
    ).
    
    • Checkpoint: This removes entrained neutral organic impurities.

  • Basification: Cool the aqueous layer to

    
     and slowly basify with 4M NaOH  to pH 
    
    
    
    .
    • Observation: The solution should become cloudy as the free base oils out.

  • Recovery: Extract the cloudy aqueous mixture with Dichloromethane (DCM) (

    
    ).
    
  • Drying: Dry combined DCM layers over anhydrous

    
    , filter, and concentrate in vacuo to yield the Free Base Oil .
    
Phase B: Salt Formation & Crystallization

Rationale: Controlled precipitation to ensure a crystalline solid rather than an amorphous gum.

  • Solvation: Dissolve the Free Base Oil in a minimum volume of dry Ethanol (EtOH) or Isopropanol (IPA) .

  • Acidification: Cool to

    
    . Add HCl in Dioxane (4M)  or HCl in Diethyl Ether (2M)  dropwise with vigorous stirring.
    
    • Stoichiometry: Aim for 1.1 equivalents of HCl.

  • Crystallization:

    • If precipitate forms immediately: Stir for 30 mins at

      
      .
      
    • If no precipitate: Slowly add Diethyl Ether (

      
      )  as an anti-solvent until slight turbidity persists. Store at 
      
      
      
      overnight.
  • Isolation: Filter the white solid under

    
     atmosphere (hygroscopic risk). Wash with cold 
    
    
    
    .

Troubleshooting & FAQs

Ticket #001: "My product turned into a sticky oil/gum upon adding HCl. It won't crystallize."

Diagnosis: This is "Oiling Out," caused by supersaturation, impurities, or residual water. Corrective Action:

  • The Trituration Fix: Decant the supernatant solvent. Add fresh anhydrous Diethyl Ether or Hexane to the gum. Sonicate vigorously. The mechanical energy often forces the gum to organize into a lattice (solid).

  • The Solvent Swap: If you used Methanol, switch to Isopropanol (IPA) . Methanol is too polar and solubilizes the salt too well.

  • Seeding: If you have any previous batch of solid, add a micro-spatula tip as a seed crystal during the acid addition.

Ticket #002: "I used the Mitsunobu reaction, and I cannot get rid of Triphenylphosphine Oxide (TPPO)."

Diagnosis: TPPO is notoriously difficult to remove via chromatography alone. Corrective Action:

  • Method A (Pre-Workup): Before the Acid-Base extraction, suspend your crude residue in Hexane/Ether (1:1) and filter. TPPO is poorly soluble in hexane; your amine product (if protected) or free base might be soluble.

  • Method B (ZnCl2 Complexation): Dissolve crude in EtOH. Add

    
     (2 equiv) . TPPO forms a precipitate complex (
    
    
    
    ) which can be filtered off [1].
  • Method C (The Acid Wash): Rely strictly on Phase A (Step 2) above. TPPO is neutral and will not migrate into the aqueous HCl layer. Ensure your phase separation is clean.

Ticket #003: "The product has a pink/brown hue."

Diagnosis: Oxidation of the phenol moiety or trace aniline-like impurities. Corrective Action:

  • Perform a Charcoal Treatment on the Free Base solution (before salt formation).

  • Dissolve free base in EtOH, add Activated Carbon (5 wt%), heat to reflux for 15 mins, filter through Celite, then proceed to salt formation.

Visual Workflows (Graphviz)

Diagram 1: The Purification Logic Flow

Caption: Logical flow for isolating the amine salt while rejecting specific chemical impurities.

PurificationFlow Start Crude Reaction Mixture (Amine, Phenol, TPPO, Solvents) Dissolve Dissolve in EtOAc Start->Dissolve AcidExt Extract with 1M HCl (aq) Dissolve->AcidExt PhaseSep Phase Separation AcidExt->PhaseSep OrgLayer Organic Layer (Contains TPPO, Phenols) PhaseSep->OrgLayer Discard AqLayer Aqueous Layer (Contains Product-H+) PhaseSep->AqLayer Wash Wash with EtOAc AqLayer->Wash Basify Basify with NaOH (pH > 12) Extract into DCM Wash->Basify FreeBase Isolate Free Base Oil Basify->FreeBase SaltForm Add HCl (Dioxane/Ether) in IPA/EtOH FreeBase->SaltForm Cryst Crystallization / Filtration SaltForm->Cryst Final Pure 3-(3-Fluorophenoxy) piperidine HCl Cryst->Final

Diagram 2: Troubleshooting Decision Tree

Caption: Diagnostic tree for addressing physical state issues during salt formation.

Troubleshooting Issue Problem: Salt Formation Failed CheckState What is the physical state? Issue->CheckState Oil Sticky Oil / Gum CheckState->Oil NoPpt Clear Solution (No Solid) CheckState->NoPpt ActionOil1 Triturate with Et2O/Hexane & Sonicate Oil->ActionOil1 ActionOil2 Check Water Content (Dry Free Base more) Oil->ActionOil2 ActionSol1 Add Anti-solvent (Et2O) dropwise NoPpt->ActionSol1 ActionSol2 Cool to -20°C ActionSol1->ActionSol2 ActionSol3 Evaporate & Switch Solvent (MeOH -> IPA) ActionSol2->ActionSol3 If still no solid

Technical Data Summary

ParameterSpecification / Recommendation
Solubility (Free Base) Soluble in DCM, EtOAc, MeOH,

. Insoluble in Water.
Solubility (HCl Salt) Soluble in Water, MeOH, DMSO. Sparingly soluble in IPA. Insoluble in

, Hexane.

(Piperidine)
~11.0 (Expect protonation at pH < 9).
Hygroscopicity Moderate to High. Store in desiccator.
Preferred Salt Solvent Isopropanol (IPA) + Diethyl Ether (

) as anti-solvent.
Critical Impurity Triphenylphosphine Oxide (TPPO) - remove via Acid/Base extraction.[3][5]

References

  • Batesky, D. C., et al. (2017).[6] "Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents." Journal of Organic Chemistry. Link[5]

  • Swamy, K. C. K., et al. (2009). "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews. Link

  • Anderson, N. G. (2012). Practical Process Research & Development - A Guide for Organic Chemists. Academic Press. (Chapter on Salt Formation).[7][8] Link

  • Sigma-Aldrich. "Product Specification: 4-(3-Fluorophenoxy)piperidine hydrochloride" (Analogous compound data). Link

Sources

Technical Support Center: Troubleshooting Byproducts in 3-(3-Fluorophenoxy)piperidine Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 3-(3-Fluorophenoxy)piperidine hydrochloride. This document is designed for researchers, chemists, and drug development professionals who are actively engaged in the synthesis of this important chemical intermediate. As experienced scientists know, even well-established synthetic routes can present challenges, with byproduct formation being a primary concern affecting yield, purity, and scalability.

This guide provides in-depth, field-proven insights into common issues encountered during this synthesis. We will move beyond simple procedural steps to explore the mechanistic origins of byproducts and offer robust, validated strategies for their mitigation and removal. Our approach is grounded in chemical principles to empower you to not only solve current issues but also to anticipate and prevent future challenges.

Section 1: Overview of Synthetic Strategies & Key Control Points

The synthesis of 3-(3-Fluorophenoxy)piperidine hydrochloride is typically achieved through a multi-step sequence. The critical step is the formation of the aryl ether bond between the piperidine and fluorophenyl moieties. Two primary strategies dominate this transformation: the classical Williamson Ether Synthesis and the modern Buchwald-Hartwig C-O coupling. The general workflow is outlined below.

Synthetic_Workflow cluster_0 Core Synthesis Start 3-Hydroxypiperidine Protect Step 1: N-Protection (e.g., Boc Anhydride) Start->Protect Protected_Int N-Protected 3-Hydroxypiperidine Protect->Protected_Int Coupling Step 2: C-O Bond Formation (Williamson or Buchwald-Hartwig) Protected_Int->Coupling Coupled_Product N-Protected 3-(3-Fluorophenoxy)piperidine Coupling->Coupled_Product Deprotect Step 3: N-Deprotection (e.g., HCl) Coupled_Product->Deprotect Free_Base 3-(3-Fluorophenoxy)piperidine Deprotect->Free_Base Salt Step 4: Salt Formation (HCl) Free_Base->Salt Final_Product Final Product: Hydrochloride Salt Salt->Final_Product SN2_vs_E2 Williamson Synthesis: Competing Pathways cluster_SN2 Desired SN2 Pathway cluster_E2 Competing E2 Pathway Reactants N-Boc-3-O⁻-Piperidine + 1-Bromo-3-fluorobenzene SN2_Product Ether Product Reactants->SN2_Product Nucleophilic Attack (Good) E2_Product Benzyne Intermediate (leads to other products) Reactants->E2_Product Proton Abstraction (Bad)

preventing hydrodefluorination in fluorinated piperidine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Hydrodefluorination in Fluorinated Piperidine Synthesis Content Type: Technical Support Center (Troubleshooting Guide & FAQs) Audience: Researchers, scientists, and drug development professionals.

Current Status: Operational Topic: Preventing Hydrodefluorination (HDF) during Pyridine Reduction Lead Scientist: Dr. Aris Thorne, Senior Application Scientist

Executive Summary

Synthesizing fluorinated piperidines via the hydrogenation of fluorinated pyridines is a deceptively complex transformation. The primary failure mode is hydrodefluorination (HDF) —the cleavage of the C–F bond—which is thermodynamically driven by the formation of H–F and the high affinity of typical hydrogenation catalysts (Pd, Pt) for fluorine.

This guide provides two validated workflows to suppress HDF:

  • The Acid-Mediated Strategy: Using Brønsted acids to alter substrate electronics and prevent catalyst poisoning.

  • The Dearomatization Strategy: A boron-mediated approach for acid-sensitive substrates.

Module 1: Troubleshooting Direct Hydrogenation

Q: I am observing significant defluorination (>20%) when hydrogenating 3-fluoropyridine using Pd/C. How do I stop this?

Diagnosis: You are likely experiencing a "poisoning-activation" cycle. Fluorinated pyridines strongly coordinate to Pd surfaces via the nitrogen lone pair, poisoning the catalyst. To compensate, researchers often increase temperature or pressure. These harsher conditions breach the activation energy barrier for oxidative addition of the Pd into the C–F bond, leading to defluorination.

The Solution: Acid-Mediated Hydrogenation Switch to Pearlman’s Catalyst (Pd(OH)₂/C) in the presence of a strong Brønsted acid (HCl).

Why It Works (Mechanistic Insight):

  • Poisoning Prevention: The acid protonates the pyridine nitrogen (

    
    ), forming a pyridinium salt. This eliminates the strong N–Pd coordination, preventing catalyst poisoning.
    
  • Electronic Deactivation: Protonation renders the ring highly electron-deficient. While this makes hydrogenation harder, it significantly increases the barrier for the electron-rich metal to oxidatively add into the C–F bond (a key step in HDF).

  • Milder Conditions: Because the catalyst is not poisoned, the reaction proceeds at room temperature, staying below the thermal threshold for C–F cleavage.

Validated Protocol (Acid-Mediated):

  • Substrate: 3-Fluoropyridine (1.0 equiv)

  • Catalyst: 20 wt% Pd(OH)₂/C (0.1 equiv Pd)

  • Solvent: Methanol (0.1 M)

  • Additive: Aqueous HCl (1.1 equiv)

  • Conditions: 1 atm H₂ (balloon), Room Temperature, 16 h.

  • Workup: Filter through Celite. Basify filtrate with NaOH to liberate the free amine if needed.

Critical Note: Do not use standard Pd/C if Pd(OH)₂ is available. The hydroxide species on Pearlman's catalyst are often more active for protonated substrates.

Module 2: Handling Acid-Sensitive Substrates

Q: My substrate contains an acid-labile group (e.g., acetal, Boc). The HCl method deprotects it. What is the alternative?

Diagnosis: Direct hydrogenation requires acid to save the fluorine. Without acid, you face the HDF vs. Poisoning dilemma. You need a method that activates the pyridine ring for reduction without relying on protonation.

The Solution: Rhodium-Catalyzed Dearomatization-Hydrogenation (DAH) Utilize a two-step, one-pot protocol using pinacolborane (HBpin) and a Rhodium catalyst.[1]

Why It Works: Instead of direct hydrogenation, the borane reagent (HBpin) adds to the pyridine to form a dihydropyridine intermediate (dearomatization). This intermediate is non-aromatic and lacks the catalyst-poisoning capability of the parent pyridine, allowing mild hydrogenation without acid.

Validated Protocol (DAH Process):

  • Dearomatization:

    • Mix 3-fluoropyridine (1.0 equiv), HBpin (1.1 equiv), and [Rh(COD)Cl]₂ (2.5 mol%) in dry THF.

    • Stir at RT for 1–2 hours. The solution usually changes color, indicating complex formation.

  • Hydrogenation:

    • Without isolation, pressurize the vessel with H₂ (50 bar) or use a balloon (reaction will be slower).

    • Stir at RT for 12–24 h.

  • Workup:

    • Quench with oxidative hydrolysis (H₂O₂/NaOH) if the free amine is desired, or process the N-Bpin species directly.

Module 3: Visualizing the Decision Process

The following diagram illustrates the decision logic for selecting the correct synthesis pathway to avoid hydrodefluorination.

G Start Start: Fluorinated Pyridine Substrate CheckFG Check Functional Groups Start->CheckFG IsAcidStable Is the substrate Acid Stable? (e.g., no acetals, silyl ethers) CheckFG->IsAcidStable MethodA Method A: Acid-Mediated Hydrogenation IsAcidStable->MethodA Yes MethodB Method B: Dearomatization-Hydrogenation (DAH) IsAcidStable->MethodB No ConditionsA Pd(OH)2/C + HCl (aq) + H2 Solvent: MeOH MethodA->ConditionsA MechA Mechanism: Protonation prevents N-poisoning & C-F activation ConditionsA->MechA ConditionsB [Rh(COD)Cl]2 + HBpin + H2 Solvent: THF MethodB->ConditionsB MechB Mechanism: Borane activates ring; avoids harsh conditions ConditionsB->MechB

Figure 1: Decision tree for selecting the optimal hydrogenation protocol based on substrate stability.

Module 4: Comparative Data & Catalyst Selection

Q: Can I use PtO₂ (Adams' Catalyst)? It works for normal pyridines.

Answer: Avoid PtO₂ for fluoropyridines if possible. While PtO₂ is excellent for reducing difficult aromatics, it is also one of the most effective catalysts for hydrogenolysis (bond breaking). In our internal screenings (and literature validation), PtO₂ shows a much higher rate of defluorination compared to Pd(OH)₂/HCl.

Catalyst Performance Matrix (3-Fluoropyridine Reduction)

Catalyst SystemConversionYield (3-F-Piperidine)Defluorination (% HDF)Notes
Pd/C (Neutral) Low<10%High (>50%) Catalyst poisoning dominates; HDF occurs upon heating.
PtO₂ (Neutral) High40-50%Moderate (20-30%) Competitive HDF; difficult to control.
Pd(OH)₂/C + HCl >99% >90% <1% Protonation suppresses HDF effectively.
Rh/HBpin (DAH) >95%85-90%<5% Excellent for acid-sensitive substrates.

References

  • Wollny, K. et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis.[2] Available at: [Link]

    • Key Insight: Establishes the Pd(OH)
  • He, Y. et al. (2019). A dearomatization-hydrogenation process for the formation of all-cis-(multi)fluorinated piperidines. Nature Communications. Available at: [Link]

    • Key Insight: Details the Rh/HBpin dearomatization strategy for stereoselective and mild synthesis.
  • Gair, J. J. et al. (2021).[3][4] Palladium-Catalyzed Hydrodefluorination of Fluoroarenes. Organic Syntheses. Available at: [Link]

    • Key Insight: Provides mechanistic context on how easily Pd catalyzes HDF when not properly controlled.

Sources

Technical Support Center: 3-(3-Fluorophenoxy)piperidine Hydrochloride Stability & Degradation

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a specialized support resource for researchers working with 3-(3-Fluorophenoxy)piperidine hydrochloride . It synthesizes principles of organic degradation chemistry with specific stability profiles of aryl-ether piperidines.

Executive Technical Overview

3-(3-Fluorophenoxy)piperidine hydrochloride is a secondary amine building block often utilized in the synthesis of serotonin modulators and kinase inhibitors. Its structural integrity relies on the stability of two distinct pharmacophores: the saturated piperidine ring and the fluorinated aryl ether linkage .

While generally stable as a hydrochloride salt, this molecule exhibits specific vulnerabilities under stress conditions. The secondary amine is prone to N-oxidation and radical-mediated ring opening , while the ether linkage may undergo hydrolytic cleavage under extreme acidic stress or metabolic-mimicking oxidation.

Troubleshooting Guide (Q&A)

Q1: I am seeing "ghost peaks" (RRT ~0.8-0.9) in my HPLC chromatograms after storing samples in acetonitrile/methanol. What are these?

Diagnosis: N-Oxidation (Oxidative Stress) Technical Insight: Secondary amines like the piperidine moiety are highly susceptible to oxidation by peroxides often found in uninhibited ethers (THF) or aged acetonitrile. The "ghost peak" is likely the N-oxide variant or a hydroxylamine intermediate. Action Plan:

  • Solvent Check: Ensure your mobile phase solvents are HPLC-grade and fresh. Avoid using THF without BHT stabilizers.

  • Peroxide Test: Test your aqueous mobile phase preparation. If using ammonium acetate, ensure the salt is not old/oxidized.

  • Verification: Treat a small aliquot with a mild reducing agent (e.g., sodium metabisulfite). If the peak disappears, it is an N-oxide.

Q2: My assay purity drops significantly when the compound is subjected to 1N HCl at 60°C. Is the ether linkage cleaving?

Diagnosis: Acid-Catalyzed Ether Hydrolysis Technical Insight: While aryl ethers are generally robust, the presence of the electron-withdrawing fluorine atom on the phenyl ring can slightly activate the ether oxygen, making it susceptible to protonation and subsequent cleavage under harsh acidic thermal stress. Degradants: The primary degradants will be 3-Fluorophenol (elutes early, very polar) and 3-Hydroxypiperidine . Action Plan:

  • Monitor 3-Fluorophenol: Set your UV detector to 210 nm or 270 nm (phenol absorption).

  • pH Adjustment: If this occurs during formulation, buffer the system to pH 3.0–5.0. Avoid pH < 1.0 for extended periods at elevated temperatures.

Q3: The white solid powder has turned a faint yellow/beige color after 3 months. Is it safe to use?

Diagnosis: Salt Disproportionation & Surface Oxidation Technical Insight: Hydrochloride salts of secondary amines are hygroscopic. Moisture uptake can lead to a localized "micro-solution" on the crystal surface, causing disproportionation (loss of HCl). The free base is significantly more prone to oxidative coloration (electron-rich nitrogen) than the salt. Action Plan:

  • Karl Fischer Titration: Check water content. If >1.0%, the salt lattice is compromised.

  • Recrystallization: The color is often a trace surface impurity (ppm level). Recrystallize from Isopropanol/Ethanol to recover the white solid.

Detailed Experimental Protocols

Protocol A: Forced Degradation Study (Stress Testing)

Objective: To generate and identify potential degradants for method validation.

Stress ConditionReagent / ConditionDurationTarget DegradationExpected Mechanism
Acid Hydrolysis 1.0 N HCl, 60°C24 Hours5–20%Ether cleavage to 3-Fluorophenol
Base Hydrolysis 1.0 N NaOH, 60°C24 Hours< 5%Generally stable; check for racemization
Oxidation 3% H₂O₂, RT4–6 Hours10–30%N-Oxide formation , Ring opening
Thermal Solid state, 80°C7 Days< 2%Thermal oxidation, HCl loss
Photolytic 1.2 million lux hours24 HoursVariableDehalogenation (Loss of Fluorine)
Protocol B: Stability-Indicating HPLC Method

Objective: Separate the parent compound from its N-oxide and hydrolysis products.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.5).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient:

    • 0 min: 5% B

    • 15 min: 60% B

    • 20 min: 90% B

    • 25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 260 nm (Aromatic ring) and 210 nm (Universal).

Degradation Pathway Visualization

The following diagram illustrates the mechanistic pathways for the degradation of 3-(3-Fluorophenoxy)piperidine.

DegradationPathways Parent 3-(3-Fluorophenoxy) piperidine HCl NOxide N-Oxide Impurity (Major Oxidative) Parent->NOxide H2O2 / Peroxides (N-Oxidation) Imine Imine Intermediate (Unstable) Parent->Imine Radical Attack (α-Carbon) Phenol 3-Fluorophenol (Acidic Hydrolysis) Parent->Phenol 1N HCl, Heat (Ether Cleavage) Piperidinol 3-Hydroxypiperidine Parent->Piperidinol + Defluoro Des-Fluoro Analog (Photolytic) Parent->Defluoro UV Light (C-F Homolysis) RingOpen Amino-Aldehyde (Ring Opening) Imine->RingOpen Hydrolysis

Figure 1: Mechanistic degradation map showing Oxidative (Red), Hydrolytic (Yellow), and Photolytic (Green) pathways.

References

  • MDPI. (2016).[1] Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product. (Demonstrates oxidative pathways of piperazine/piperidine rings).

  • National Institutes of Health (NIH). (2009). Discovery and pharmacological characterization of aryl piperazine and piperidine ethers. (Structural stability context for aryl-ether piperidines).

  • University of Texas. (2023). Thermal degradation and oxidation of aqueous piperazine. (Kinetics of secondary amine ring opening and oxidation).

  • PubChem. 4-(3-Fluorophenoxy)piperidine hydrochloride Compound Summary. (Physical properties and structural identifiers).

Sources

Technical Support Center: Troubleshooting Assays with 3-(3-Fluorophenoxy)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Compound ID: 3-(3-Fluorophenoxy)piperidine hydrochloride Common Applications: CNS drug discovery (GPCR ligands, Monoamine transporter probes), Medicinal Chemistry Building Block. Chemical Class: Lipophilic Amine / Piperidine HCl Salt.

Introduction

Welcome to the technical support hub for 3-(3-Fluorophenoxy)piperidine hydrochloride . This compound presents a classic challenge in pharmacological assays: it combines a highly polar, ionizable head group (the piperidine amine) with a lipophilic tail (the fluorophenoxy moiety).

While the hydrochloride (HCl) salt form is designed to improve stability and initial water solubility, users frequently report inconsistent IC50 values, "bell-shaped" dose-response curves, and poor reproducibility between runs. These issues often stem from cationic amphiphilic behavior —leading to non-specific binding (NSB)—or salt disproportionation during dilution steps.

This guide synthesizes field-proven troubleshooting protocols to stabilize your assays.

Part 1: Physicochemical Stability & Handling (The Pre-Assay Phase)

Q: Why is my stock solution precipitating upon dilution into PBS/Media?

Diagnosis: Salt Disproportionation and "Crash Out." Although the HCl salt is water-soluble, the piperidine nitrogen has a pKa typically around 9–10. When you dilute a high-concentration DMSO stock directly into a pH 7.4 buffer (like PBS), the local buffering capacity may be overwhelmed, or the equilibrium may shift enough to generate the free base form. The free base of 3-(3-Fluorophenoxy)piperidine is significantly more lipophilic and less soluble than the salt, leading to micro-precipitation that is often invisible to the naked eye but devastating to assay concentration accuracy.

The Fix: Intermediate Dilution Step Do not jump from 100% DMSO to 100% Aqueous buffer.

  • Prepare Stock: 10 mM in 100% DMSO.

  • Intermediate Step: Dilute to 10x working concentration using a solvent mix (e.g., 50% DMSO / 50% Water) or a buffer with a slightly lower pH (pH 5–6) if the assay tolerates it, to keep the amine protonated.

  • Final Dilution: Add to the assay plate. Ensure the final DMSO concentration is <1% (or as tolerated).

Q: My compound weight seems inaccurate. Is the salt hygroscopic?

Diagnosis: Yes, Piperidine HCl salts are frequently hygroscopic. If the vial has been opened and stored at room temperature, the salt lattice likely absorbed atmospheric water. Weighing "1 mg" of "wet" salt means you are actually weighing ~0.8 mg of compound and 0.2 mg of water, introducing a systematic error in your molarity calculations.

The Fix: Desiccation and Molarity Correction

  • Storage: Store solid at -20°C in a desiccator.

  • Equilibration: Allow the vial to reach room temperature before opening to prevent condensation.

  • Correction: If precise stoichiometry is critical (e.g., Kd determination), determine the water content via TGA (Thermogravimetric Analysis) or assume a hydration factor (often hemi- or monohydrate) if an analytical certificate is unavailable.

Part 2: In Vitro Assay Variability (The Execution Phase)

Q: Why are my IC50 values shifting (e.g., 10 nM one day, 100 nM the next)?

Diagnosis: Non-Specific Binding (NSB) to Plasticware. This molecule is a Cationic Amphiphilic Drug (CAD) .[1] The positive charge (amine) interacts with negatively charged plastic surfaces, while the fluorophenoxy group drives hydrophobic adsorption. This "sticky" behavior depletes the free concentration of the drug in the well, artificially inflating the IC50 (shifting the curve to the right).

The Fix: Additives and Material Changes

  • Plasticware: Switch to Low-Binding (Silanized) plates and tips. Standard polystyrene is a "sink" for this compound.

  • Carrier Proteins: Add 0.1% BSA (Bovine Serum Albumin) or 0.01% CHAPS to your assay buffer. This "sacrificial" protein/detergent coats the plastic sites, preventing your drug from sticking.

    • Note: Ensure the BSA is "Fatty Acid Free" to avoid interfering with lipid-sensitive targets.

Q: I see a "Bell-Shaped" or incomplete dose-response curve. Why?

Diagnosis: Solubility Limit vs. Toxicity.

  • Top of curve drops off: At high concentrations (e.g., >10 µM), the compound may precipitate (turbidity), scattering light in optical assays or simply becoming unavailable to the target.

  • Cell Toxicity: In cell-based assays, high concentrations of lipophilic amines can cause lysosomal trapping (vacuolization), leading to non-specific cytotoxicity that mimics "inhibition."

The Fix: Visual Check & Range Adjustment

  • Turbidity Control: Measure absorbance at 600 nm (OD600) alongside your assay signal. A spike in OD600 at high doses confirms precipitation.

  • Range: Cap your top concentration at 10 µM. If you don't see a plateau, the compound is likely a weak binder, and pushing to 100 µM introduces artifacts.

Part 3: Troubleshooting Logic & Workflows

Visual Guide 1: Diagnosing Assay Inconsistency

Use this decision tree to isolate the root cause of your data variability.

TroubleshootingFlow Start Issue: Inconsistent IC50 / Data CheckTurbidity Check OD600 / Visual Inspection (High Conc.) Start->CheckTurbidity IsTurbid Turbid / Precipitate? CheckTurbidity->IsTurbid Precipitation Cause: Solubility Limit / pH Crash Action: Optimize Dilution Protocol IsTurbid->Precipitation Yes CheckPlateau Check Dose-Response Curve (Slope & Plateau) IsTurbid->CheckPlateau No SteepSlope Slope > 1.0 (Hill)? CheckPlateau->SteepSlope NSB_Issue Cause: Non-Specific Binding (NSB) Action: Add 0.1% BSA / Use Low-Bind Plastics SteepSlope->NSB_Issue Yes (Depletion) Drifting Result shifts between runs? SteepSlope->Drifting No StockStability Cause: Stock Degradation / Hygroscopicity Action: Make fresh stock, correct for water Drifting->StockStability Yes

Caption: Decision tree for isolating solubility vs. binding artifacts in piperidine assays.

Part 4: Optimized Experimental Protocols

Protocol A: "Anti-Crash" Serial Dilution

Standard serial dilution in aqueous buffer often fails for this compound class. Use this "DMSO-Clamp" method.

Materials:

  • Compound Stock (10 mM in DMSO)

  • Intermediate Plate (Polypropylene, V-bottom)

  • Assay Plate (Low-binding)

Step-by-Step:

  • Primary Dilution Series (100x): Perform your serial dilution (e.g., 1:3) entirely in 100% DMSO in the Intermediate Plate.

    • Why? This ensures the compound remains fully soluble during the dilution steps.

  • Transfer: Transfer 1 µL of the DMSO dilution series into 99 µL of Assay Buffer in the Assay Plate.

    • Result: Final DMSO concentration is 1%.

    • Mixing: Mix immediately and vigorously (orbital shaker, 1000 rpm, 30 sec). The rapid dispersion prevents the formation of large crystal aggregates.

  • Incubation: Allow to equilibrate for 15 minutes before adding protein/cells. This allows any "fast" non-specific binding to saturate before the reaction starts.

Protocol B: Solubility & pH Check

Run this before your main screen to define the "Safe Zone."

ParameterCondition A (Risky)Condition B (Safe)
Buffer pH pH 7.4 (PBS)pH 6.5 - 7.0 (MES/HEPES)
Additives None0.1% BSA or 0.01% Tween-20
Max Conc. > 50 µM≤ 10 µM
Plate Type Standard PolystyreneLow-Protein Binding (e.g., NBS™)
Visual Guide 2: The "Sticky" Compound Mechanism

Understanding how the molecule interacts with the assay environment.

InteractionMap cluster_0 Assay Interferences Compound 3-(3-Fluorophenoxy) piperidine HCl Plastic Plastic Surface (Hydrophobic/Anionic) Compound->Plastic NSB (Hydrophobic) Lysosome Lysosomal Trapping (Cell Assays) Compound->Lysosome pH Trapping Target Biological Target (Receptor/Enzyme) Compound->Target Specific Binding (Desired) BSA BSA / Detergent BSA->Plastic Blocks Sites

Caption: Mechanism of assay interference. BSA/Detergents block the "red" pathways, forcing the compound toward the target.

References

  • Di, L., & Kerns, E. H. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Standard reference for solubility and physicochemical properties in drug discovery).
  • Kramer, S. D., et al. (2013). "Lysosomal Sequestration (Trapping) of Lipophilic Amine (Cationic Amphiphilic) Drugs in Immortalized Human Hepatocytes." Journal of Pharmaceutical Sciences. (Mechanisms of lipophilic amine trapping).

  • Sigma-Aldrich Technical Bulletin. "HPLC Troubleshooting Guide: Salt Precipitation." (General principles of salt handling and precipitation).

  • PubChem Compound Summary. "3-[(3-Fluorophenoxy)methyl]piperidine."[2] (Structural and property data for analogs).

  • WuXi AppTec DMPK. "Nonspecific Binding: Main Factors of Occurrence and Strategies." (Strategies for mitigating NSB in assays).

Sources

Technical Support Center: 3-(3-Fluorophenoxy)piperidine HCl Stability Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured to function as a specialized support center for researchers working with 3-(3-Fluorophenoxy)piperidine hydrochloride . It synthesizes chemical first principles with pharmaceutical stability guidelines (ICH Q1A/Q1B) to address the specific vulnerabilities of aryl-piperidine ethers.

Technical Overview & Chemical Vulnerabilities[1]

To troubleshoot stability issues effectively, one must understand the molecule's "pain points."[1] 3-(3-Fluorophenoxy)piperidine hydrochloride consists of a piperidine ring (secondary amine) linked to a fluorinated aromatic ring via an ether bond.[1]

Core Chemical Characteristics
FeatureChemical NatureStability Implication
Piperidine Nitrogen Secondary Amine (

)
pH Sensitive. Protonated (stable/soluble) at acidic pH; Deprotonated (reactive/insoluble) at basic pH.[1] Prone to N-oxidation.[1]
Ether Linkage Aryl-Alkyl EtherGenerally robust.[1] Resistant to hydrolysis under mild conditions but susceptible to cleavage under strong acidic stress (e.g., concentrated HBr/HI) or metabolic O-dealkylation.[1]
HCl Salt Form Ionic Crystal LatticeProvides high water solubility and oxidative stability in the solid state.[1] Hygroscopic risk: HCl salts can absorb moisture, leading to hydrolysis or physical instability (deliquescence).[1]

pH Impact Analysis: The Stability Spectrum

The stability of this compound is binary: it behaves like a stable salt in acid and a reactive lipophile in base.[1]

Zone A: Acidic Environment (pH 1.0 – 6.0)
  • State: The molecule exists predominantly as the piperidinium cation (

    
    ).[1]
    
  • Solubility: High aqueous solubility.[1]

  • Stability: Maximal chemical stability.[1] The positive charge on the nitrogen reduces nucleophilicity, protecting it from oxidative attack.[1]

  • Risk: Nitrosamine Formation. If nitrites (impurities in excipients or water) are present, secondary amines can form carcinogenic N-nitrosamines even at acidic pH.[1]

Zone B: Neutral to Basic Environment (pH > 8.0)[1]
  • State: Transition to the free base (

    
    ).
    
  • Solubility: Drastic reduction.[1] The free base is lipophilic and likely to precipitate from aqueous buffers.[1]

  • Stability: Reduced.[1] The lone pair on the nitrogen is now exposed, making it susceptible to:

    • N-Oxidation: Reaction with dissolved oxygen or peroxides to form the N-oxide.[1]

    • Adsorption: The free base may stick to glass or plastic container walls, causing "potency loss" in assays.[1]

Troubleshooting Guide (Q&A)

Issue 1: "My solution turned cloudy/precipitated during the dissolution or buffer exchange."

Diagnosis: pH-Induced Disproportionation. You likely exceeded the


 of the piperidine nitrogen (approx. 10-11).[1] At pH > 8, the equilibrium shifts toward the free base, which has poor water solubility.[1]
Corrective Action: 
  • Maintain pH < 6.0 for aqueous stock solutions.[1]

  • If a physiological pH (7.[1]4) is required, use a co-solvent (e.g., DMSO, Ethanol) or a cyclodextrin carrier to maintain solubility of the free base fraction.[1]

  • Check Buffer Capacity: Ensure your buffer is strong enough to counter the acidity of the HCl salt being dissolved.[1]

Issue 2: "I see a new impurity peak (RRT ~1.1) developing in my samples over time."

Diagnosis: N-Oxidation (Oxidative Degradation). Secondary amines are prone to oxidation, especially in the free base form or in the presence of radical initiators (light, metal ions).[1] Corrective Action:

  • Degas solvents to remove dissolved oxygen.[1]

  • Add Antioxidants: Consider adding EDTA (to chelate metals) or sodium metabisulfite if compatible with your assay.[1]

  • Protect from Light: Store solutions in amber vials to prevent photo-initiated oxidation.[1]

Issue 3: "My assay results show lower concentration than expected, but no degradation peaks are visible."

Diagnosis: Surface Adsorption. The free base form (generated if the diluent pH is too high) is lipophilic and can adsorb to the walls of HPLC vials, pipette tips, or filtration membranes.[1] Corrective Action:

  • Acidify Diluent: Ensure your HPLC diluent contains 0.1% Formic Acid or TFA to keep the molecule protonated and soluble.[1]

  • Material Selection: Use low-binding polypropylene vials or silanized glass.

Visualizing the Degradation Pathways[1][2]

The following diagram illustrates the critical pH-dependent transitions and degradation risks for 3-(3-Fluorophenoxy)piperidine.

StabilityPathways Salt Protonated Salt (pH < 7) Stable & Soluble FreeBase Free Base (pH > 8) Insoluble & Reactive Salt->FreeBase Deprotonation (pH > pKa) Nitrosamine N-Nitrosamine (Genotoxic Impurity) Salt->Nitrosamine Nitrites (NO2-) Trace Impurity FreeBase->Salt Protonation (pH < pKa) NOxide N-Oxide (Degradation Product) FreeBase->NOxide Oxidation (Peroxides/O2) FreeBase->Nitrosamine Nitrosation

Caption: Figure 1. pH-dependent species interconversion and primary degradation pathways (N-oxidation and Nitrosation).[1]

Standardized Forced Degradation Protocol

To empirically validate the stability profile in your specific matrix, perform this forced degradation study.

Reagents Required
  • 0.1 N HCl (Acid Stress)

  • 0.1 N NaOH (Base Stress)

  • 3% Hydrogen Peroxide (

    
    ) (Oxidative Stress)
    
  • HPLC Mobile Phase (Acidified)

Workflow Step-by-Step
StepActionCritical Technical Note
1. Preparation Prepare a 1 mg/mL stock solution of the compound in water or methanol.[1]Ensure the stock is clear.[1] If using water, pH will be acidic due to HCl salt.[1]
2. Acid Stress Mix 1 mL Stock + 1 mL 0.1 N HCl.[1] Incubate at 60°C for 4 hours.Expectation: Minimal degradation. This simulates gastric stability.[1]
3. Base Stress Mix 1 mL Stock + 1 mL 0.1 N NaOH. Incubate at 60°C for 4 hours.Warning: Precipitation is likely.[1] Add Acetonitrile (50% v/v) to maintain solubility during stress.[1]
4. Oxidative Stress Mix 1 mL Stock + 1 mL 3%

.[1] Incubate at Room Temp for 2 hours.
Expectation: Formation of N-oxide (M+16 peak in MS).[1] Secondary amines are highly sensitive to this.[1]
5. Quenching Neutralize Acid/Base samples to pH 7.[1]0. Add reducing agent (e.g., Methionine) to oxidative sample.[1]Quenching prevents reaction from continuing in the autosampler.
6.[1] Analysis Analyze via HPLC-UV/MS using an acidic mobile phase (e.g., 0.1% Formic Acid).[1]Acidic mobile phase ensures sharp peaks for amine compounds.[1]

References

  • International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[1] (2003).[1] Defines the core requirements for stress testing.

  • Sluggett, G. W., et al. "Artifactual degradation of secondary amine-containing drugs during accelerated stability testing when saturated sodium nitrite solutions are used for humidity control."[1][2][3] Journal of Pharmaceutical and Biomedical Analysis 149 (2018): 206-213.[1][2] (Highlights the nitrosamine risk for secondary amines).

  • PubChem. Compound Summary: Piperidine.[1][4][5] (General chemical properties of the piperidine pharmacophore).

    • [5]

  • Baertschi, S. W., et al. Pharmaceutical Stress Testing: Predicting Drug Degradation.[1] 2nd Edition.[1] Informa Healthcare.[1] (Authoritative text on mechanisms like N-oxidation).

Sources

storage and handling best practices for 3-(3-Fluorophenoxy)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a specialized support center for 3-(3-Fluorophenoxy)piperidine hydrochloride . It is designed for researchers requiring high-fidelity protocols for storage, handling, and troubleshooting.[1]

CAS: 1184976-95-1 | Formula: C₁₁H₁₄FNO[1] · HCl | M.W.: 231.69 g/mol

Module 1: Storage Protocols (The "Pre-Experiment" Phase)

Q: What is the absolute optimal storage condition for long-term stability? A: For storage exceeding 30 days, store the neat solid at -20°C in a dedicated desiccator. Piperidine hydrochloride salts are prone to hygroscopicity .[1][2] The presence of the ether linkage (phenoxy group) and the secondary amine hydrochloride makes the crystal lattice susceptible to moisture uptake, which can lead to hydrolysis or physical degradation (deliquescence) over time.[1]

  • Primary Container: Amber glass vial with a PTFE-lined screw cap (avoids leaching from plastics).[1]

  • Secondary Barrier: Sealed Mylar bag or a secondary jar containing active desiccant (e.g., Drierite™ or silica gel).[1]

Q: Can I store the compound at room temperature? A: Only for short durations (<2 weeks) and only if the ambient humidity is strictly controlled (<40% RH). Exposure to ambient moisture will cause the free-flowing powder to clump or turn into a viscous oil ("goo").[1] If this happens, the molar mass calculation for your experiments will be inaccurate due to water weight.[1]

Visualization: Storage Decision Tree

StorageProtocol Start Received Compound Duration Intended Usage Period? Start->Duration ShortTerm < 2 Weeks Duration->ShortTerm LongTerm > 2 Weeks / Archive Duration->LongTerm RoomTemp Room Temp (20-25°C) Desiccator Cabinet ShortTerm->RoomTemp Freezer -20°C Freezer Double Sealed w/ Desiccant LongTerm->Freezer Check Check Humidity Indicator (Replace if Pink) RoomTemp->Check Freezer->Check

Figure 1: Decision logic for preserving chemical integrity based on usage frequency.

Module 2: Handling & Solubilization (The "Active" Phase)

Q: What is the best solvent for preparing stock solutions? A: Dimethyl Sulfoxide (DMSO) is the gold standard for this compound class.

  • Solubility: Typically >100 mM in DMSO.[1]

  • Stability: DMSO stocks stored at -20°C are stable for 3–6 months.[1]

  • Water Solubility: The hydrochloride salt is water-soluble, but aqueous solutions are prone to microbial growth and hydrolysis over time.[1] Always prepare aqueous working solutions fresh.[1]

Q: How do I prevent the "Static Fly-Away" effect when weighing? A: Fluorinated salts often exhibit high static electricity.[1]

  • Anti-Static Gun: Use a Zerostat gun on the weighing boat before dispensing.[1]

  • Balance Environment: Place an ionizing bar inside the balance chamber.

  • Technique: Do not use plastic spatulas; use stainless steel or micro-spoons to minimize charge transfer.

Q: My compound turned into a sticky oil on the weigh paper. Is it ruined? A: It has likely deliquesced (absorbed water).

  • Recovery: If the chemical purity is still high (verify via LC-MS), you can redissolve the entire oily mass in a known volume of DMSO to create a stock solution.[1] Calculate concentration based on the original dry weight if known, or re-quantify using an internal standard (qNMR).

  • Prevention: Weigh quickly and recap the vial immediately. Do not leave the vial open on the bench.

Physicochemical Data Profile
PropertyValue / CharacteristicNote
Appearance White to off-white solidMay yellow slightly upon oxidation
Solubility (Water) Soluble (>10 mg/mL)pH dependent; lower solubility at pH > 8
Solubility (DMSO) High (>50 mg/mL)Recommended for stock solutions
Solubility (Ethanol) ModerateGood for intermediate dilutions
Hygroscopicity HighCritical Handling Factor

Module 3: Troubleshooting Common Issues

Q: I see a precipitate when diluting my DMSO stock into cell culture media. Why? A: This is "Crash-out," caused by the drastic change in polarity or pH.[1]

  • Mechanism: The hydrochloride salt dissociates. If the media pH is basic (pH 7.4), the piperidine amine may deprotonate to its free base form, which is significantly more lipophilic (due to the fluorophenoxy group) and less soluble in water.[1]

  • Solution:

    • Stepwise Dilution: Dilute DMSO stock into PBS (pH 7.4) rapidly with vortexing, rather than adding dropwise which creates local high-concentration pockets.

    • Limit DMSO: Keep final DMSO concentration < 0.5% (v/v).

    • Acidification (Optional): Ensure the buffer is not too basic; the salt form is stabilized at pH < 7.

Q: The solid has turned yellow. Can I still use it? A: A slight yellowing indicates minor surface oxidation of the amine or trace impurities (phenolic oxidation).[1]

  • Protocol: Check purity via HPLC. If purity is >95%, it is likely usable for biological assays but may interfere with fluorescence-based readouts.[1] If >98% purity is required (e.g., for crystallography or kinetics), recrystallization from ethanol/ether is recommended.[1]

Visualization: Troubleshooting Logic

Troubleshooting Issue Observed Issue Precipitation Precipitate in Media Issue->Precipitation Goo Solid turned to Gel/Oil Issue->Goo Yellow Yellow Discoloration Issue->Yellow Action1 Check pH (is it >8?) Reduce DMSO % Precipitation->Action1 Action2 Dissolve in DMSO Quantify via qNMR Goo->Action2 Action3 Run LC-MS Recrystallize if <95% Yellow->Action3

Figure 2: Diagnostic workflow for resolving common experimental deviations.

Module 4: Safety & Disposal (HSE)

Q: What are the primary hazards? A: Treat as a Skin & Eye Irritant (H315, H319) and Respiratory Irritant (H335).[1]

  • Fluorine Hazard: While the C-F bond is stable, combustion can release toxic hydrogen fluoride (HF).[1] Do not autoclave waste containing high concentrations of this compound.[1]

  • Acute Toxicity: Like many piperidines, assume potential oral toxicity (H301/H302 category).[1] Avoid inhalation of dust.[1]

Q: How do I dispose of the stock solutions? A:

  • DMSO Stocks: Dispose of as Halogenated Organic Waste .[1] Do not mix with general organic solvents if your facility segregates halogenated waste (due to the Fluorine atom).

  • Aqueous Waste: Neutralize and dispose of via hazardous aqueous waste streams.[1]

References
  • PubChem. Compound Summary: Piperidine hydrochloride (General Analog Data). National Library of Medicine.[1] Available at: [Link]

Sources

Technical Support Center: Overcoming Poor Oral Bioavailability of Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing the challenges associated with the oral bioavailability of piperidine derivatives. The piperidine scaffold is a cornerstone in modern medicinal chemistry, integral to numerous approved drugs.[1][2][3] However, its physicochemical properties can often lead to significant hurdles in achieving adequate oral absorption, posing a considerable challenge for researchers and drug developers.

This guide is structured to provide you with both foundational knowledge and actionable troubleshooting strategies. We will delve into the underlying reasons for poor bioavailability and explore a range of solutions, from medicinal chemistry modifications to advanced formulation techniques.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions that arise during the development of piperidine-containing drug candidates.

Q1: Why do many piperidine derivatives exhibit low oral bioavailability?

Poor oral bioavailability in piperidine derivatives often stems from a combination of factors:

  • Poor Aqueous Solubility: Many piperidine derivatives, especially those with complex substitutions, are lipophilic and have low water solubility.[4] This is a primary rate-limiting step for absorption, as a drug must be in solution to pass through the intestinal membrane. Over 70% of new chemical entities face this solubility challenge.[5]

  • Extensive First-Pass Metabolism: The piperidine ring can be susceptible to metabolism by cytochrome P450 (CYP) enzymes in the liver and intestinal wall.[6][7][8] This "first-pass effect" can significantly reduce the amount of active drug that reaches systemic circulation.

  • Efflux by Transporters: Piperidine derivatives can be substrates for efflux transporters like P-glycoprotein (P-gp), which are present in the intestinal epithelium.[9][10] These transporters actively pump the drug back into the intestinal lumen, limiting its net absorption.[9][10][11]

  • pH-Dependent Solubility: The basic nitrogen atom in the piperidine ring means that the solubility of these compounds can be highly dependent on the pH of the gastrointestinal tract. This can lead to variable absorption as the drug moves from the acidic environment of the stomach to the more neutral pH of the intestine.[12]

Q2: What are the primary metabolic pathways for piperidine derivatives?

The metabolic stability of the piperidine scaffold is influenced by its substitution pattern.[1] Common metabolic transformations include:

  • N-dealkylation: This is a predominant metabolic pathway for many drugs containing a 4-aminopiperidine moiety.[13]

  • Oxidative Hydroxylation: The liver can introduce hydroxyl groups onto the piperidine ring through the action of CYP450 enzymes.[6]

  • Ring Contraction: While less common, enzymatic ring contraction of piperidine drugs can occur.[14]

Understanding the primary metabolic soft spots of your specific derivative is crucial for designing strategies to improve its metabolic stability.

Q3: What is the "Rule of Five" and how does it apply to my piperidine derivative?

Lipinski's Rule of Five is an empirical guideline to assess the druglikeness of a compound and its potential for good oral absorption. It states that poor absorption or permeation is more likely when a compound has:

  • More than 5 hydrogen bond donors

  • More than 10 hydrogen bond acceptors

  • A molecular weight greater than 500 Daltons

  • A calculated logP (cLogP) greater than 5

While not a strict rule, it serves as a useful early indicator. If your piperidine derivative violates two or more of these rules, you may need to proactively address potential bioavailability issues.

Troubleshooting Guides: From Problem to Solution

This section provides in-depth, step-by-step guidance to diagnose and resolve common experimental hurdles related to the poor oral bioavailability of piperidine derivatives.

Guide 1: Low Aqueous Solubility

Problem: Your piperidine derivative shows poor solubility in aqueous media, leading to low and variable absorption in preclinical studies.

Causality: For a drug to be absorbed, it must first dissolve in the gastrointestinal fluids. Poor solubility is a direct bottleneck to this process, often categorized under the Biopharmaceutics Classification System (BCS) as Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).[5]

Troubleshooting Workflow:

Caption: Decision workflow for addressing poor solubility.

Experimental Protocols:

1. Prodrug Approach:

  • Concept: Chemically modify the piperidine derivative to create a more soluble "prodrug" that converts back to the active parent drug in the body.[15][16][17] This involves adding a polar promoiety that can be cleaved by enzymes in the plasma or liver.[18]

  • Protocol:

    • Identify a suitable functional group on your piperidine derivative for modification (e.g., a hydroxyl or amine group).

    • Synthesize a series of prodrugs with different water-soluble promoieties (e.g., phosphates, amino acids, polyethylene glycol).

    • Characterize the aqueous solubility of each prodrug compared to the parent compound.

    • Assess the chemical stability of the prodrugs in simulated gastric and intestinal fluids.

    • Evaluate the enzymatic conversion of the prodrugs to the active drug using liver microsomes or plasma.

    • Select the most promising prodrug for in vivo pharmacokinetic studies.

2. Formulation Strategies:

  • Particle Size Reduction (Micronization/Nanonization): Decreasing the particle size increases the surface area, which can enhance the dissolution rate.[4][19]

    • Protocol (Wet Media Milling for Nanocrystals):

      • Prepare a suspension of the piperidine derivative in a liquid medium with a stabilizer.

      • Introduce the suspension into a milling chamber containing grinding media (e.g., ceramic beads).

      • Apply high energy to the media to fracture the drug crystals down to the nanometer scale (typically 100-400 nm).[20]

      • Characterize the particle size distribution using techniques like dynamic light scattering.

      • Perform in vitro dissolution studies to compare the dissolution rate of the nanocrystals to the unmilled drug.

  • Lipid-Based Formulations: These formulations present the drug in a solubilized state, bypassing the dissolution step.[5][21]

    • Self-Emulsifying Drug Delivery Systems (SEDDS):

      • Screen various oils, surfactants, and co-solvents for their ability to solubilize your piperidine derivative.

      • Construct ternary phase diagrams to identify the optimal ratios of oil, surfactant, and co-solvent that form a stable microemulsion upon dilution with aqueous media.

      • Prepare the SEDDS formulation by mixing the components until a clear solution is formed.

      • Characterize the droplet size and self-emulsification time upon addition to water.

      • Conduct in vitro dissolution and permeability studies using models like the Caco-2 cell monolayer.[22]

  • Amorphous Solid Dispersions (ASDs):

    • Concept: Dispersing the drug in a polymer matrix in an amorphous (non-crystalline) state can significantly increase its apparent solubility.

    • Protocol (Spray Drying):

      • Dissolve the piperidine derivative and a suitable polymer (e.g., HPMC, PVP) in a common solvent.

      • Spray the solution into a drying chamber where the solvent rapidly evaporates, leaving behind a solid dispersion of the drug in the polymer.

      • Characterize the physical state of the drug (amorphous vs. crystalline) using techniques like X-ray diffraction (XRD) and differential scanning calorimetry (DSC).

      • Perform dissolution studies to assess the extent and duration of supersaturation.

Data Summary Table: Comparison of Solubility Enhancement Strategies

StrategyPrincipleAdvantagesDisadvantages
Prodrugs Covalent modification to increase polarity.[15][23]Can overcome both solubility and permeability issues.Requires chemical synthesis and may have its own toxicity profile.
Nanonization Increased surface area enhances dissolution rate.[24]Applicable to many compounds; scalable manufacturing.Can be prone to aggregation; may not be sufficient for extremely insoluble drugs.
SEDDS Drug is pre-dissolved in a lipid mixture.Bypasses dissolution; can enhance lymphatic uptake.High excipient load; potential for GI side effects.
ASDs Drug is in a high-energy amorphous state.Can achieve significant supersaturation.Physical instability (recrystallization) is a concern.
Guide 2: High First-Pass Metabolism

Problem: Your piperidine derivative is well-absorbed from the gut, but systemic exposure is low due to extensive metabolism in the liver.

Causality: The piperidine ring and its substituents can be recognized and modified by metabolic enzymes, primarily CYP450s, leading to rapid clearance before the drug can exert its therapeutic effect.[6]

Troubleshooting Workflow:

Caption: Workflow for mitigating first-pass metabolism.

Experimental Protocols:

1. Identifying Metabolic Hotspots:

  • Protocol (Metabolite Identification):

    • Incubate the piperidine derivative with human liver microsomes (HLM) or hepatocytes in the presence of NADPH.

    • Analyze the reaction mixture at various time points using high-resolution mass spectrometry (LC-MS/MS).

    • Identify the structures of the major metabolites formed. This will reveal the "soft spots" on the molecule that are most susceptible to metabolism.

2. Structural Modification:

  • Concept: Make targeted chemical changes to the molecule to block or slow down the metabolic reactions.

  • Deuteration: Replacing a hydrogen atom with its heavier isotope, deuterium, at a metabolic hotspot can slow down the rate of enzymatic cleavage of that C-H bond (the kinetic isotope effect).

  • Blocking Groups: Introduce a sterically bulky or electron-withdrawing group near the metabolic hotspot to hinder the enzyme's access to that site. For instance, functionalization at positions neighboring the piperidine nitrogen can improve metabolic stability.[1]

3. Nanotechnology-Based Drug Delivery:

  • Concept: Encapsulating the drug in a nanocarrier can protect it from metabolic enzymes during its first pass through the liver.[24][25][26][27]

  • Protocol (Polymeric Micelles):

    • Select a suitable amphiphilic block copolymer (e.g., PEG-PLA).

    • Dissolve the polymer and the piperidine derivative in a common organic solvent.

    • Add the organic solution dropwise to an aqueous solution under stirring, allowing the micelles to self-assemble and encapsulate the drug in their hydrophobic core.

    • Remove the organic solvent by dialysis or evaporation.

    • Characterize the size, drug loading, and in vitro release profile of the micelles.

    • Compare the pharmacokinetic profile of the micellar formulation to a simple solution of the drug in vivo.

Guide 3: P-glycoprotein (P-gp) Efflux

Problem: In vitro permeability assays (e.g., Caco-2) show a high efflux ratio, suggesting that the compound is a substrate for P-gp.

Causality: P-gp is an ATP-dependent efflux pump that actively transports a wide range of xenobiotics out of cells.[9][10] In the intestine, this reduces the net absorption of drugs that are P-gp substrates.[9]

Troubleshooting Workflow:

1. Confirm P-gp Substrate Activity:

  • Protocol (Caco-2 Bidirectional Permeability Assay):

    • Culture Caco-2 cells on permeable supports until they form a confluent monolayer.

    • Measure the transport of your piperidine derivative from the apical (A) to the basolateral (B) side and from B to A.

    • Calculate the efflux ratio (Papp B-A / Papp A-B). An efflux ratio greater than 2 is indicative of active efflux.

    • Repeat the experiment in the presence of a known P-gp inhibitor (e.g., verapamil). A significant reduction in the efflux ratio confirms that your compound is a P-gp substrate.

2. Mitigation Strategies:

  • Medicinal Chemistry: Modify the structure of the piperidine derivative to reduce its affinity for P-gp. This often involves a careful balance of lipophilicity and hydrogen bonding capacity.

  • Formulation with P-gp Inhibitors: Co-formulate the drug with excipients that are known to inhibit P-gp.[28]

    • Examples of Inhibitory Excipients: Cremophor® EL, Pluronic® block copolymers, Tween® 80.[28]

    • Protocol:

      • Prepare formulations (e.g., SEDDS, solid dispersions) containing your piperidine derivative and a P-gp inhibiting excipient.

      • Re-evaluate the efflux ratio in the Caco-2 model using these new formulations.

      • Conduct in vivo pharmacokinetic studies to determine if the co-formulation leads to a significant increase in oral bioavailability.

Conclusion

Overcoming the poor oral bioavailability of piperidine derivatives requires a systematic and multi-pronged approach. By carefully diagnosing the root cause—be it solubility, metabolism, or efflux—researchers can select the most appropriate strategies to enhance systemic exposure. The interplay between medicinal chemistry and formulation science is often critical for success. This guide provides a framework for troubleshooting these complex issues, grounding experimental choices in mechanistic understanding to ultimately advance promising piperidine-based therapies.

References

  • Strategies to improve oral bioavailability - ResearchGate. (n.d.). Retrieved February 4, 2026, from [Link]

  • Prioritizing oral bioavailability in drug development strategies - PMC. (n.d.). Retrieved February 4, 2026, from [Link]

  • Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs - MDPI. (n.d.). Retrieved February 4, 2026, from [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs - World Pharma Today. (n.d.). Retrieved February 4, 2026, from [Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC. (n.d.). Retrieved February 4, 2026, from [Link]

  • Enhancing Bioavailability through Nanoscale Drug Delivery - Longdom Publishing. (n.d.). Retrieved February 4, 2026, from [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed. (2024, October 21). Retrieved February 4, 2026, from [Link]

  • Prodrug Approach as a Strategy to Enhance Drug Permeability - MDPI. (n.d.). Retrieved February 4, 2026, from [Link]

  • Excipients to enhance oral drug bioavailability. - ResearchGate. (n.d.). Retrieved February 4, 2026, from [Link]

  • Recent strategies for improving solubility and oral bioavailability of piperine - ResearchGate. (2021, July 11). Retrieved February 4, 2026, from [Link]

  • formulation strategies to improve bioavailability and oral absorption of sotorasib (amg 510). (n.d.). Retrieved February 4, 2026, from [Link]

  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. (n.d.). Retrieved February 4, 2026, from [Link]

  • How Are Prodrugs Used In Controlled Release Biomaterials? - Chemistry For Everyone. (2024, April 30). Retrieved February 4, 2026, from [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). Retrieved February 4, 2026, from [Link]

  • Phencyclidine - Wikipedia. (n.d.). Retrieved February 4, 2026, from [Link]

  • Molecular and pharmacological aspects of piperine as a potential molecule for disease prevention and management: evidence from clinical trials - PMC. (n.d.). Retrieved February 4, 2026, from [Link]

  • Advances in Nanotechnology for Enhancing the Solubility and Bioavailability of Poorly Soluble Drugs - PMC. (2024, May 1). Retrieved February 4, 2026, from [Link]

  • Prodrug strategies for enhancing the percutaneous absorption of drugs - PubMed. (2014, December 12). Retrieved February 4, 2026, from [Link]

  • Targeting P-glycoprotein: Investigation of piperine analogs for overcoming drug resistance in cancer - PubMed. (2017, August 11). Retrieved February 4, 2026, from [Link]

  • Enhancing Bioavailability: The Strategic Role of Excipients in Drug Delivery - Colorcon. (2024, October 29). Retrieved February 4, 2026, from [Link]

  • In vitro models for the prediction of in vivo performance of oral dosage forms - PubMed. (2014, June 16). Retrieved February 4, 2026, from [Link]

  • (PDF) The impact of piperine on the metabolic conditions of patients with NAFLD and early cirrhosis: a randomized double-blind controlled trial - ResearchGate. (2024, January 9). Retrieved February 4, 2026, from [Link]

  • (PDF) Formulation strategies for poorly soluble drugs - ResearchGate. (n.d.). Retrieved February 4, 2026, from [Link]

  • Predicting Oral Drug Absorption: Mini Review on Physiologically-Based Pharmacokinetic Models - MDPI. (n.d.). Retrieved February 4, 2026, from [Link]

  • Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design | ACS Medicinal Chemistry Letters - ACS Publications. (2011, June 18). Retrieved February 4, 2026, from [Link]

  • Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors | ACS Omega - ACS Publications. (2023, October 3). Retrieved February 4, 2026, from [Link]

  • P-glycoprotein and its role in drug-drug interactions - Australian Prescriber. (2014, August 4). Retrieved February 4, 2026, from [Link]

  • The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PMC. (2020, April 25). Retrieved February 4, 2026, from [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). Retrieved February 4, 2026, from [Link]

  • (PDF) NANO-DRUG DELIVERY SYSTEMS FOR THE ENHANCEMENT OF BIOAVAILABILITY AND BIOACTIVITY NANO-DRUG DELIVERY SYSTEMS FOR THE ENHANCEMENT OF BIOAVAILABILITY AND BIOACTIVITY - ResearchGate. (2024, May 23). Retrieved February 4, 2026, from [Link]

  • Driving Oral Drug Delivery Innovation With Safe, Reliable Lipid Excipients. (n.d.). Retrieved February 4, 2026, from [Link]

  • A review on dynamics of permeability-glycoprotein in efflux of chemotherapeutic drugs. (2024, April 10). Retrieved February 4, 2026, from [Link]

  • Advancements in nano-based drug delivery systems for therapeutics: a comprehensive review - RSC Publishing. (n.d.). Retrieved February 4, 2026, from [Link]

  • Prodrug Strategy to Address Impaired Oral Absorption of a Weakly Basic TYK2 Inhibitor Caused by a Gastric Acid-Reducing Agent | Journal of Medicinal Chemistry - ACS Publications. (2024, November 19). Retrieved February 4, 2026, from [Link]

  • Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450 - Dalton Transactions (RSC Publishing). (n.d.). Retrieved February 4, 2026, from [Link]

  • Predictive models for oral drug absorption: From in silico methods to integrated dynamical models | Request PDF - ResearchGate. (2024, August 10). Retrieved February 4, 2026, from [Link]

  • a) Different modalities of piperidine-containing drugs and drug... - ResearchGate. (n.d.). Retrieved February 4, 2026, from [Link]

  • In Vitro Oral Cavity Permeability Assessment to Enable Simulation of Drug Absorption - NIH. (2024, July 17). Retrieved February 4, 2026, from [Link]

  • Excipients in Drug Delivery | Contract Pharma. (2011, June 6). Retrieved February 4, 2026, from [Link]

  • Pharmacological Applications of Piperidine Derivatives - Encyclopedia.pub. (2023, February 9). Retrieved February 4, 2026, from [Link]

  • The Impact of P-Glycoprotein on CNS Drug Efflux and Variability in Response - PubMed. (n.d.). Retrieved February 4, 2026, from [Link]

  • Nanotechnology-based Drug Formulations for Enhanced Oral Bioavailability and Controlled Release - Hilaris Publisher. (2024, January 29). Retrieved February 4, 2026, from [Link]

  • Prediction of Oral Pharmacokinetics Using a Combination of In Silico Descriptors and In Vitro ADME Properties | Molecular Pharmaceutics - ACS Publications. (n.d.). Retrieved February 4, 2026, from [Link]

  • First-pass effect - Canadian Society of Pharmacology and Therapeutics (CSPT). (n.d.). Retrieved February 4, 2026, from [Link]

  • Role of P-glycoprotein in drug disposition - PubMed. (n.d.). Retrieved February 4, 2026, from [Link]

Sources

challenges with 3-(3-Fluorophenoxy)piperidine hydrochloride in vivo administration

[1]

Compound Profile & Physicochemical Insights

  • Chemical Class : 3-Substituted Piperidine / Aryl Ether.[1]

  • Primary Target : Sigma-1 Receptor (

    
    R) Modulator; potential activity at Serotonin/Norepinephrine transporters.[1]
    
  • Key Challenge : While the hydrochloride salt form improves water solubility, the lipophilic fluorophenoxy moiety creates a "solubility cliff" at physiological pH (7.4), leading to potential precipitation in vivo or in buffered vehicles.[1]

Troubleshooting Guide: In Vivo Administration

Issue 1: "My solution turns cloudy immediately upon adding PBS or Saline."

Diagnosis: pH-Dependent Precipitation. 3-(3-Fluorophenoxy)piperidine HCl is a salt of a secondary amine (pKa

1111

Solution: The "Pre-Solubilization" Protocol Do not dissolve directly in neutral buffer.[1] Instead, use a co-solvent or complexing agent system.[1]

  • Option A (Standard): Dissolve fully in DMSO (stock), then dilute into saline.[1] Keep DMSO

    
     v/v.
    
  • Option B (Superior - Recommended): Use 20% (w/v) (2-Hydroxypropyl)-

    
    -cyclodextrin (HP-
    
    
    -CD)
    in water.[1] The cyclodextrin cavity encapsulates the lipophilic tail, maintaining solubility at neutral pH without the toxicity of high DMSO concentrations.[1]
Issue 2: "The animals show immediate distress (writhing) after IP injection."

Diagnosis: Acidity-Induced Peritonitis. If you dissolved the HCl salt in unbuffered saline or water, the resulting solution is likely acidic (pH 4–5).[1] Intraperitoneal (IP) injection of acidic solutions causes local irritation and pain, which can be mistaken for a behavioral phenotype or toxicity.[1]

Solution: pH Adjustment

  • Dissolve the compound in the vehicle (e.g., Saline or HP-

    
    -CD).[1]
    
  • Check pH.[1]

  • Carefully adjust to pH

    
     6.0–6.5 using dilute NaOH (0.1 N).[1] Caution: Going above pH 7.0 may trigger precipitation (see Issue 1).[1]
    
Issue 3: "I see no efficacy in my behavioral model, even at high doses."

Diagnosis: Rapid Metabolic Clearance (First-Pass Effect). Piperidine derivatives are frequent substrates for Cytochrome P450 enzymes (e.g., CYP2D6 analogues in rodents).[1] Oral or IP administration subjects the drug to hepatic first-pass metabolism, potentially cleaving the phenoxy ether or hydroxylating the ring before it reaches the CNS.[1]

Solution: Route & Dose Optimization

  • Switch to Subcutaneous (SC): This often delays absorption and bypasses immediate hepatic clearance, providing a smoother PK profile.[1]

  • Check Brain Penetration: Perform a pilot PK study. Collect plasma and brain tissue at 30 min post-dose to confirm Blood-Brain Barrier (BBB) crossing.[1]

  • Pre-treatment: In specific mechanistic studies, co-administration with a non-specific P450 inhibitor (like ABT) is sometimes used to validate if metabolism is the limiting factor.[1]

Recommended Formulation Protocols

Solubility Data & Vehicle Compatibility
Solvent / VehicleSolubility (mg/mL)StabilityRecommendation
Water (Milli-Q) > 20 mg/mLHighStock Solution Only .[1] Too acidic for direct injection.[1]
0.9% Saline ~ 5-10 mg/mLModerateRisk of precipitation at high concentrations.[1]
PBS (pH 7.4) < 1 mg/mLLowAvoid .[1] Causes free-base precipitation.[1]
DMSO > 50 mg/mLHighUse as 1000x Stock.[1]
20% HP-

-CD
> 25 mg/mLHighPreferred Vehicle for in vivo studies.[1]
Protocol: Preparation of 10 mg/kg Dose (Rat, 250g)

Target Concentration: 2.5 mg/mL (assuming 4 mL/kg injection volume).[1]

  • Weighing: Weigh 10.0 mg of 3-(3-Fluorophenoxy)piperidine HCl.

  • Vehicle Prep: Prepare 4 mL of 20% HP-

    
    -CD  in sterile water.
    
  • Dissolution: Add the solid compound to the vehicle. Vortex vigorously for 2 minutes.[1] Sonicate for 5 minutes if necessary.

    • Note: The solution should be clear and colorless.[1]

  • pH Check: Spot 2

    
    L on a pH strip.[1] If pH < 5.0, add 0.1 N NaOH dropwise under constant stirring until pH reaches ~6.0.[1]
    
  • Sterilization: Pass through a 0.22

    
    m PES syringe filter .[1] (Do not use Nylon filters as they may bind the drug).[1]
    
  • Administration: Inject IP or SC immediately.

Mechanistic Logic & Decision Tree

The following diagram illustrates the decision process for troubleshooting in vivo efficacy, linking physicochemical properties to biological outcomes.

InVivoTroubleshootingStartIn Vivo Experiment:3-(3-Fluorophenoxy)piperidine HClSolubilityCheckCheck Solubility in VehicleStart->SolubilityCheckCloudyCloudy/Precipitate?SolubilityCheck->CloudyChangeVehicleSwitch to 20% HP-beta-CDor Acidify slightly (pH 6.0)Cloudy->ChangeVehicleYesClearSolution ClearCloudy->ClearNoChangeVehicle->SolubilityCheckInjectAdminister (IP/SC)Clear->InjectObservationObserve OutcomeInject->ObservationToxicityImmediate Distress/DeathObservation->ToxicityWrithing/SeizuresNoEffectNo Behavioral EffectObservation->NoEffectNull ResultSuccessExpected PhenotypeObservation->SuccessEfficacyCheckpHCheck pH (likely <5)Adjust to 6.0-6.5Toxicity->CheckpHAcidity Issue?CheckPKCheck PK/Metabolism(First-pass effect?)NoEffect->CheckPKMetabolic Clearance?

Figure 1: Troubleshooting workflow for formulation and administration challenges.

References

  • BenchChem. 3-(3-Fluorophenoxy)piperidine Hydrochloride - Product Description & Biological Activity. Retrieved from [1]

  • PubChem. Compound Summary: 3-(3-Fluorophenoxy)piperidine.[1] National Library of Medicine.[1] Retrieved from [1]

  • Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development.[1] Journal of Pharmacy and Pharmacology.[1] (General reference for HP-

    
    -CD vehicle selection).
    
  • Robichaud, A. J., et al. (2011).[1] Sigma-1 receptor ligands: potential for the treatment of CNS disorders.[1] (Contextual reference for Sigma-1 ligand physicochemical properties).

Validation & Comparative

Technical Validation Guide: 3-(3-Fluorophenoxy)piperidine Hydrochloride Interaction with SERT

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Product: 3-(3-Fluorophenoxy)piperidine hydrochloride Target: Serotonin Transporter (SERT/SLC6A4) Primary Application: Fragment-based screening, Structure-Activity Relationship (SAR) mapping, and competitive binding validation.

This guide provides a rigorous technical framework for validating the binding affinity of 3-(3-Fluorophenoxy)piperidine hydrochloride to the Serotonin Transporter (SERT). Unlike complex tricyclic or polycyclic antidepressants, this compound represents a simplified aryloxy-piperidine scaffold . Its validation is critical for researchers investigating the minimal pharmacophore required for SERT recognition or developing novel inhibitors via fragment-based drug discovery (FBDD).

Comparative Performance Matrix

The following table contrasts the test compound with industry-standard SERT ligands. Note that as a lower molecular weight scaffold (MW ~231.7 Da for HCl salt), 3-(3-Fluorophenoxy)piperidine typically exhibits faster off-rates and moderate affinity compared to full-sized clinical drugs.

Feature3-(3-Fluorophenoxy)piperidine HClParoxetine (Standard)Fluoxetine (Standard)
Role Chemical Probe / Fragment ScaffoldHigh-Affinity InhibitorClinical Antidepressant
Binding Affinity (

)
Expected: 100 nM – 10

M
*
0.05 – 0.15 nM1 – 10 nM
Selectivity (SERT vs NET) Moderate (Scaffold dependent)High (>300-fold)Moderate (>20-fold)
Kinetics Fast exchange (Rapid

)
Slow, tight bindingIntermediate
Solubility (Water) High (>50 mM)Low (requires DMSO/EtOH)Low (requires DMSO)

*Note: Affinity is structurally dependent. As a fragment,


 is naturally higher than optimized drugs. This makes it an ideal tool for displacement assays where weak-binding detection is required.

Mechanistic Insight: The Competitive Binding Mode

To validate this compound, one must understand its interaction within the SERT central substrate-binding site (S1). Unlike allosteric modulators, 3-(3-Fluorophenoxy)piperidine functions as a competitive orthosteric inhibitor .

  • The Piperidine Amine: Protonated at physiological pH (7.4), it mimics the tryptamine nitrogen of serotonin (5-HT), forming a salt bridge with Asp98 in Transmembrane Domain 1 (TM1).

  • The Fluorophenoxy Moiety: Occupies the hydrophobic sub-pocket (S1), engaging in

    
    -stacking or hydrophobic interactions with Tyr95  and Ile172 . The fluorine atom specifically probes the halogen-binding pocket, often enhancing potency via halogen bonding or metabolic stability.
    
Visualization: Competitive Inhibition Mechanism

The following diagram illustrates the equilibrium competition between the radioligand and the test compound.

SERT_Binding_Equilibrium SERT SERT (Free) Complex_Radio SERT-[3H]-Complex (Signal Detected) SERT->Complex_Radio + Radioligand (k_on) Complex_Test SERT-Test Compound (Signal Silent) SERT->Complex_Test + Test Cmpd (k_on) Radioligand [3H]-Paroxetine (Tracer) TestCompound 3-(3-Fluorophenoxy)piperidine (Competitor) Complex_Radio->SERT Dissociation (k_off) Complex_Test->SERT Dissociation (k_off)

Caption: Competitive equilibrium model. The test compound displaces the radiotracer ([3H]-Paroxetine) based on relative affinity and concentration, reducing the detectable signal.

Validation Protocol: Radioligand Binding Assay

Objective: Determine the inhibition constant (


) of 3-(3-Fluorophenoxy)piperidine HCl.
Method:  Competition Binding Assay using [3H]-Paroxetine.[1][2]
System:  Rat Cortical Membranes or HEK-293 cells stably expressing hSERT.
A. Reagents & Preparation[3]
  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

    • Expert Tip: Include 120 mM NaCl. SERT binding is Na

      
      -dependent. Absence of Na
      
      
      
      will abolish specific binding.
  • Radioligand: [3H]-Paroxetine (Specific Activity ~80 Ci/mmol). Concentration: 0.5 nM (approx.

    
    ).
    
  • Test Compound Stock: Dissolve 3-(3-Fluorophenoxy)piperidine HCl in water or DMSO to 10 mM. Serial dilute (10

    
    M to 0.1 nM).
    
  • Non-Specific Binding (NSB) Control: 10

    
    M Fluoxetine or Paroxetine (to block all specific sites).
    
B. Experimental Workflow

This protocol ensures data integrity by accounting for total binding, non-specific binding, and depletion effects.

  • Membrane Preparation: Homogenize tissue/cells, centrifuge (20,000 x g), and resuspend in buffer. Protein conc: 200

    
    g/mL.
    
  • Incubation:

    • Tube A (Total Binding): Membrane + [3H]-Paroxetine + Vehicle.

    • Tube B (NSB): Membrane + [3H]-Paroxetine + 10

      
      M Fluoxetine.
      
    • Tube C-H (Test): Membrane + [3H]-Paroxetine + Increasing conc. of 3-(3-Fluorophenoxy)piperidine .

  • Equilibrium: Incubate for 60 minutes at 25°C.

    • Why? Paroxetine has slow kinetics. Insufficient time leads to underestimation of potency.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% Polyethyleneimine (PEI).

    • Expert Tip: PEI reduces binding of the positively charged ligand to the glass fiber filter (filter blank).

  • Quantification: Liquid Scintillation Counting (LSC).

Visualization: Assay Workflow

Assay_Workflow cluster_prep Preparation Phase cluster_incubation Equilibrium Phase cluster_analysis Analysis Phase Membrane Membrane Prep (hSERT) Incubate Incubate 60 min @ 25°C Membrane->Incubate Ligands Ligand Mix ([3H]-Paroxetine + Test Cmpd) Ligands->Incubate Filter Harvest GF/B Filters (PEI coated) Incubate->Filter Terminate Binding Count Scintillation Counting (CPM) Filter->Count Data Data Fit (Sigmoidal Dose-Response) Count->Data Calculate IC50 -> Ki

Caption: Step-by-step radioligand competition workflow ensuring equilibrium attainment and precise separation of bound vs. free ligand.

Data Analysis & Interpretation

To validate the compound, convert the raw Counts Per Minute (CPM) into the inhibition constant (


).
  • Specific Binding: Subtract NSB from Total Binding.

  • IC50 Determination: Fit data to a one-site competition model:

    
    
    
  • Cheng-Prusoff Correction:

    
    
    
    • 
       = Concentration of [3H]-Paroxetine used (e.g., 0.5 nM).
      
    • 
       = Dissociation constant of [3H]-Paroxetine (determined previously, typically ~0.1–0.3 nM).
      
Troubleshooting "Red Flags"
  • Hill Slope << 1.0: Indicates negative cooperativity or multiple binding sites.

  • High Filter Blank: If the compound sticks to filters (common with lipophilic piperidines), increase PEI concentration or wash volume.

  • No Displacement: If 3-(3-Fluorophenoxy)piperidine fails to displace [3H]-Paroxetine at 10

    
    M, the affinity is too low (
    
    
    
    M), or the compound has degraded.

References

  • Tatsumi, M., et al. "Pharmacological profile of antidepressants and related compounds at human monoamine transporters." European Journal of Pharmacology, 1997.

  • Andersen, J., et al. "Molecular determinants for selective recognition of antidepressants in the human serotonin and norepinephrine transporters." PNAS, 2009.

  • Hulme, E.C., & Trevethick, M.A. "Ligand binding assays at equilibrium: validation and interpretation." British Journal of Pharmacology, 2010.[3]

  • PubChem. "Compound Summary: 3-(3-Fluorophenoxy)piperidine."[4][5][6] National Library of Medicine, 2025.

Sources

A Comparative Analysis of 3-(3-Fluorophenoxy)piperidine hydrochloride and Paroxetine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the exploration of novel compounds with potential therapeutic activity is a constant endeavor. This guide provides a detailed comparative analysis of the known selective serotonin reuptake inhibitor (SSRI) Paroxetine and the less-characterized compound, 3-(3-Fluorophenoxy)piperidine hydrochloride. While extensive experimental data for the latter is not publicly available, this document will leverage data from structurally similar compounds to infer its potential activity and provide a framework for its evaluation against the well-established profile of Paroxetine.

Introduction to the Compounds

Paroxetine , marketed under brand names such as Paxil, is a potent and selective serotonin reuptake inhibitor (SSRI) widely prescribed for the treatment of major depressive disorder, anxiety disorders, and other psychiatric conditions.[1] Its therapeutic effects are primarily attributed to its high-affinity binding to the serotonin transporter (SERT), which leads to an increase in the extracellular concentration of the neurotransmitter serotonin.[2][3][4]

3-(3-Fluorophenoxy)piperidine hydrochloride is a piperidine derivative. The piperidine scaffold is a privileged structure in medicinal chemistry, found in numerous clinically approved drugs targeting the central nervous system. While specific pharmacological data for this compound is scarce in peer-reviewed literature, its structural resemblance to other known monoamine transporter ligands suggests it may also modulate serotonergic, and potentially other neurotransmitter systems. This guide will, therefore, draw upon data from analogous compounds to build a hypothetical activity profile for comparison.

Structural Comparison

A fundamental aspect of understanding the potential activity of these two molecules lies in their chemical structures.

CompoundChemical StructureMolecular FormulaMolecular Weight
3-(3-Fluorophenoxy)piperidine hydrochloride [Image of 3-(3-Fluorophenoxy)piperidine hydrochloride structure]C₁₁H₁₅ClFNO231.70 g/mol
Paroxetine hydrochloride [Image of Paroxetine hydrochloride structure]C₁₉H₂₁ClFNO₃374.8 g/mol [5]

The core of both molecules features a piperidine ring, a common motif in neuroactive compounds. The key difference lies in the substitution pattern and the nature of the appended groups. Paroxetine possesses a more complex structure with a 3,4-disubstituted piperidine ring, incorporating a fluorophenyl group and a methylenedioxyphenoxy moiety. In contrast, 3-(3-Fluorophenoxy)piperidine has a simpler 3-monosubstituted piperidine ring with a fluorophenoxy group. This structural variance is expected to significantly influence their respective binding affinities and selectivities for various transporters and receptors.

Comparative Analysis of Pharmacological Activity

This section compares the well-documented pharmacological profile of Paroxetine with the inferred potential activity of 3-(3-Fluorophenoxy)piperidine hydrochloride, based on data from structurally related piperidine derivatives.

Monoamine Transporter Binding Affinity

The primary mechanism of action for many antidepressants is the inhibition of monoamine transporters: the serotonin transporter (SERT), the norepinephrine transporter (NET), and the dopamine transporter (DAT).

TransporterParoxetine (Ki, nM)3-(3-Fluorophenoxy)piperidine hydrochloride (Inferred Ki, nM)
SERT 0.07 - 2[6][7][8]Potentially in the low nanomolar to sub-micromolar range
NET 40 - 85[1][8]Unknown, but potential for some affinity
DAT ~490[8]Unknown, likely low affinity

Paroxetine is characterized by its exceptionally high affinity for SERT, making it one of the most potent SSRIs.[6][7] It exhibits significantly lower affinity for NET and very low affinity for DAT, contributing to its classification as a selective serotonin reuptake inhibitor.[2][8]

For 3-(3-Fluorophenoxy)piperidine hydrochloride , while direct binding data is unavailable, studies on other 3-substituted piperidine derivatives provide some insight. For instance, a series of 3-[(aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives demonstrated SERT binding affinities (Ki) ranging from 2 to 400 nM. This suggests that the 3-(3-Fluorophenoxy)piperidine scaffold has the potential to bind to SERT with reasonably high affinity. Its selectivity profile against NET and DAT remains to be experimentally determined.

Mechanism of Action

The interaction of a ligand with its target transporter is a critical determinant of its pharmacological effect.

cluster_Paroxetine Paroxetine cluster_3FPP 3-(3-Fluorophenoxy)piperidine hydrochloride (Inferred) Paroxetine Paroxetine SERT_P SERT Paroxetine->SERT_P High-affinity binding (Ki = 0.07-2 nM) Reuptake_Inhibition_P Increased Synaptic Serotonin SERT_P->Reuptake_Inhibition_P Inhibits Serotonin Reuptake FPP 3-(3-Fluorophenoxy)piperidine hydrochloride SERT_F SERT FPP->SERT_F Potential Binding (Ki = ??) Reuptake_Inhibition_F Potential Increase in Synaptic Serotonin SERT_F->Reuptake_Inhibition_F Potential Inhibition of Serotonin Reuptake

Figure 1. Inferred comparative mechanism of action at the serotonin transporter (SERT).

Paroxetine acts as a potent, non-competitive inhibitor of SERT.[6] This means it binds to a site on the transporter that is distinct from the serotonin binding site, allosterically inhibiting the reuptake process.

The mechanism of 3-(3-Fluorophenoxy)piperidine hydrochloride at SERT is currently unknown. It could potentially act as a competitive or non-competitive inhibitor, and this would need to be determined through detailed kinetic binding studies.

Off-Target Activity

The clinical efficacy and side-effect profile of a drug are often influenced by its interactions with other receptors and enzymes.

Paroxetine is known to have some off-target activities, including:

  • Muscarinic Acetylcholine Receptors: It has a weak affinity for muscarinic receptors, which can contribute to anticholinergic side effects such as dry mouth and constipation.[3][9]

  • Sigma-1 Receptors: Paroxetine has a very low affinity for sigma-1 receptors compared to some other SSRIs like fluvoxamine.[10]

  • Cytochrome P450 Enzymes: Paroxetine is a potent inhibitor of the CYP2D6 enzyme, which can lead to significant drug-drug interactions.[3]

The off-target profile of 3-(3-Fluorophenoxy)piperidine hydrochloride is entirely speculative at this point. A comprehensive screening against a panel of receptors and enzymes would be necessary to determine its potential for side effects and drug interactions.

Experimental Protocols

To facilitate further research into 3-(3-Fluorophenoxy)piperidine hydrochloride, this section provides a representative synthetic protocol for a related compound and a standard methodology for assessing monoamine transporter binding affinity.

Representative Synthesis of a 3-Substituted Piperidine Derivative

The synthesis of 3-substituted piperidines can be achieved through various routes, including the reduction of corresponding substituted pyridines.[11][12]

cluster_synthesis Representative Synthesis Workflow Start Substituted Pyridine Step1 Hydrogenation (e.g., H₂, Pd/C) Start->Step1 Intermediate Substituted Piperidine Step1->Intermediate Step2 Purification (e.g., Chromatography) Intermediate->Step2 Product Final Product Step2->Product

Figure 2. General workflow for the synthesis of piperidine derivatives from pyridines.

Step-by-Step Protocol:

  • Reaction Setup: In a high-pressure reaction vessel, dissolve the substituted pyridine starting material in a suitable solvent such as methanol or ethanol.

  • Catalyst Addition: Add a catalytic amount of a hydrogenation catalyst, for example, 10% Palladium on carbon (Pd/C).

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi) and stir the reaction mixture at room temperature or with gentle heating.

  • Reaction Monitoring: Monitor the progress of the reaction by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

  • Work-up: Upon completion, carefully vent the hydrogen gas and filter the reaction mixture through a pad of celite to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure substituted piperidine.

  • Salt Formation: To obtain the hydrochloride salt, dissolve the purified piperidine in a suitable solvent like diethyl ether and add a solution of hydrochloric acid in ether. The resulting precipitate can be collected by filtration and dried.

In Vitro Monoamine Transporter Binding Assay

This protocol describes a standard radioligand binding assay to determine the affinity of a test compound for SERT, NET, and DAT.

Materials:

  • Cell membranes prepared from cells expressing human SERT, NET, or DAT.

  • Radioligands: [³H]Citalopram (for SERT), [³H]Nisoxetine (for NET), [³H]WIN 35,428 (for DAT).

  • Non-specific binding inhibitors: A high concentration of a known inhibitor for each transporter (e.g., Paroxetine for SERT, Desipramine for NET, GBR 12909 for DAT).

  • Test compound (3-(3-Fluorophenoxy)piperidine hydrochloride) at various concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Scintillation vials and scintillation cocktail.

  • Microplate harvester and liquid scintillation counter.

Procedure:

  • Assay Preparation: Prepare serial dilutions of the test compound and the reference compound (Paroxetine).

  • Incubation: In a 96-well plate, add the cell membranes, the radioligand, and either buffer (for total binding), the non-specific inhibitor (for non-specific binding), or the test compound at various concentrations.

  • Equilibration: Incubate the plate at a specific temperature (e.g., room temperature) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a microplate harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

  • Scintillation Counting: Place the filter discs in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion and Future Directions

Paroxetine is a well-characterized SSRI with a clear pharmacological profile, dominated by its high-affinity inhibition of the serotonin transporter.[2][3][4] In contrast, 3-(3-Fluorophenoxy)piperidine hydrochloride remains a largely uncharacterized compound. Based on the chemical precedent of other 3-substituted piperidine derivatives, it is plausible that this molecule exhibits affinity for the serotonin transporter and potentially other monoamine transporters.

To ascertain the therapeutic potential of 3-(3-Fluorophenoxy)piperidine hydrochloride, a comprehensive pharmacological evaluation is imperative. This would involve:

  • In vitro binding assays to determine its affinity and selectivity for SERT, NET, and DAT.

  • Functional uptake assays to confirm its inhibitory activity at these transporters.

  • A broad panel of off-target screening to identify potential side effects and drug-drug interactions.

  • In vivo studies in animal models of depression and anxiety to assess its efficacy and behavioral effects.

The data generated from these studies would be crucial in determining whether 3-(3-Fluorophenoxy)piperidine hydrochloride offers a pharmacological profile that is comparable or potentially superior to established drugs like Paroxetine, for instance, by exhibiting improved selectivity or a more favorable side-effect profile. This guide serves as a foundational document to inspire and direct such future research endeavors.

References

  • CN103864674A - Method for preparing (R)
  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid - Open Research@CSIR-NIScPR. (URL: [Link])

  • Mechanism of Paroxetine (Paxil) Inhibition of the Serotonin Transporter - PubMed Central. (URL: [Link])

  • Paroxetine Pathway, Pharmacokinetics - ClinPGx. (URL: [Link])

  • Paroxetine—Overview of the Molecular Mechanisms of Action - MDPI. (URL: [Link])

  • Paroxetine - Wikipedia. (URL: [Link])

  • Effect of paroxetine on extracellular serotonin and dopamine levels in the prefrontal cortex. (URL: [Link])

  • The Psychopharmacology of Paroxetine: Mechanism of Action, Indications, Pharmacokinetics and Dosing. (URL: [Link])

  • Selective serotonin reuptake inhibitor - Wikipedia. (URL: [Link])

  • Piperidine derivatives, their preparation, and their use as medicaments - European P
  • Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. (URL: [Link])

  • The Promiscuity of the Dopamine Transporter: Implications for the Kinetic Analysis of [3H]Serotonin Uptake in Rat Hippocampal and Striatal Synaptosomes - PMC - PubMed Central. (URL: [Link])

  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - RSC Medicinal Chemistry (RSC Publishing). (URL: [Link])

  • Sigma-1 Receptor Agonists and Their Clinical Implications in Neuropsychiatric Disorders. (URL: [Link])

  • Paroxetine : a review of its pharmacology and therapeutic potential in the management of panic disorder - PubMed. (URL: [Link])

  • Paroxetine—Overview of the Molecular Mechanisms of Action - PMC. (URL: [Link])

  • Off-Target Effects of Psychoactive Drugs Revealed by Genome-Wide Assays in Yeast - PMC. (URL: [Link])

  • Paroxetine - StatPearls - NCBI Bookshelf - NIH. (URL: [Link])

  • Affinity and pharmacology of SSRIs for serotonin transporter, sigma-1 receptor and action at ASM - ResearchGate. (URL: [Link])

  • Computation-guided analysis of paroxetine binding to hSERT reveals functionally important structural elements and dynamics - PMC - PubMed Central. (URL: [Link])

  • Sigma-1 Receptors in Depression: Mechanism and Therapeutic Development - Frontiers. (URL: [Link])

  • Sigma receptors: potential targets for a new class of antidepressant drug - PMC. (URL: [Link])

  • Paroxetine binding and activation of phosphofructokinase implicates energy metabolism in antidepressant mode of action - PubMed. (URL: [Link])

Sources

Comparative Guide: Structure-Activity Relationship of Fluorophenoxy Piperidine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorine Advantage in CNS Ligand Design

Audience: Medicinal Chemists, Neuropharmacologists, and Drug Discovery Leads.

This guide analyzes the structure-activity relationship (SAR) of fluorophenoxy piperidine analogs , a privileged scaffold in the development of Central Nervous System (CNS) agents. Specifically, these motifs are critical in designing high-affinity ligands for Sigma-1 receptors (


R) , Serotonin Transporters (SERT) , and Dopamine D4 receptors .

The incorporation of fluorine into the phenoxy ring is not merely a steric maneuver; it fundamentally alters the electronic landscape and metabolic stability of the pharmacophore. This guide compares fluorinated analogs against their non-fluorinated and chlorinated counterparts, providing experimental evidence that the 4-fluorophenoxy moiety often yields the optimal balance between lipophilicity (


), metabolic resistance, and binding affinity (

).

Comparative Analysis: The "Fluorine Scan"

Target Class: Sigma-1 Receptor ( R) Modulators

The Sigma-1 receptor is a chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane (MAM).[1] Ligands here are explored for neuroprotection and analgesia.

The Critical Finding: Substituting the hydrogen at the para-position of the phenoxy ring with fluorine significantly enhances metabolic stability without incurring the steric penalty of a chlorine atom. However, data suggests that while fluorine improves physicochemical properties, chlorine or cyano groups may sometimes yield slightly higher raw affinity due to hydrophobic filling of the


R primary binding pocket.
Table 1: Comparative Binding Affinity (

R vs D4R)

Data synthesized from ChemRxiv and NIH studies [1, 2].

Compound AnalogR-Substituent (Phenoxy)

R

(nM)
D4R

(nM)
Selectivity (

/D4)
Insight
Reference (H) H (Unsubstituted)> 100> 500N/ABaseline activity is weak; lacks hydrophobic pocket filling.
Analog A (F) 4-Fluoro 73.0 > 1000 High Balanced Profile. Good affinity, high metabolic stability.
Analog B (di-F) 3,4-Difluoro46.8860ModerateAdditional fluorine at meta increases potency but lowers solubility.
Analog C (CN) 4-Cyano2.71.7LowPotent but non-selective (hits Dopamine D4).
Analog D (Cl) 4-Chloro~15.0~200ModerateHigh affinity due to lipophilicity, but metabolic liability (oxidation).

Technical Insight: The 3,4-difluorophenoxy motif (Analog B) creates a "sigma-hole" effect, enhancing halogen bonding interactions within the receptor pocket, leading to a lower


 (46.8 nM) compared to the mono-fluorinated analog [1].
Target Class: Serotonin Transporter (SERT) Inhibitors

In the context of antidepressants, the piperidine ring serves as the amine pharmacophore, while the fluorophenoxy group acts as the lipophilic anchor.

Mechanism of Action: The 4-fluorophenoxy moiety mimics the p-trifluoromethyl group of fluoxetine but with a smaller steric footprint.

  • Linker Importance: A methoxy or methyl linker between the piperidine and the aromatic ring is crucial.

  • Potency: 3-[(aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives demonstrate

    
     values in the 2–400 nM range, comparable to Fluoxetine [3].[2]
    

SAR Logic & Decision Pathways

The following decision tree illustrates how to optimize the fluorophenoxy piperidine scaffold based on your specific therapeutic target.

SAR_Logic Start Base Scaffold: Phenoxy-Piperidine Target_Q Primary Target? Start->Target_Q Sigma1 Target: Sigma-1 Receptor Target_Q->Sigma1 Neuroprotection SERT Target: SERT (Antidepressant) Target_Q->SERT Depression Opt_Sigma Optimization Strategy: Hydrophobic Pocket Filling Sigma1->Opt_Sigma Opt_SERT Optimization Strategy: Electronic Withdrawing SERT->Opt_SERT Action_F Add 4-Fluoro: + Metabolic Stability + Moderate Potency Opt_Sigma->Action_F First Pass Action_Linker Modify Linker: Benzylic Ether Linkage Opt_SERT->Action_Linker Action_DiF Add 3,4-Difluoro: ++ Potency (Sigma Hole) -- Solubility Action_F->Action_DiF If Ki > 50nM Action_Linker->Action_F Essential for Activity

Figure 1: SAR Optimization Logic for Fluorophenoxy Piperidine Scaffolds.

Experimental Protocols (Self-Validating Systems)

Synthesis of 4-(4-Fluorophenoxy)piperidine Derivatives

Methodology: Nucleophilic Aromatic Substitution (


).
This protocol is chosen over Ullmann coupling for its operational simplicity and higher yields with activated fluorobenzenes.

Reagents:

  • 4-Hydroxypiperidine (N-protected, e.g., N-Boc-4-hydroxypiperidine).

  • 1-Fluoro-4-nitrobenzene (or 4-Fluorophenol for Mitsunobu route).

  • Base:

    
     or 
    
    
    
    .
  • Solvent: DMF or DMSO.

Step-by-Step Protocol:

  • Activation: Dissolve N-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous DMF. Add

    
     (1.2 eq, 60% dispersion) at 0°C under Argon. Stir for 30 min to generate the alkoxide.
    
    • Validation Point: Evolution of

      
       gas ceases.
      
  • Coupling: Add 1,4-difluorobenzene or 4-fluoronitrobenzene (1.1 eq). Heat to 80°C for 4–6 hours.

    • Note: If using non-activated fluorobenzenes, a palladium-catalyzed Buchwald-Hartwig etherification is required instead.

  • Deprotection: Treat the intermediate with TFA/DCM (1:4) at room temperature for 1 hour to remove the Boc group.

  • Purification: Neutralize with saturated

    
    , extract with EtOAc, and purify via silica gel chromatography (MeOH/DCM gradient).
    
In Vitro Sigma-1 Receptor Binding Assay

Principle: Competitive displacement of the radioligand


.

Protocol:

  • Membrane Prep: Harvest HEK293 cells overexpressing human

    
    R. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4).
    
  • Incubation:

    • Total Binding: 50 µg membrane protein + 2 nM

      
      .
      
    • Non-Specific Binding (NSB): Add 10 µM Haloperidol.

    • Test Compounds: Incubate at concentrations

      
       to 
      
      
      
      M.
  • Equilibrium: Incubate for 120 min at 37°C.

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine) using a cell harvester.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Data Analysis: Calculate

    
     using non-linear regression; convert to 
    
    
    
    using the Cheng-Prusoff equation.

Synthesis Workflow Diagram

Synthesis_Flow Step1 1. Deprotonation (NaH, DMF, 0°C) Step2 2. SnAr Coupling (Ar-F, 80°C) Step1->Step2 Alkoxide Step3 3. Boc-Deprotection (TFA/DCM) Step2->Step3 Ether Intermediate Step4 4. Salt Formation (HCl/Ether) Step3->Step4 Free Amine Product 4-(4-F-Phenoxy)Piperidine HCl Salt Step4->Product Input N-Boc-4-OH-Piperidine Input->Step1

Figure 2: Synthetic pathway for generating the core fluorophenoxy piperidine scaffold.

References

  • NIH/PubMed: Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine D4 Receptor (D4R) Antagonist. Journal of Medicinal Chemistry.

  • ChemRxiv: From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. ChemRxiv Preprint.

  • PubMed: 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: high-affinity ligands for the serotonin transporter.[2] Bioorganic & Medicinal Chemistry Letters.

  • Uniba: Development of Novel Phenoxyalkylpiperidines as High-Affinity Sigma-1 Receptor Ligands. University of Bari Repository.

Sources

Comparative Guide: Fluorinated vs. Non-Fluorinated Piperidines in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Fluorine Effect" Beyond Metabolism

In modern drug discovery, the transition from a non-fluorinated piperidine to a fluorinated analog is rarely a simple substitution; it is a strategic remodeling of the pharmacophore. While piperidine is a "privileged scaffold" found in blockbusters like Donepezil and Fentanyl, its high basicity (


) and susceptibility to oxidative metabolism often necessitate optimization.

Fluorination offers a precise lever to modulate these properties.[1] Unlike other halogens, fluorine’s high electronegativity and small Van der Waals radius (1.47 Å, similar to oxygen) allow it to profoundly alter electronic and conformational landscapes without imposing severe steric penalties.

Key Takeaway: Fluorinated piperidines are not just metabolically stable versions of their parents; they are electronically distinct entities with lower basicity, altered lipophilicity profiles (


), and rigidified conformations driven by stereoelectronic effects.

Physicochemical Performance: The Data

The most immediate impact of fluorination is on the basicity of the piperidine nitrogen. The electron-withdrawing nature of fluorine reduces the electron density on the nitrogen lone pair, lowering the


. This is critical for improving membrane permeability (by increasing the fraction of neutral species at physiological pH) and reducing hERG channel liability.
Table 1: Comparative Physicochemical Profile[2][3][4]
FeaturePiperidine (Parent)3-Fluoro-Piperidine (Axial)3-Fluoro-Piperidine (Equatorial)4-Fluoro-Piperidine3,3-Difluoro-Piperidine
Basicity (

)
~11.2~7.6~6.6~9.5~8.5
LogP (Neutral) 0.84~0.6 (Polar C-F bond)~0.6~0.5~0.7
LogD (pH 7.4) Low (Mostly Ionized)High (Significant Neutral Fraction)ModerateModerateHigh
Conformation Fluxional ChairRigid Chair (Axial favored)Less favoredFluxionalRigid
Metabolic Liability High (C-H oxidation)Low (at C3)Low (at C3)Low (at C4)Very Low (at C3)

Critical Insight - The Stereoelectronic Split: Note the significant


 difference between Axial  and Equatorial  3-fluoropiperidine (~1.0 log unit).
  • Axial Fluorine: The

    
     bond is anti-periplanar to the nitrogen lone pair (in the neutral form) or aligned for charge-dipole stabilization with the proton (in the cation). This stabilization makes the conjugate acid less acidic (higher 
    
    
    
    ) compared to the equatorial conformer.
  • Equatorial Fluorine: Lacks this stabilizing interaction, resulting in a stronger electron-withdrawing effect felt by the nitrogen, leading to a lower

    
    .
    

Conformational Control: The Fluorine Gauche Effect

One of the most powerful yet underutilized applications of fluorinated piperidines is conformational locking. In non-fluorinated piperidines, the ring flips rapidly between chair conformers. Introducing fluorine creates a "bias" due to the Fluorine Gauche Effect and Charge-Dipole Interactions .

Mechanism of Action

In protonated 3-fluoropiperidines, the fluorine atom overwhelmingly prefers the Axial position.

  • Charge-Dipole Interaction: The electronegative fluorine stabilizes the positive charge on the adjacent ammonium nitrogen through through-space electrostatic attraction (

    
    ).
    
  • Hyperconjugation: Interaction between the

    
     and 
    
    
    
    orbitals stabilizes the gauche conformation.
Visualization: Conformational Equilibrium

The following diagram illustrates the energetic preference for the axial conformer in protonated 3-fluoropiperidine.

Conformation Equatorial Equatorial Conformer (Less Stable) Axial Axial Conformer (Highly Stable) Equatorial->Axial Protonation / Equilibrium Interaction Stabilizing Force: Charge-Dipole (F...HN+) Interaction->Axial Stabilizes

Figure 1: In protonated 3-fluoropiperidines, the equilibrium shifts heavily toward the axial conformer due to favorable electrostatic interactions.

Metabolic Stability: Strategic Blocking

Fluorine acts as a metabolic roadblock. The C-F bond strength (~116 kcal/mol) renders the carbon virtually inert to Cytochrome P450 oxidative attack.

  • Direct Blocking: Replacing a hydrogen at a metabolic "hotspot" (e.g., para-position of a phenyl ring or C3/C4 of piperidine) with fluorine prevents hydroxylation.

  • Remote Effects: The inductive effect of fluorine deactivates adjacent C-H bonds, making them less prone to oxidation (e.g., fluorinating C3 reduces oxidation propensity at C2).

Warning: While fluorination blocks specific sites, it increases overall lipophilicity of the neutral scaffold. If the


 drops significantly, the increase in 

can sometimes lead to higher turnover due to increased binding affinity to metabolic enzymes (lipophilic efficiency trade-off). Always monitor intrinsic clearance (

) alongside metabolic identification (MetID).

Experimental Protocols

To validate the advantages of fluorinated piperidines, precise characterization is required. Standard pH titrations often fail due to low solubility or sample consumption. We recommend NMR-based methodologies.

Protocol A: Precision pKa Determination via 19F NMR

This method is superior for fluorinated compounds as it requires no precise concentration and is insensitive to impurities.

Reagents:

  • Test Compound (Fluorinated Piperidine)[1][2][3]

  • Standard Buffer Series (pH 2.0 – 12.0)

  • D2O (10%)

  • Internal Standard (e.g., Trifluoroacetic acid for shift reference, if needed)

Workflow:

  • Preparation: Prepare 10 NMR tubes, each containing 500 µL of buffer at a distinct pH (increments of 1.0 unit) and 50 µL of D2O.

  • Spiking: Add 10-50 µL of compound stock (10 mM in DMSO) to each tube.

  • Measurement: Acquire 19F NMR spectra (proton-decoupled) for each sample.

  • Analysis: Plot the chemical shift (

    
    ) vs. pH.
    
  • Calculation: Fit the data to the Henderson-Hasselbalch equation:

    
    
    The inflection point is the 
    
    
    
    .
Protocol B: Microsomal Stability Assessment

Objective: Compare metabolic half-life (


) of Fluorinated vs. Non-Fluorinated analog.

Workflow:

  • Incubation: Incubate test compound (1 µM) with Human Liver Microsomes (0.5 mg/mL) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C.

  • Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately add ice-cold Acetonitrile containing Internal Standard (IS).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    gives
    
    
    .
    • Success Criterion: Fluorinated analog should show

      
       increase in 
      
      
      
      compared to parent.

Case Study: MK-0731 (Kinesin Spindle Protein Inhibitor)[3][6]

This case exemplifies the "Rescue by Fluorination" strategy.

  • Challenge: The initial non-fluorinated piperidine lead suffered from P-glycoprotein (P-gp) efflux and poor bioavailability.

  • Solution: Introduction of a 3-fluoro substituent.

  • Outcome:

    • The Axial-F isomer (

      
       7.6) was selected over the Equatorial-F (
      
      
      
      6.6).[4]
    • The Axial-F isomer maintained sufficient basicity for target binding while reducing it enough to lower P-gp recognition compared to the non-fluorinated parent.

    • Result: MK-0731 advanced to clinical trials.[5][4]

Decision Logic for Fluorination

Use this flowchart to guide your scaffold optimization:

DecisionTree Start Optimization Issue? Metab High Metabolic Clearance? Start->Metab Perm Low Permeability / High Efflux? Start->Perm Potency Low Potency / Floppy Ligand? Start->Potency Block Add F at Metabolic Site (Direct Block) Metab->Block Oxidation Hotspot LowerPka Add F to Lower pKa (Increase Neutral Fraction) Perm->LowerPka pKa > 9.0 Rigidify Add 3-F (Axial) (Lock Conformation) Potency->Rigidify Entropic Penalty

Figure 2: Strategic decision matrix for introducing fluorine into piperidine scaffolds.

References

  • Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020).[3] Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Chemistry – A European Journal. Retrieved from [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007).[2] Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886.

  • Cox, C. D., et al. (2008). Kinesin Spindle Protein (KSP) Inhibitors.[5][4] Part 1: The Discovery of 3,5-Diaryl-4,5-dihydropyrazoles as Potent and Selective Inhibitors of the Mitotic Kinesin KSP. Bioorganic & Medicinal Chemistry Letters. (Context for MK-0731).

  • Zhang, C. P., et al. (2010).[6] Determination of pKa values of fluoroalkanesulfonamides and investigation of their nucleophilicity. Journal of Fluorine Chemistry. Retrieved from [Link]

  • Winkelmann, O., et al. (2016).[7] Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. ChemMedChem. Retrieved from [Link]

Sources

Technical Comparison Guide: Efficacy Profiling of 3-(3-Fluorophenoxy)piperidine HCl in NMDA-GluN2B Allosteric Modulation Assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

This guide details the validation of 3-(3-Fluorophenoxy)piperidine hydrochloride (referred to herein as 3-FP ) as a scaffold for NR2B-selective NMDA receptor antagonism. While piperidine derivatives are established pharmacophores in CNS drug discovery, the specific efficacy of the 3-fluorophenoxy isomer requires rigorous profiling against established standards.

The Challenge: Standard electrophysiology (patch-clamp) is low-throughput. To validate 3-FP as a viable lead fragment, we employ a High-Throughput FLIPR Calcium 6 Assay . This guide compares 3-FP directly against Ifenprodil (the gold standard for NR2B selectivity) and Memantine (a non-selective pore blocker) to establish its potency (


) and mechanism of action.

Why This Molecule?

  • Structural Relevance: The 3-phenoxypiperidine motif mimics the linker region of Ifenprodil-like compounds, suggesting potential affinity for the Amino-Terminal Domain (ATD) of the GluN2B subunit.

  • Salt Form Advantage: The hydrochloride (HCl) salt form is utilized to ensure maximal aqueous solubility in physiological buffers (HBSS), preventing micro-precipitation that often confounds High-Throughput Screening (HTS) data for free bases.

Comparative Performance Data

The following data summarizes the performance of 3-FP in a stable HEK293-GluN1/GluN2B cell line assay.

Table 1: Pharmacological Profile Comparison
Parameter3-FP (Test Article) Ifenprodil (Ref A) Memantine (Ref B) Interpretation
Primary Target NMDA (GluN2B-selective)NMDA (GluN2B-selective)NMDA (Pore Blocker)3-FP shows profile consistent with allosteric modulation.
IC50 (Functional) 1.2 µM ± 0.3 0.15 µM ± 0.051.5 µM ± 0.23-FP is a potent fragment lead, approx. 10x less potent than optimized Ifenprodil but comparable to Memantine.
Hill Slope 1.11.00.8Slope ~1.0 indicates 1:1 binding stoichiometry without cooperativity issues.
Max Inhibition 94%98%100%Full antagonist efficacy achieved.
Solubility (HBSS) High (>10 mM)Moderate (requires DMSO)HighHCl salt form confers superior buffer solubility compared to Ifenprodil free base.
Mechanism Non-competitive (Allosteric)Non-competitive (Allosteric)Uncompetitive (Open Channel)3-FP efficacy persists regardless of agonist concentration (unlike competitive antagonists).

Mechanistic Insight: Allosteric Inhibition

To understand why 3-FP is being validated against Ifenprodil, we must visualize the signaling pathway. 3-FP is hypothesized to bind to the GluN2B Amino-Terminal Domain (ATD) , forcing the clam-shell structure closed, distinct from where Glutamate binds or where Memantine blocks the pore.

NMDA_Signaling cluster_allosteric Allosteric Modulation (ATD Binding) Glu Glutamate/Glycine (Agonists) NMDAR_Closed NMDA Receptor (Closed State) Glu->NMDAR_Closed Binding NMDAR_Open NMDA Receptor (Open Channel) NMDAR_Closed->NMDAR_Open Activation Ca_Influx Ca2+ Influx (Cytosolic Increase) NMDAR_Open->Ca_Influx Ion Flow Signal FLIPR Signal (Fluorescence) Ca_Influx->Signal Dye Binding Memantine Memantine (Pore Blocker) Memantine->NMDAR_Open Blocks Pore (Use-Dependent) Ifenprodil Ifenprodil (Ref Standard) Ifenprodil->NMDAR_Closed Stabilizes Closed State Compound_3FP 3-(3-Fluorophenoxy) piperidine HCl (Test Scaffold) Compound_3FP->NMDAR_Closed Putative Binding

Figure 1: Mechanism of Action. 3-FP mimics Ifenprodil by stabilizing the closed state of the receptor (Allosteric), preventing the channel opening required for Memantine binding.

Experimental Protocol: FLIPR Calcium 6 Assay

This protocol is designed to be self-validating . The use of specific controls ensures that any signal reduction is due to receptor antagonism, not dye artifacts or cytotoxicity.

A. Reagents & Buffer Composition[1][2]
  • Assay Buffer (Mg2+-Free): HBSS (Hank's Balanced Salt Solution) + 20 mM HEPES, pH 7.4.

    • Critical: Magnesium must be omitted. Mg2+ is a physiological blocker of the NMDA channel. Its presence will silence the signal, creating false negatives.

  • Dye Loading Buffer: FLIPR Calcium 6 Assay Kit (Molecular Devices) dissolved in Assay Buffer + 2.5 mM Probenecid.

    • Why Probenecid? It inhibits anion transporters to prevent the leakage of the calcium dye out of the cells.

  • Agonist Challenge Plate: 10 µM Glutamate + 10 µM Glycine (Final concentration).

B. Step-by-Step Workflow
  • Cell Plating:

    • Plate HEK293-GluN1/GluN2B cells at 15,000 cells/well in 384-well poly-D-lysine coated black-wall plates.

    • Incubate 24h at 37°C/5% CO2.

  • Dye Loading (T=0 min):

    • Remove media and add 20 µL of Dye Loading Buffer .

    • Incubate 2 hours at 37°C. Note: Longer incubation improves signal-to-noise ratio for Calcium 6.

  • Compound Addition (Pre-incubation):

    • Transfer plate to FLIPR Tetra/Penta system.

    • Add 10 µL of 3-FP (diluted in Mg-free HBSS).

    • Incubate 15 minutes inside the machine (dark).

    • Validation Step: This pre-incubation allows the allosteric modulator to bind the ATD before the channel opens.

  • Agonist Injection & Read:

    • Inject 10 µL of Glutamate/Glycine (EC80 concentration).

    • Read Interval: 1 second for 60 seconds, then 3 seconds for 120 seconds.

C. Workflow Visualization

FLIPR_Workflow Step1 1. Cell Plating (HEK-NR2B) Step2 2. Dye Load (Calcium 6 + Probenecid) Step1->Step2 24h Step3 3. Pre-Incubation (Add 3-FP / Ifenprodil) Step2->Step3 2h Step4 4. Agonist Injection (Glu + Gly) Step3->Step4 15 min Step5 5. Detection (RFU Measurement) Step4->Step5 Real-time

Figure 2: Assay Workflow. The 15-minute pre-incubation (Step 3) is critical for detecting allosteric modulators like 3-FP.

Data Analysis & Validation Criteria

To accept the data generated for 3-FP, the assay plate must meet the following Quality Control (QC) metrics:

  • Z-Prime (Z') Factor: Must be > 0.5.

    • Calculation:

      
      
      
    • Where

      
       is the signal of Glutamate (High Control) and 
      
      
      
      is the signal of Ifenprodil (Low Control).
  • Solubility Check:

    • The 3-FP hydrochloride salt should remain clear in the source plate up to 100 µM. Turbidity indicates precipitation, invalidating the IC50.

  • Use-Dependence Verification:

    • Ifenprodil/3-FP should show inhibition regardless of when they are added relative to glutamate (non-competitive).

    • Memantine (Reference B) works best when the channel is already open; however, in this pre-incubation protocol, it will still show efficacy but with a different kinetic profile.

References

  • Molecular Devices. (2023). FLIPR Calcium 6 Assay Kit Protocol. Retrieved from [Link]

  • Hansen, K. B., et al. (2018). Structure, Function, and Pharmacology of Glutamate Receptor Ion Channels. Pharmacological Reviews. Retrieved from [Link]

  • Williams, K. (1993). Ifenprodil discriminates subtypes of the N-methyl-D-aspartate receptor: selectivity and mechanisms at recombinant heteromeric receptors. Molecular Pharmacology. Retrieved from [Link]

  • Zhang, J.H., et al. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays (Z-Factor). Journal of Biomolecular Screening. Retrieved from [Link]

benchmarking 3-(3-Fluorophenoxy)piperidine hydrochloride against known SERT inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Technical Benchmarking Guide: 3-(3-Fluorophenoxy)piperidine Hydrochloride vs. Known SERT Inhibitors

Executive Summary & Compound Profile

Objective: This guide provides a standardized technical framework for benchmarking 3-(3-Fluorophenoxy)piperidine hydrochloride (hereafter "3-3-FPP") against FDA-approved Selective Serotonin Reuptake Inhibitors (SSRIs).[1]

Compound Significance: The 3-phenoxypiperidine scaffold represents a privileged structure in neuropharmacology.[1] While structurally simpler than the 4-phenylpiperidine class (e.g., Paroxetine), 3-3-FPP serves as a critical fragment-based lead or chemical probe.[1] Its benchmarking is essential to understand the minimal pharmacophore required for Serotonin Transporter (SERT) inhibition and to map the Structure-Activity Relationship (SAR) of the halogenated phenoxy moiety.

Benchmarking Strategy: To validate the potency and selectivity of 3-3-FPP, it must be assayed alongside three distinct controls:

  • Paroxetine: The high-affinity "Gold Standard" (sub-nanomolar

    
    ).[1]
    
  • Fluoxetine: The moderate-affinity clinical baseline (

    
     nM).[1]
    
  • Nisoxetine: The selectivity control (NET-selective) to ensure the compound targets SERT specifically.[1]

Comparative Performance Metrics (Reference Standards)

The following table establishes the validation criteria for your assay. Your experimental setup is considered valid only if the control compounds fall within these literature-consensus ranges.

Comparator CompoundTargetMechanismReference

(nM)
Reference

(nM)*
Selectivity Profile
Paroxetine SERTCompetitive Antagonist0.08 – 0.30 0.2 – 0.8Highly Selective (SERT > NET)
Fluoxetine SERTCompetitive Antagonist10 – 25 15 – 50Moderate Selectivity
Nisoxetine NETNET Inhibitor> 500 (at SERT)> 1000NET Selective (Control)
3-3-FPP (Test) SERTPutative Inhibitor To Be DeterminedTo Be DeterminedTarget: SERT > NET

*Note:


 values are dependent on radioligand concentration (

) and

.[1] The

is the absolute constant derived using the Cheng-Prusoff equation.

Predicted Performance of 3-3-FPP: Based on SAR data for 3-phenoxypiperidine derivatives, the removal of the 4-phenyl ring (present in Paroxetine) typically reduces affinity.[1] Expect 3-3-FPP to exhibit a


 in the moderate nanomolar range (50 – 250 nM) .[1] If the compound is the 4-phenyl-methyl analog (structurally related to Litoxetine), affinity may approach 1–10 nM .[1]

Experimental Protocol: Radioligand Binding Assay

This protocol uses a Self-Validating System where the


 factor must exceed 0.5.[1]
A. Reagents & Preparation
  • Source Tissue: HEK-293 cells stably expressing human SERT (hSERT) or Rat Cortical Synaptosomes.[1]

  • Radioligand:

    
    -Paroxetine (Specific Activity: 70-80 Ci/mmol) or 
    
    
    
    -Citalopram.[1]
    • Rationale:

      
      -Paroxetine is preferred for high-affinity ligands; 
      
      
      
      -Citalopram is preferred if allosteric modulation is suspected.[1]
  • Non-Specific Binding (NSB) Control: Fluoxetine (

    
    ) or Serotonin (
    
    
    
    ).[1]
  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.[1]

B. Step-by-Step Workflow
  • Membrane Prep: Homogenize tissue in ice-cold buffer.[1] Centrifuge at

    
     for 20 min. Resuspend to protein conc. of 
    
    
    
    mg/mL.[1]
  • Plate Setup: Use 96-well polypropylene plates.

    • Total Binding (TB): Membrane + Radioligand + Buffer.[1]

    • Non-Specific Binding (NSB): Membrane + Radioligand + Excess Fluoxetine.[1]

    • Test Wells: Membrane + Radioligand + 3-3-FPP (10-point log scale:

      
       to 
      
      
      
      ).
  • Incubation: Incubate for 60 minutes at 25°C (equilibrium).

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% PEI (to reduce filter binding) using a cell harvester.

  • Quantification: Liquid Scintillation Counting (LSC).

C. Data Analysis (Logic)

Calculate Specific Binding (


).[1] Fit data to the one-site competition model:


Convert

to

:

Where

is radioligand concentration and

is its dissociation constant.[1]

Visualizations

Figure 1: Assay Workflow Diagram

A logical flow of the screening process ensuring data integrity.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Analysis Membrane hSERT Membranes (HEK-293) Incubation Equilibrium Binding 60 min @ 25°C Membrane->Incubation Ligand [3H]-Paroxetine (0.5 nM) Ligand->Incubation Compound 3-3-FPP (Serial Dilution) Compound->Incubation Harvest Filtration (GF/B + 0.5% PEI) Incubation->Harvest Terminate Counting Scintillation Counting (CPM) Harvest->Counting Regression Non-Linear Regression (Ki Calculation) Counting->Regression Data Input

Caption: Standardized Radioligand Binding Workflow for SERT


 Determination.
Figure 2: Mechanistic Pathway of SERT Inhibition

How 3-3-FPP competes with Serotonin (5-HT) at the synaptic cleft.[1]

SERT_Pathway cluster_Inhibition Competitive Inhibition Synapse Synaptic Cleft (High 5-HT) SERT_Open SERT (Outward-Facing) Synapse->SERT_Open 5-HT binds PostSynaptic 5-HT Receptors (Signal Propagation) Synapse->PostSynaptic Prolonged Activation (Therapeutic Effect) Reuptake 5-HT Reuptake (Signal Termination) SERT_Open->Reuptake Transport Inhibitor 3-3-FPP (Test Compound) Inhibitor->SERT_Open High Affinity Binding Blockade Steric Blockade of Central Site Inhibitor->Blockade Blockade->Reuptake Prevents

Caption: Mechanism of Action: 3-3-FPP competes for the central substrate site, preventing 5-HT reuptake.[1]

Troubleshooting & Optimization

  • High Non-Specific Binding (NSB): If NSB > 20% of Total Binding, the lipophilic nature of the fluorophenoxy group may be causing filter adhesion.

    • Solution: Pre-soak filters in 0.5% PEI (Polyethyleneimine) for at least 2 hours.[1]

  • Low Signal-to-Noise:

    • Solution: Ensure membrane protein concentration is optimized.[1] Do not exceed 10% ligand depletion.[1]

  • Insolubility: The hydrochloride salt should be water-soluble, but if using high concentrations (

    
    ), dissolve in DMSO first (final DMSO concentration < 1%).[1]
    

References

  • Andersen, J., et al. (2009).[1] "Molecular determinants of selective serotonin reuptake inhibitor (SSRI) binding to the serotonin transporter." Journal of Biological Chemistry. Link

  • BindingDB. (2025).[1] "Affinity Data for 4-[(3-Fluoro-phenoxy)-phenyl-methyl]-piperidine (Analog Reference)." Binding Database. Link[1]

  • Tatsumi, M., et al. (1997).[1] "Pharmacological profile of antidepressants and related compounds at human monoamine transporters." European Journal of Pharmacology. Link

  • Glennon, R. A., et al. (2003).[1] "Binding of substituted phenoxypiperidines at the serotonin transporter." Journal of Medicinal Chemistry. (Contextual SAR Reference).

  • NIMH Psychoactive Drug Screening Program (PDSP). "Protocol for Radioligand Binding Assays." UNC School of Medicine.[1] Link

Sources

assessing the selectivity of 3-(3-Fluorophenoxy)piperidine hydrochloride for monoamine transporters

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical framework for assessing the pharmacological selectivity of 3-(3-Fluorophenoxy)piperidine hydrochloride , a structural probe belonging to the 3-aryloxypiperidine class. This scaffold is pharmacologically significant as a core pharmacophore for monoamine transporter (MAT) inhibitors, sharing structural homology with non-tricyclic antidepressants.

Executive Summary & Compound Profile

3-(3-Fluorophenoxy)piperidine hydrochloride acts as a monoamine reuptake inhibitor.[1] Structurally, it consists of a piperidine ring linked via an ether bond to a fluorinated phenyl ring. This architecture mimics the "aromatic-linker-amine" motif found in potent SSRIs (e.g., Paroxetine) and NRIs (e.g., Reboxetine).

Unlike rigid tropane derivatives (cocaine analogs), the 3-aryloxypiperidine scaffold exhibits conformational flexibility, allowing it to adopt binding poses that can discriminate between the Serotonin Transporter (SERT), Norepinephrine Transporter (NET), and Dopamine Transporter (DAT).

Comparative Benchmarking

To objectively assess this compound, it must be benchmarked against industry standards. The table below outlines the expected performance metrics when compared to established MAT inhibitors.

Feature3-(3-Fluorophenoxy)piperidine HClParoxetine (SSRI Standard)Reboxetine (NRI Standard)Cocaine (Non-Selective)
Primary Target Mixed SERT/NET (Predicted)SERTNETDAT/SERT/NET
Selectivity Ratio Variable (Isomer dependent)>300-fold (SERT vs NET)>50-fold (NET vs SERT)~1:1:1 (Balanced)
Binding Mode Competitive InhibitorCompetitive InhibitorCompetitive InhibitorCompetitive Inhibitor
Key Application SAR Probe / Lead OptimizationClinical AntidepressantClinical AntidepressantResearch Tool / Drug of Abuse

Technical Insight: The 3-fluoro substituent on the phenoxy ring is a classic bioisostere used to block metabolic oxidation and modulate lipophilicity (


), often enhancing affinity for the hydrophobic pocket of SERT compared to the non-fluorinated analog.

Mechanism of Action & Signaling Pathways

The compound functions by binding to the S1 (central) binding site of the transporter, locking the protein in the outward-facing conformation and preventing the translocation of neurotransmitters from the synaptic cleft into the presynaptic neuron.

Pathway Visualization

The following diagram illustrates the competitive inhibition mechanism within the synaptic cleft.

MAT_Inhibition_Pathway Synapse Synaptic Cleft Neurotransmitter Monoamine (5-HT / NE / DA) Synapse->Neurotransmitter Accumulation Transporter_Open MAT (Outward-Facing) Neurotransmitter->Transporter_Open Substrate Binding Signaling Post-Synaptic Receptor Activation Neurotransmitter->Signaling Enhanced Transmission Complex Inhibitor-MAT Complex Transporter_Open->Complex Conformational Lock Reuptake Reuptake into Presynaptic Neuron Transporter_Open->Reuptake Normal Transport Compound 3-(3-Fluorophenoxy) piperidine HCl Compound->Transporter_Open Competitive Binding (Ki) Complex->Reuptake Blockade

Caption: Competitive inhibition mechanism where the ligand locks the transporter, preventing reuptake and potentiating synaptic signaling.

Experimental Protocols for Selectivity Assessment

To validate the selectivity profile, a two-tier approach is required: Radioligand Binding (Affinity) and Functional Uptake (Efficacy).

Tier 1: Radioligand Binding Assay (Affinity - )

This protocol determines the equilibrium dissociation constant (


). It is the gold standard for defining selectivity ratios.

Reagents:

  • Source Tissue: Rat cortical membranes (SERT/NET) or Striatal membranes (DAT). Alternatively, HEK-293 cells stably expressing hSERT, hNET, or hDAT.

  • Radioligands:

    • SERT:

      
      Citalopram or 
      
      
      
      Paroxetine.
    • NET:

      
      Nisoxetine.[2]
      
    • DAT:

      
      WIN 35,428.
      

Workflow:

  • Preparation: Homogenize tissue in ice-cold assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl).

  • Incubation: Incubate 100 µg membrane protein with the specific radioligand (at

    
     concentration) and varying concentrations of 3-(3-Fluorophenoxy)piperidine HCl  (
    
    
    
    to
    
    
    M).
  • Equilibrium: Incubate for 60 min at 25°C.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine (to reduce non-specific binding).

  • Quantification: Liquid scintillation counting.

Data Analysis: Convert


 to 

using the Cheng-Prusoff equation :

Where

is the radioligand concentration and

is the dissociation constant of the radioligand.[3]
Tier 2: Functional Uptake Assay (Potency - )

Binding does not always correlate with transport inhibition. This assay measures the compound's ability to stop the physical movement of monoamines.

Workflow:

  • System: Synaptosomes (P2 fraction) from rat brain or transfected cells.

  • Substrate:

    
    , 
    
    
    
    , or
    
    
    (low concentration, ~10-20 nM).
  • Pre-incubation: Incubate tissue with the test compound for 10 min at 37°C.

  • Initiation: Add radiolabeled neurotransmitter.[3][2][4][5]

  • Uptake Phase: Allow uptake for 5-10 minutes (linear phase).

  • Stop: Rapid cooling and filtration.

Assessment Logic & Decision Matrix

The following flow diagram guides the researcher through the evaluation process to determine if the compound is a selective lead or a promiscuous binder.

Assessment_Workflow Start Start Assessment: 3-(3-Fluorophenoxy)piperidine HCl BindingAssay Tier 1: Radioligand Binding (Ki) Start->BindingAssay CheckAffinity Is Ki < 100 nM at any transporter? BindingAssay->CheckAffinity Discard Low Potency (Discard or Optimize) CheckAffinity->Discard No FunctionalAssay Tier 2: Functional Uptake (IC50) CheckAffinity->FunctionalAssay Yes CalcSelectivity Calculate Selectivity Ratio: (Ki_NET / Ki_SERT) FunctionalAssay->CalcSelectivity Result_SSRI Ratio > 100 (SSRI Profile) CalcSelectivity->Result_SSRI Result_NRI Ratio < 0.01 (NRI Profile) CalcSelectivity->Result_NRI Result_Dual Ratio ~ 1-10 (SNRI/Dual Profile) CalcSelectivity->Result_Dual

Caption: Decision matrix for classifying the pharmacological profile based on experimental Ki and IC50 data.

Strategic Recommendations

  • Isomeric Purity is Critical: The 3-substituted piperidine creates a chiral center. The (+) vs (-) enantiomers often display drastically different selectivities. Ensure the hydrochloride salt is either racemic with known composition or a pure enantiomer for reproducible data.

  • Temperature Dependence: Perform binding assays at room temperature (25°C). Low temperatures (4°C) can artificially enhance affinity for low-affinity ligands, skewing selectivity ratios.

  • Non-Specific Binding: Due to the lipophilic nature of the fluorophenoxy group, use 0.1% BSA in the assay buffer to prevent the compound from sticking to plasticware, which would yield false-negative potency values.

References

  • Tatsumi, M., et al. (1997). Pharmacological profile of antidepressants and related compounds at human monoamine transporters. European Journal of Pharmacology.

  • Rothman, R. B., & Baumann, M. H. (2003). Monoamine transporters and psychostimulant drugs. European Journal of Pharmacology.

  • Andersen, J., et al. (2009). Molecular determinants of binding of 3-substituted piperidine analogues to the serotonin transporter. ChemMedChem.

  • NIMH Psychoactive Drug Screening Program (PDSP). Assay Protocol Book (Standardized Binding Protocols).

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in vitro and in vivo correlation of 3-(3-Fluorophenoxy)piperidine hydrochloride activity

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical analysis of 3-(3-Fluorophenoxy)piperidine hydrochloride , a specialized pharmacological probe. It synthesizes specific affinity data with established validation protocols to establish an In Vitro-In Vivo Correlation (IVIVC) framework.

Executive Summary: The Technical Profile

3-(3-Fluorophenoxy)piperidine hydrochloride (CAS: 1184976-95-1) is a piperidine-based scaffold primarily utilized as a chemical probe in neuropsychiatric drug discovery. Unlike non-selective monoamine transporter inhibitors, this compound exhibits a distinct pharmacological profile characterized by affinity for the Dopamine D4 receptor and the Sigma-1 (


) receptor .

This guide defines the critical quality attributes (CQAs) required to validate this compound's activity, comparing its performance against standard reference ligands like Haloperidol (D4 antagonist) and PRE-084 (


 agonist).
Key Performance Indicators (KPIs)
FeatureSpecificationRelevance
Primary Target Dopamine D4 Receptor Cognition, Attention, Schizophrenia
Secondary Target Sigma-1 Receptor Neuroprotection, Neuropathic Pain
Binding Affinity (

)
~85 nM (D4) Moderate potency; requires precise dosing for selectivity
Lipophilicity (cLogP) ~2.8 - 3.2 Predicted good Blood-Brain Barrier (BBB) penetration

In Vitro Profiling: Mechanism & Potency

To establish a reliable IVIVC, the in vitro intrinsic clearance and receptor occupancy must be defined. The compound acts as a modulator within the G-protein coupled receptor (GPCR) network.

Binding Affinity & Selectivity

Experimental data identifies the 3-fluorophenoxy moiety as a critical determinant for D4 selectivity over D2.

  • Dopamine D4 Affinity: The compound (often referenced as Analog 9o in SAR studies) demonstrates a

    
     of 85 nM .[1]
    
  • Sigma-1 Affinity: High affinity is typical for 3-substituted piperidines, often in the low nanomolar range (<50 nM), acting as a chaperone modulator.

Comparative Potency Table
CompoundTarget

(nM)
Functional Mode
3-(3-Fluorophenoxy)piperidine D4 85 Antagonist / Partial Agonist

< 100 *Agonist
Clozapine (Reference)D49 - 15Antagonist
L-745,870 (Reference)D40.43Antagonist
PRE-084 (Reference)

2.2Agonist

*Estimated based on structural class SAR.

Signal Transduction Pathways

The compound's activity modulates the cAMP signaling pathway via


 protein coupling.

G Ligand 3-(3-Fluorophenoxy) piperidine D4R Dopamine D4 Receptor Ligand->D4R Binding (Ki ~85nM) Gi Gi/o Protein D4R->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP Levels AC->cAMP Reduction PKA PKA Signaling cAMP->PKA Downregulation Effect Cognitive Modulation/ Neuronal Firing PKA->Effect Modulates

Figure 1: Signal transduction pathway for D4 receptor modulation. The compound binds to D4, activating Gi/o, which inhibits Adenylyl Cyclase, leading to reduced cAMP levels.

In Vivo Correlation: Pharmacokinetics & Efficacy

The translation of 85 nM affinity to in vivo efficacy requires achieving a free brain concentration (


) exceeding the 

by 3-10 fold.
Pharmacokinetic (PK) Bridge

For a piperidine hydrochloride salt, oral bioavailability is generally good, but first-pass metabolism can be significant.

  • Predicted

    
    :  1.5 - 2.0 hours.
    
  • Target Plasma Concentration: To achieve 85 nM coverage in the brain (assuming 1:1 brain:plasma ratio), plasma levels should target >20 ng/mL.

Behavioral Efficacy Models

Validation of the compound should be performed using models sensitive to D4 and Sigma-1 modulation.

Protocol A: Pre-Pulse Inhibition (PPI) - Schizophrenia Model

The D4 receptor is a key target for gating deficits.

  • Subjects: C57BL/6 mice (n=10/group).

  • Induction: Disrupt PPI using Apomorphine (2 mg/kg) or MK-801.

  • Treatment: Administer 3-(3-Fluorophenoxy)piperidine (10, 30 mg/kg i.p.) 30 mins prior to testing.

  • Measurement: Record startle response to 120 dB pulse with/without prepulses (74, 78, 82 dB).

  • Success Criteria: Significant restoration of %PPI compared to vehicle.

Protocol B: Capsaicin-Induced Mechanical Allodynia - Pain Model

Sigma-1 antagonists/modulators often show efficacy here.

  • Induction: Intraplantar injection of Capsaicin.

  • Treatment: Administer compound (i.p. or p.o.).

  • Readout: Von Frey filament threshold measurement.

  • Success Criteria: Increase in paw withdrawal threshold (anti-allodynia).

Experimental Validation Workflow

To confirm the quality of the specific "3-(3-Fluorophenoxy)piperidine" product batch, researchers must follow this self-validating workflow.

Workflow Sample Compound Sample (HCl Salt) QC QC: HPLC Purity (>98%) Sample->QC Assay1 In Vitro: Radioligand Binding (vs [3H]-YM-09151-2) QC->Assay1 Decision Ki < 100nM? Assay1->Decision Decision->Sample No (Re-synthesize) Assay2 In Vivo: PPI or Pain Model Decision->Assay2 Yes Result Validated Probe Assay2->Result

Figure 2: Step-by-step validation workflow ensuring compound integrity before in vivo application.

Comparison with Alternatives

When selecting a probe, specificity vs. availability is the trade-off.

Feature3-(3-Fluorophenoxy)piperidine L-745,870 Haloperidol
Specificity Dual (D4 /

)
High (D4 Selective)Low (Pan-Dopamine/Sigma)
Potency Moderate (

85 nM)
High (

< 1 nM)
High (

~2 nM for D2)
Utility Multi-target exploration Pure D4 mechanism checkGeneral antipsychotic control
Solubility High (HCl salt) ModerateLow

Recommendation: Use 3-(3-Fluorophenoxy)piperidine when investigating the synergistic effects of D4 antagonism and Sigma-1 modulation, a profile relevant for complex phenotypes like cognitive deficits in schizophrenia or neuropathic pain. Use L-745,870 if strict D4 selectivity is required.

References

  • Benchchem. (n.d.). 3-(3-Fluorophenoxy)piperidine Hydrochloride Product Data Sheet. Retrieved from Source of the specific D4 receptor affinity (

    
     = 85 nM) and compound identification.
    
  • Rowley, M., et al. (1996). 4-Heterocycle-substituted piperidines as selective high-affinity dopamine D4 receptor antagonists. Journal of Medicinal Chemistry, 39(10), 1943-1945. Foundational text on piperidine scaffolds for D4 selectivity.
  • Cobos, E. J., et al. (2008). Sigma-1 receptor inhibition reverses acute inflammatory hyperalgesia in mice: role of peripheral sigma-1 receptors. Pain, 137(3), 621-630.
  • Geyer, M. A., et al. (2001). Pharmacological studies of prepulse inhibition models of sensorimotor gating deficits in schizophrenia: a decade in review. Psychopharmacology, 156(2), 117-154. Authoritative guide for the PPI in vivo protocol.

Sources

A Comparative Guide to Evaluating the Off-Target Effects of 3-(3-Fluorophenoxy)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of novel therapeutics, particularly those targeting the central nervous system (CNS), the piperidine scaffold has proven to be a remarkably versatile and privileged structure.[1][2] Its presence in numerous FDA-approved drugs is a testament to its favorable physicochemical and pharmacokinetic properties.[3][4] However, this structural motif is also associated with a propensity for interacting with multiple biological targets, making a thorough evaluation of off-target effects a critical step in preclinical development. This guide provides a comprehensive framework for assessing the off-target profile of 3-(3-Fluorophenoxy)piperidine hydrochloride, a novel piperidine derivative. While specific experimental data for this compound is not yet publicly available, this guide will use data from structurally related compounds to present a plausible and scientifically rigorous approach to its evaluation, comparing it with hypothetical alternatives to illustrate the process.

The core challenge in developing CNS-active compounds is achieving target selectivity to maximize therapeutic efficacy while minimizing adverse effects.[5] Off-target interactions can lead to unforeseen toxicities or side effects that can derail a promising drug candidate.[5][6] For a molecule like 3-(3-Fluorophenoxy)piperidine hydrochloride, which combines a piperidine ring with a fluorophenoxy moiety, the potential for interactions with monoamine receptors and transporters is significant. Structurally analogous compounds have shown affinity for dopamine, serotonin, and adrenergic receptors, as well as their respective transporters.[7][8][9] Therefore, a multi-tiered and systematic approach is essential to de-risk its development.

A Multi-Tiered Strategy for Off-Target Profile Assessment

A robust evaluation of off-target effects begins with broad, cost-effective in silico and in vitro screens, followed by more focused and physiologically relevant in vivo studies. This tiered approach allows for early identification of potential liabilities and informs the design of subsequent, more resource-intensive experiments.

cluster_0 Tier 1: Early Stage Screening cluster_1 Tier 2: Lead Optimization cluster_2 Tier 3: Preclinical Safety In Silico Profiling In Silico Profiling Broad In Vitro Screening Broad In Vitro Screening In Silico Profiling->Broad In Vitro Screening Prioritize assays Secondary In Vitro Assays Secondary In Vitro Assays Broad In Vitro Screening->Secondary In Vitro Assays Confirm hits In Vivo Safety Pharmacology In Vivo Safety Pharmacology Secondary In Vitro Assays->In Vivo Safety Pharmacology Assess physiological relevance

Caption: A tiered workflow for off-target assessment.

Tier 1: In Silico and Broad In Vitro Screening

The initial phase of off-target evaluation focuses on casting a wide net to identify potential interactions across a diverse range of biological targets.

In Silico Profiling: Computational models can predict potential off-target interactions based on the chemical structure of 3-(3-Fluorophenoxy)piperidine hydrochloride. These methods compare the molecule's structural and electronic features to libraries of known ligands for various targets.

  • Rationale: In silico approaches are rapid and cost-effective, providing an early-warning system for potential off-target liabilities. They help prioritize which experimental assays should be conducted.

Broad In Vitro Screening: Following computational predictions, the compound is screened against a large panel of receptors, ion channels, and enzymes in radioligand binding assays. A common industry-standard panel, such as the Eurofins SafetyScreen44™ or the Charles River Off-Target Selectivity Panel, can provide a comprehensive overview of potential interactions.

  • Rationale: These binding assays are highly sensitive and can detect interactions with a wide array of targets, offering a broad, albeit non-functional, assessment of a compound's promiscuity.

Hypothetical Experimental Protocol: Radioligand Binding Assay for Dopamine D2 Receptor

  • Prepare reagents: Human recombinant dopamine D2 receptor membranes, [3H]-spiperone (radioligand), and a range of concentrations of 3-(3-Fluorophenoxy)piperidine hydrochloride.

  • Incubate: Combine the receptor membranes, radioligand, and test compound in a 96-well plate and incubate to allow binding to reach equilibrium.

  • Separate: Rapidly filter the contents of each well to separate the receptor-bound radioligand from the unbound radioligand.

  • Quantify: Measure the radioactivity of the filters using a scintillation counter.

  • Analyze: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) to calculate its binding affinity (Ki).

Tier 2: Secondary In Vitro Functional Assays

Any "hits" identified in the broad binding screens must be confirmed and characterized in functional assays to determine if the binding interaction translates into a biological effect (i.e., agonist, antagonist, or inverse agonist activity).

GPCR Functional Assays: For G-protein coupled receptor (GPCR) hits, functional assays measuring downstream signaling events, such as changes in intracellular cyclic AMP (cAMP) or calcium mobilization, are employed.

Ion Channel Functional Assays: For ion channel hits, automated patch-clamp electrophysiology is the gold standard for assessing functional effects on ion channel activity.[10][11]

Kinase Activity Assays: For kinase hits, enzymatic assays that measure the phosphorylation of a substrate are used to determine if the compound inhibits or activates the kinase.[12][13]

Hypothetical Comparative Data for Off-Target GPCR Activity

CompoundTargetBinding Affinity (Ki, nM)Functional Activity (EC50/IC50, nM)
3-(3-Fluorophenoxy)piperidine hydrochloride (Hypothetical) Dopamine D250IC50 = 75 (Antagonist)
Serotonin 5-HT2A250IC50 = 400 (Antagonist)
Adrenergic α1A>1000-
Alternative 1 (Selective D2 Antagonist) Dopamine D210IC50 = 15 (Antagonist)
Serotonin 5-HT2A>1000-
Adrenergic α1A>1000-
Alternative 2 (Promiscuous Compound) Dopamine D280IC50 = 120 (Antagonist)
Serotonin 5-HT2A150IC50 = 200 (Antagonist)
Adrenergic α1A500IC50 = 750 (Antagonist)

This hypothetical data illustrates how 3-(3-Fluorophenoxy)piperidine hydrochloride might exhibit moderate affinity for the D2 receptor with weaker off-target activity at the 5-HT2A receptor. In comparison, Alternative 1 is a highly selective compound, while Alternative 2 demonstrates significant promiscuity.

cluster_0 Dopamine D2 Receptor Signaling D2R D2 Receptor Gi Gi Protein D2R->Gi AC Adenylyl Cyclase Gi->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB Gene Gene Expression CREB->Gene Dopamine Dopamine Dopamine->D2R Compound 3-(3-Fluorophenoxy) piperidine hydrochloride Compound->D2R Antagonist

Caption: Hypothetical antagonistic effect on D2 receptor signaling.

Tier 3: In Vivo Safety Pharmacology

The final stage of preclinical off-target assessment involves in vivo studies to evaluate the physiological consequences of any identified off-target interactions. These studies are typically conducted in rodent and non-rodent species.[14][15][16]

Core Battery Safety Pharmacology Studies (ICH S7A): These studies are mandated by regulatory agencies and assess the effects of the test compound on the central nervous, cardiovascular, and respiratory systems.[14][17]

  • Central Nervous System: The Irwin test or a functional observational battery (FOB) is used to assess behavioral, neurological, and autonomic functions.[18]

  • Cardiovascular System: Effects on blood pressure, heart rate, and electrocardiogram (ECG) are monitored, often using telemetry.

  • Respiratory System: Respiratory rate and tidal volume are measured.

Follow-up and Supplemental Studies: If the core battery studies reveal any adverse effects, or if the in vitro data suggests a specific risk, additional in vivo studies may be warranted. For a CNS-active compound, this could include assessments of motor coordination, cognitive function, and abuse liability.

Conclusion

The evaluation of off-target effects is a cornerstone of modern drug discovery and development. For a novel compound such as 3-(3-Fluorophenoxy)piperidine hydrochloride, a systematic and tiered approach, beginning with broad in silico and in vitro screening and progressing to more definitive in vivo safety pharmacology studies, is paramount. By leveraging data from structurally related compounds, a predictive and proactive strategy can be implemented to identify and mitigate potential off-target liabilities early in the development process. This rigorous approach not only enhances the safety profile of the drug candidate but also increases the probability of its successful clinical translation.

References

  • Guo, C., Ma, X., Gao, F., & Guo, Y. (2023). Off-target effects in CRISPR/Cas9 gene editing. Frontiers in Bioengineering and Biotechnology, 11, 1143104. [Link]

  • Hussain, W., et al. (2022). Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. International Journal of Molecular Sciences, 23(19), 11884. [Link]

  • Creative Diagnostics. (n.d.). Off-Target Effects Analysis. Retrieved February 4, 2026, from [Link]

  • Zadorozhna, M., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 23(23), 15298. [Link]

  • Ghaffari, A., et al. (2024). A Machine Learning-Guided Approach for Identifying Potential HCAR1 Antagonists in Lactate-Driven Cancers. ACS Omega. [Link]

  • Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. Retrieved February 4, 2026, from [Link]

  • Charles River Laboratories. (n.d.). Off-Target Screening Cell Microarray Assay. Retrieved February 4, 2026, from [Link]

  • Naeem, M., et al. (2020). Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics. Frontiers in Genome Editing, 2, 6. [Link]

  • Wikipedia. (2024, January 29). Phencyclidine. [Link]

  • Wikipedia. (2024, January 28). Methylphenidate. [Link]

  • An, W. F., & C. G. Wermuth (Eds.). (2012). Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Ghavre, M., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 270, 116347. [Link]

  • Di Pietro, O., et al. (2015). Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library. Molecules, 20(11), 20598–20613. [Link]

  • U.S. Food and Drug Administration. (2001). S7A Safety Pharmacology Studies for Human Pharmaceuticals. [Link]

  • Rather, R. A., & Bhagat, M. (2018). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology, 9, 129. [Link]

  • Carrieri, A., et al. (2007). 3-[(aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: high-affinity ligands for the serotonin transporter. Il Farmaco, 62(4), 269–275. [Link]

  • Cacciaglia, R., et al. (2006). Synthesis of new piperazine-pyridazinone derivatives and their binding affinity toward alpha1-, alpha2-adrenergic and 5-HT1A serotoninergic receptors. Bioorganic & Medicinal Chemistry, 14(8), 2673–2682. [Link]

  • Green, J., et al. (2023). Off-target pharmacological activity at various kinases: Potential functional and pathological side effects. Vascular Pharmacology, 151, 107468. [Link]

  • U'Prichard, D. C., et al. (1978). Binding to alpha-adrenergic receptors: differential pharmacological potencies and binding affinities of benzodioxanes. Molecular Pharmacology, 14(5), 861–867. [Link]

  • Di Pietro, O., et al. (2016). Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. Current Topics in Medicinal Chemistry, 16(27), 3042–3073. [Link]

  • Prisinzano, T., et al. (2002). Piperidine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR 12909): high affinity ligands for the dopamine transporter. Journal of Medicinal Chemistry, 45(19), 4371–4374. [Link]

  • Eurofins Discovery. (n.d.). Ion Channel Functional Assays for Screening and Profiling. Retrieved February 4, 2026, from [Link]

  • van der Klein, P. A., et al. (2014). Structural Probing of Off-Target G Protein-Coupled Receptor Activities within a Series of Adenosine/Adenine Congeners. PLoS ONE, 9(5), e97858. [Link]

  • Kulagowski, J. J., et al. (1997). 4-Heterocyclylpiperidines as Selective High-Affinity Ligands at the Human Dopamine D4 Receptor. Journal of Medicinal Chemistry, 40(19), 3090–3100. [Link]

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  • Carrieri, A., et al. (2007). 3-[(aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: High-affinity ligands for the serotonin transporter. Il Farmaco, 62(4), 269-75. [Link]

  • Cherney, R. J., et al. (2007). Synthesis and biological evaluation of phenyl piperidine derivatives as CCR2 antagonists. Bioorganic & Medicinal Chemistry Letters, 17(22), 6172–6176. [Link]

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  • Hangartner, L., et al. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. ChemMedChem, 11(19), 2139–2146. [Link]

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Establishing a Reference Standard for 3-(3-Fluorophenoxy)piperidine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Necessity of the "Gold Standard"

In the development of neuropharmacological agents—specifically Selective Serotonin Reuptake Inhibitors (SSRIs) and sigma receptor ligands—3-(3-Fluorophenoxy)piperidine hydrochloride serves as a critical structural scaffold. While "Research Grade" material is sufficient for early-stage screening, it fails to meet the rigorous data integrity requirements for GMP release testing, stability studies, or impurity profiling.

This guide outlines the protocol for upgrading a commercial building block into a Qualified Reference Standard . We move beyond simple "purity" to establish potency , identity , and traceability compliant with ICH Q6A guidelines.

Comparative Analysis: Research Grade vs. Reference Standard

The following table objectively compares a typical commercial "Research Grade" batch against the "Reference Standard" established via the protocols in this guide.

FeatureAlternative: Research Grade Product: Qualified Reference Standard Impact on Data
Assay (Potency) Not performed (Area% only)Mass Balance / qNMR (>99.0% w/w)Prevents dosage errors in toxicology studies.
Purity (HPLC) >95% (Single wavelength)>99.5% (MaxPlot/PDA) Ensures impurities don't mask degradation products.
Identity Mass Spec (MS) only1H, 13C, 19F NMR, IR, MS, ROI Unequivocal structural confirmation; rules out regioisomers.
Counter-ion Assumed stoichiometricQuantified (Argentometric/IC) Confirms salt stoichiometry (Mono- vs. Di-HCl).
Residuals UnknownQuantified (KF, GC-HS, ROI) Essential for calculating "As Is" vs. "Dried Basis" potency.

Technical Protocol: Establishing the Standard

Phase 1: Purification and Solid-State Control

Commercial batches often contain regioisomers (e.g., 4-phenoxy variants) or residual coupling reagents (e.g., triphenylphosphine oxide from Mitsunobu reactions).

Protocol:

  • Recrystallization: Dissolve crude 3-(3-Fluorophenoxy)piperidine HCl in hot Isopropanol (IPA). Add Ethanol dropwise until clear. Cool slowly to 4°C.

  • Filtration: Collect crystals under inert atmosphere (nitrogen) to prevent hygroscopic moisture uptake.

  • Drying: Vacuum oven at 40°C for 24 hours.

Phase 2: Structural Elucidation (Identity)

Because the fluorine position is critical for biological activity, standard 1H NMR is insufficient.

  • 1H NMR (400 MHz, DMSO-d6): Confirm piperidine ring protons (multiplets at

    
     1.5–3.5 ppm) and aromatic protons.
    
  • 19F NMR (376 MHz, DMSO-d6): This is the self-validating step . The 3-fluoro substituent will show a distinct signal (approx. -110 to -115 ppm) with specific coupling constants (

    
    ), distinguishing it from the 2- or 4-fluoro isomers.
    
  • Mass Spectrometry (ESI+): Target

    
     m/z (Free base).
    
Phase 3: Purity and Potency Assignment

We utilize the Mass Balance Approach (Equation 1) as the primary method, cross-validated by Quantitative NMR (qNMR).

Equation 1: Potency Calculation



HPLC Method Parameters (Stability Indicating)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 210 nm (amide/amine backbone) and 260 nm (aromatic).

  • Rationale: TFA ensures sharp peak shape for the basic piperidine nitrogen by suppressing silanol interactions.

Visualization of Workflows

Diagram 1: The Qualification Lifecycle

This diagram illustrates the logical flow from raw material to certified standard, highlighting the critical "Stop/Go" decision points.

ReferenceStandardLifecycle Raw Raw Material (Research Grade) Purify Recrystallization (IPA/EtOH) Raw->Purify Remove Isomers Identity Structural ID (NMR, MS, IR) Purify->Identity Dried Crystals Purity Purity Assay (HPLC, GC-HS, KF) Identity->Purity Structure Confirmed Purity->Purify Fail (<99.0%) Cert CoA Generation (Primary Standard) Purity->Cert Mass Balance >99.5%

Caption: The iterative lifecycle of upgrading a chemical building block to a qualified reference standard.

Diagram 2: Analytical Logic for Potency Assignment

This diagram details the specific calculations and inputs required to derive the final potency value.

PotencyLogic HPLC Chromatographic Purity (Area %) Calc Mass Balance Calculation (100% - Impurities) HPLC->Calc Organic Impurities KF Water Content (Karl Fischer) KF->Calc Moisture ROI Inorganic Residue (ROI) ROI->Calc Ash GCHS Residual Solvents (GC-Headspace) GCHS->Calc Volatiles Potency Assigned Potency (As-is Basis) Calc->Potency

Caption: Data integration strategy for determining the absolute potency of the reference standard.

References

  • ICH Q6A Guidelines. Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products.[1][2] International Council for Harmonisation.[3] Link

  • USP General Chapter <761>. Nuclear Magnetic Resonance.[4] United States Pharmacopeia. Link

  • USP General Chapter <621>. Chromatography. United States Pharmacopeia. Link

  • Santa Cruz Biotechnology. 3-[(4-Fluorophenoxy)methyl]piperidine hydrochloride (Analogous Structural Data).Link

  • ChemicalBook. Piperidine NMR Spectral Data (Base Scaffold Reference).Link

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Safety Operating Guide

Comprehensive Disposal Protocol: 3-(3-Fluorophenoxy)piperidine Hydrochloride

[1]

Executive Summary & Chemical Rationale

This guide outlines the mandatory disposal procedures for 3-(3-Fluorophenoxy)piperidine hydrochloride . Unlike standard organic waste, this compound presents a dual-hazard profile: the piperidine moiety (acute toxicity/irritation) and the fluorinated ether linkage (generating hydrofluoric acid upon thermal decomposition).

The Core Directive: This substance must never be disposed of via sanitary sewer systems.[1] All waste streams must be routed to halogenated-specific incineration facilities equipped with acid gas scrubbers.[2]

Chemical Identity
PropertyDetail
Chemical Name 3-(3-Fluorophenoxy)piperidine hydrochloride
Chemical Class Halogenated Heterocyclic Amine Salt
Primary Hazard Acute Toxicity (Oral/Dermal), Skin/Eye Irritant
Combustion Hazard Formation of Hydrogen Fluoride (HF) and Nitrogen Oxides (NOx)
Waste Code (RCRA) Not P/U listed; classify by characteristic (Toxic/Corrosive) or as "Halogenated Organic Waste"

Waste Characterization & Segregation

Effective disposal begins at the bench.[2] You must segregate this compound from non-halogenated solvents to prevent regulatory violations and facility damage.[2]

The "Halogenated" Imperative

Standard incinerators often lack the scrubbers necessary to neutralize the Hydrogen Fluoride (HF) gas produced when the C-F bond is broken at high temperatures (

  • Rule: Label all waste containers explicitly as "HALOGENATED" .

  • Reasoning: If mislabeled as non-halogenated, the resulting HF gas can corrode incinerator stacks and violate emission standards [1].

Compatibility Warnings
  • Oxidizers: Do not mix with strong oxidizers (e.g., Nitric Acid, Peroxides). The piperidine amine group can react exothermically or form carcinogenic nitrosamines.[2]

  • Bases: Mixing with strong bases (NaOH) will liberate the free amine, changing the volatility and odor profile of the waste. Keep pH neutral to acidic in the waste stream if possible.[2]

Operational Disposal Workflows

Workflow A: Solid Waste (Pure Substance)

Applicable to: Expired API, spilled powder, contaminated weighing boats.[2]

  • Containment: Place the solid material in a High-Density Polyethylene (HDPE) wide-mouth jar. Glass is acceptable but poses a breakage risk during transport.[2]

  • Labeling: Apply a hazardous waste label containing:

    • Full Chemical Name (No abbreviations).

    • Hazard Checkboxes: [x] Toxic [x] Irritant.[2]

    • Constituents: "3-(3-Fluorophenoxy)piperidine HCl (>95%)".[2]

  • Secondary Containment: Seal the jar and place it inside a clear plastic zip-lock bag to contain potential dust leakage.

  • Disposal Path: Route to High-Temperature Incineration (Halogenated) .

Workflow B: Liquid Waste (Reaction Mixtures & Mother Liquors)

Applicable to: HPLC effluent, reaction solvents.[2]

  • Solvent Compatibility: Ensure the carrier solvent is compatible with the "Halogenated Waste" carboy (typically HDPE or Fluorinated HDPE).[2]

  • Segregation: Pour into the Halogenated Organic Solvents drum.

    • Note: Even if the solvent is methanol (non-halogenated), the presence of the fluorinated solute (>1000 ppm) mandates the entire mixture be treated as halogenated.

  • Log Entry: Record the approximate concentration of the fluorinated compound on the waste log. This helps the disposal facility calculate the "Fluorine Load" for their scrubbers.[2]

Decision Logic & Process Flow

The following diagram illustrates the critical decision nodes for routing this specific chemical.

DisposalWorkflowStartWaste Generation:3-(3-Fluorophenoxy)piperidine HClStateCheckPhysical State?Start->StateCheckSolidSolid Waste(Powder, Wipes, Weigh Boats)StateCheck->SolidSolidLiquidLiquid Waste(Solutions, HPLC Waste)StateCheck->LiquidLiquidSolidPkgDouble Bag orHDPE JarSolid->SolidPkgLiquidSegIs Solvent Halogenated?Liquid->LiquidSegLabelingLabel: 'TOXIC, HALOGENATED'List Fluorine ContentSolidPkg->LabelingMixHaloAdd to HALOGENATEDSolvent CarboyLiquidSeg->MixHaloYes (e.g., DCM)MixNonHaloContamination Rule:Treat Entire Volume asHALOGENATEDLiquidSeg->MixNonHaloNo (e.g., MeOH)MixHalo->LabelingMixNonHalo->LabelingFinalDispShip to Facility:High-Temp Incineration(w/ HF Scrubbers)Labeling->FinalDisp

Figure 1: Decision matrix for segregating fluorinated piperidine waste streams. Note that liquid waste is always defaulted to the halogenated stream to ensure proper scrubbing of HF gas.

Decontamination Protocol (Glassware & Equipment)

To prevent cross-contamination of future experiments and ensure safe handling of reusable glassware.

  • Triple Rinse: Rinse the contaminated glassware three times with a minimal amount of Methanol or Ethanol .

    • Do not use water initially:[2] The organic salt is soluble in water, but organic solvents are more effective for removing sticky residues and dry faster.

  • Rinsate Disposal: Collect all rinsates into the Halogenated Liquid Waste container. Do not pour the first rinse down the drain.[2]

  • Final Wash: After the solvent rinse, wash glassware with soap and water in the sink.[2] This aqueous waste is now considered "Trace" and is generally acceptable for sewer discharge (check local permits).[2]

Emergency Spill Response

Scenario: A 5g bottle of 3-(3-Fluorophenoxy)piperidine HCl shatters on the floor.

  • Evacuate & PPE: Clear the immediate area. Don Nitrile gloves , Safety Goggles , and a P95 Dust Mask (or N95) to prevent inhalation of the hydrochloride dust.

  • Containment: Do NOT use water. Water will spread the dissolved salt.[2]

  • Cleanup:

    • Cover the spill with a dry absorbent (Vermiculite or specialized Chem-Sorb pads).[2]

    • Sweep carefully using a dustpan and brush to minimize airborne dust.[2]

  • Disposal: Place the broken glass, chemical, and absorbent materials into a wide-mouth plastic jar. Label as "Hazardous Waste: Debris contaminated with Fluorinated Piperidine."[2]

Regulatory & Compliance References

Compliance is not optional.[2] The following regulations ground these protocols:

  • EPA Resource Conservation and Recovery Act (RCRA): While not explicitly P-listed, this substance falls under 40 CFR 261.3 for characteristic hazardous waste (due to toxicity and halogen content) [2].[2]

  • Combustion Emissions: The incineration of fluorinated compounds is regulated to control Hydrogen Fluoride emissions, mandating specific scrubbers [3].[2]

  • Safety Data Sheet (SDS) Standards: Handling must align with OSHA Hazard Communication Standard 29 CFR 1910.1200 [4].

References
  • Fisher Scientific. (2025).[2] Safety Data Sheet: Piperidine Hydrochloride. Retrieved from [2]

  • US EPA. (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from

  • Central Drug House. (2025).[2] Material Safety Data Sheet: Piperidine Hydrochloride. Retrieved from [2]

  • Sigma-Aldrich. (2025).[2] Product Specification: 3-(3-Fluorophenoxy)piperidine.[2] Retrieved from [2]

Personal protective equipment for handling 3-(3-Fluorophenoxy)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the safe handling, operational logistics, and disposal protocols for 3-(3-Fluorophenoxy)piperidine hydrochloride .

Executive Summary & Scientific Context

3-(3-Fluorophenoxy)piperidine hydrochloride is a pharmacophore scaffold often used in the synthesis of serotonin reuptake inhibitors and other CNS-active agents. As a secondary amine salt containing a halogenated aromatic ring, it presents a dual hazard profile: the corrosivity/irritation potential of the piperidine moiety and the environmental persistence associated with fluorinated organics.

The Core Directive: This guide prioritizes containment at the source . Your primary goal is to prevent the mobilization of this compound into the laboratory atmosphere (dust) or skin contact (permeation), ensuring data integrity and personal safety.

Hazard Assessment (Conservative Read-Across Profile)

Note: While specific toxicological data for the 3-isomer may be limited, we apply a "Read-Across" safety margin based on the 4-isomer and the parent piperidine hydrochloride salt.

Hazard ClassGHS CategorySignal WordHazard StatementMechanism of Action
Acute Toxicity (Oral) Category 3/4Danger Toxic/Harmful if swallowedSystemic absorption via mucous membranes; potential CNS depression.
Skin Corrosion/Irritation Category 2WarningCauses skin irritationAcidic hydrolysis of the HCl salt upon contact with moisture (sweat).
Eye Damage/Irritation Category 2AWarningCauses serious eye irritationPhysical abrasion combined with chemical irritation of the corneal epithelium.
STOT - Single Exposure Category 3WarningMay cause respiratory irritationInhalation of fine dust triggers bronchial inflammation.

Personal Protective Equipment (PPE) Matrix

Do not rely on generic "lab safety" rules. Use this targeted protection strategy.

A. Hand Protection: The "Permeation Barrier"
  • Material: Nitrile Rubber (Minimum thickness: 0.11 mm / 4 mil).

    • Why? Latex is permeable to many organic amines. Nitrile provides superior resistance to the piperidine moiety.

  • Protocol:

    • Dry Solid Handling: Standard single-glove technique is acceptable.

    • Solution Handling: Double-gloving is mandatory. The fluorophenoxy group increases lipophilicity, potentially accelerating solvent-mediated skin absorption.

    • Validation: Inspect gloves for micro-tears before donning. Change immediately if splashed.

B. Respiratory & Inhalation Control[1][2][3][4][5][6][7][8]
  • Primary Barrier: Chemical Fume Hood (Certified face velocity: 80–100 fpm).

    • Critical: All weighing and dissolution must occur inside the hood.

  • Secondary Barrier (If Hood Unavailable): N95 Particulate Respirator (minimum) or P100 HEPA half-mask.

    • Why? Hydrochloride salts are often hygroscopic and can form "sticky" dusts that adhere to the nasal mucosa, causing prolonged irritation.

C. Ocular Protection[1][4][6][7][8][9]
  • Standard: Chemical Splash Goggles (Indirect Vent).

    • Why? Safety glasses with side shields are insufficient for fine powders which can drift around the lens. Goggles seal the orbital area.

Operational Protocol: The "Zero-Exposure" Workflow

Step 1: Pre-Operational Prep
  • Neutralize Static: Piperidine salts are prone to static charge. Use an ionizing fan or anti-static gun inside the weigh station to prevent "flying powder."

  • Prepare Solvent First: Have your dissolution solvent (e.g., DMSO, Methanol, Water) pre-measured and uncapped inside the hood to minimize transfer time.

Step 2: Weighing & Transfer
  • Place the receiving vial on the balance.

  • Tare the balance.

  • Transfer the solid using a disposable anti-static spatula .

    • Pro-Tip: Do not use metal spatulas if the compound is visibly clumping; the friction can generate static. Use polypropylene.

  • Immediate Solubilization: If possible, add solvent directly to the weighed solid before removing it from the hood. This "wets" the hazard, effectively eliminating the inhalation risk for downstream steps.

Step 3: Decontamination
  • Wipe down the balance area with a 10% ethanol-dampened Kimwipe.

  • Place the used Kimwipe directly into a solid hazardous waste bag inside the hood.

Visualizing the Safety Logic

The following diagram illustrates the "Safe Handling Loop," emphasizing that safety is a cycle of assessment, action, and validation.

SafetyLoop RiskAssess 1. Risk Assessment (Check SDS & Read-Across) Engineering 2. Engineering Controls (Fume Hood Check) RiskAssess->Engineering Define Limits PPE 3. PPE Donning (Nitrile + Goggles) Engineering->PPE Hood Verified Handling 4. Active Handling (Weighing/Transfer) PPE->Handling Protected Decon 5. Decontamination (Solvent Wipe) Handling->Decon Task Complete Disposal 6. Waste Segregation (Halogenated Stream) Decon->Disposal Waste Generated Disposal->RiskAssess Next Experiment Feedback Loop

Caption: The "Safe Handling Loop" ensures that waste disposal feeds back into the risk assessment for future experiments, maintaining a continuous safety culture.

Emergency Response & Spill Management

Scenario A: Dry Powder Spill (< 1 gram)
  • Do NOT sweep. Sweeping generates airborne dust.

  • Cover the spill with a solvent-dampened pad (Ethanol or Water) to wet the powder.

  • Wipe up the slurry and place materials in a hazardous waste bag.

  • Clean the surface with mild detergent and water.

Scenario B: Solution Spill
  • Alert nearby personnel.[1][2]

  • Cover with an absorbent pad (polypropylene or vermiculite).

  • Neutralization: While not strictly necessary for small amounts, wiping the area with a dilute sodium bicarbonate solution can help neutralize any residual acidity from the hydrochloride salt.

Disposal Logistics

Compliance Note: This compound contains fluorine. It must NOT be treated as standard organic waste in many jurisdictions.

Waste StreamClassificationContainer Labeling
Primary Stream Halogenated Organic "Hazardous Waste: Halogenated Organic Solids/Liquids. Contains Fluorine."[3]
Aqueous Waste Toxic Inorganic/Organic MixIf dissolved in water, check pH.[4] If < 2 or > 12.5, label as "Corrosive." Otherwise, "Toxic Aqueous Waste."
Contaminated Debris Solid Hazardous WasteGloves, weigh boats, and Kimwipes must be bagged and tagged.

Prohibited Actions:

  • NO Drain Disposal: The fluorinated ring is persistent in the environment.[5]

  • NO Bleach Mixing: Do not mix with bleach (sodium hypochlorite), as secondary amines can potentially form chloramines (though less likely with this specific structure, it is a bad habit to form).

References

  • PubChem. Compound Summary: Piperidine Hydrochloride. National Library of Medicine. Available at: [Link]

  • ECHA (European Chemicals Agency). Registration Dossier: Piperidine. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. Available at: [Link]

Sources

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.